Methyl 3-hydroxyhexadecanoate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl 3-hydroxyhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWUESFQWFDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966210 | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51883-36-4 | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxypalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxyhexadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271), is a hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and its role in biological signaling pathways. This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C17H34O3.[1][2][3] It is classified as a fatty acid methyl ester and is structurally related to 3-hydroxypalmitic acid.[3] The presence of a hydroxyl group on the third carbon atom imparts specific chemical and physical characteristics that are of interest in various research contexts.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C17H34O3 | [1][2][3] |
| Molecular Weight | 286.45 g/mol | [1][2] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 51883-36-4 | [2][3] |
| Density | 0.922 g/cm³ | |
| Boiling Point | 388.9 °C at 760 mmHg | |
| Flash Point | 147.4 °C | |
| Refractive Index | 1.453 | |
| Storage Temperature | -20°C | |
| Physical State | Solid | [2] |
| Purity (typical) | >98% | [2] |
Biological Activity and Signaling Pathways
This compound is a known signaling molecule in the quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In R. solanacearum, this system regulates the expression of virulence factors.[4][5][6]
The phc quorum-sensing system in R. solanacearum utilizes either methyl 3-hydroxymyristate (3-OH MAME) or this compound (also referred to as methyl 3-hydroxypalmitate or 3-OH PAME) as the signaling molecule.[4][7] The synthesis of this signal is carried out by the methyltransferase PhcB.[4][7] As the bacterial population density increases, the concentration of this compound rises. This signal is then detected by a two-component system, which ultimately leads to the activation of the transcriptional regulator PhcA.[4][5][8] PhcA, in turn, controls the expression of a wide range of genes responsible for virulence, including the production of exopolysaccharides (EPS), which are crucial for the development of bacterial wilt disease in host plants.[5][6]
Ralstonia solanacearum Quorum Sensing Pathway
Caption: Quorum sensing in Ralstonia solanacearum.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of fatty acid methyl esters (FAMEs) from the corresponding carboxylic acid can be adapted for this compound. This typically involves an acid-catalyzed esterification with methanol (B129727).
Materials:
-
3-hydroxyhexadecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (as catalyst)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3-hydroxyhexadecanoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of hexane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the analysis of fatty acid methyl esters. The following is a general protocol that can be optimized for this compound.
Sample Preparation:
-
If the analyte is in a complex matrix, an extraction step (e.g., liquid-liquid extraction with a non-polar solvent like hexane) is required.
-
For biological samples, a derivatization step may be necessary to convert free fatty acids to their methyl esters if they are not already in that form.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 5890 series II or similar.
-
Column: HP-5MS capillary column or equivalent.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
Expected Chemical Shifts (¹H-NMR in CDCl3):
-
~3.98 ppm (m): Proton on the carbon bearing the hydroxyl group (C-3).
-
~2.50 and 2.39 ppm (dd): Diastereotopic protons on the carbon adjacent to the ester carbonyl (C-2).
-
~3.67 ppm (s): Protons of the methyl ester group (OCH3).
-
~1.25 ppm (m): Protons of the long methylene (B1212753) chain ((CH2)n).
-
~0.88 ppm (t): Protons of the terminal methyl group.
Expected Chemical Shifts (¹³C-NMR):
-
~170-174 ppm: Ester carbonyl carbon.
-
~68.3 ppm: Carbon attached to the hydroxyl group (C-3).
Conclusion
This compound is a fatty acid methyl ester with defined chemical and physical properties. Its role as a signaling molecule in the quorum-sensing system of Ralstonia solanacearum makes it a molecule of interest for research in plant pathology and microbiology. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, which can be further optimized for specific research needs. This technical guide serves as a valuable resource for scientists and researchers working with or interested in the properties and applications of this compound.
References
- 1. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Positive regulation of the PhcB neighbouring regulator PrhX on expression of the type III secretion system and pathogenesis in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhcQ mainly contributes to the regulation of quorum sensing‐dependent genes, in which PhcR is partially involved, in Ralstonia pseudosolanacearum strain OE1‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxyhexadecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 3-hydroxyhexadecanoate, a saturated fatty acid methyl ester with a hydroxyl group at the β-position. This document details two primary synthetic methodologies: the Reformatsky reaction and the reduction of a β-keto ester precursor. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers in the synthesis and characterization of this compound.
Introduction
This compound (also known as methyl 3-hydroxypalmitate) is a member of the 3-hydroxy fatty acid family. These molecules are important intermediates in fatty acid metabolism, specifically in the β-oxidation pathway.[1][2][3][4][5] The presence of the hydroxyl group imparts distinct chemical properties compared to its non-hydroxylated counterpart, influencing its polarity and potential biological activity. While not extensively studied as a signaling molecule itself, its role as a metabolic intermediate suggests potential involvement in cellular energy homeostasis and related signaling cascades.[6] This guide focuses on the chemical synthesis of this compound, providing practical information for its preparation in a laboratory setting.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51883-36-4 |
| Molecular Formula | C₁₇H₃₄O₃ |
| Molecular Weight | 286.45 g/mol |
| Appearance | White solid |
| Melting Point | 43-45 °C |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H-NMR (CDCl₃) | δ 0.88 (t, 3H, -CH₃), 1.25 (m, 24H, -(CH₂)₁₂-), 2.42 (dd, 1H, -CH₂-COO-), 2.51 (dd, 1H, -CH₂-COO-), 3.72 (s, 3H, -OCH₃), 4.01 (m, 1H, -CH(OH)-) |
| ¹³C-NMR (CDCl₃) | δ 14.1, 22.7, 25.7, 29.3, 29.4, 29.6, 29.7, 31.9, 36.6, 41.5, 51.7, 68.1, 173.5 |
| Mass Spectrometry (EI) | m/z 286 (M⁺), 255, 227, 103, 74 |
Synthetic Pathways
Two primary and effective routes for the synthesis of this compound are the Reformatsky reaction and the reduction of methyl 3-oxohexadecanoate. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.
Route 1: Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[7][8] In this case, tetradecanal is reacted with methyl bromoacetate to yield the desired product.
Route 2: Reduction of Methyl 3-oxohexadecanoate
This two-step approach first involves the synthesis of the β-keto ester precursor, methyl 3-oxohexadecanoate, via a malonic ester synthesis variant.[1][9] The subsequent reduction of the ketone functionality, typically with a mild reducing agent like sodium borohydride (B1222165), affords this compound.[2]
Experimental Protocols
Synthesis of Methyl 3-oxohexadecanoate (Precursor for Route 2)
Materials:
-
Potassium methyl malonate
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Triethylamine (B128534) (Et₃N), dry
-
Anhydrous magnesium chloride (MgCl₂)
-
Hexadecanoyl chloride
-
13% Aqueous HCl
Procedure: [1]
-
Under an argon atmosphere, suspend potassium methyl malonate (0.21 mol) in anhydrous MeCN (300 mL) in a 1 L flask and cool to 10-15 °C.
-
Add dry triethylamine (0.32 mol) followed by anhydrous MgCl₂ (0.25 mol) and stir the mixture at 20-25 °C for 2.5 hours.
-
Cool the resulting slurry to 0 °C and add hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by the addition of 3 mL of triethylamine.
-
Allow the reaction mixture to stir overnight at 20-25 °C.
-
Concentrate the mixture in vacuo to remove MeCN.
-
Suspend the residue in toluene (100 mL) and re-concentrate in vacuo.
-
Add toluene (150 mL) and cool the mixture to 10-15 °C.
-
Cautiously add 13% aqueous HCl (150 mL) while maintaining the temperature below 25 °C.
-
Separate the aqueous layer and wash the organic layer twice with 40 mL of 13% aqueous HCl and once with 40 mL of water.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude methyl 3-oxohexadecanoate by distillation or recrystallization.
Route 1: Reformatsky Reaction
Materials:
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Anhydrous toluene
-
Methyl bromoacetate
-
Tetradecanal
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [3]
-
Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine in refluxing toluene (50 mL) for 5 minutes under a nitrogen atmosphere.
-
Cool the suspension to room temperature and add methyl bromoacetate (2.0 eq).
-
Add a solution of tetradecanal (1.0 eq) in toluene (10 mL) to the suspension.
-
Stir the resulting mixture at 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Filter the suspension and extract the filtrate with MTBE.
-
Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Route 2: Reduction of Methyl 3-oxohexadecanoate
Materials:
-
Methyl 3-oxohexadecanoate
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve methyl 3-oxohexadecanoate (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-2 hours).
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Purification by Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The optimal solvent system should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Comparative Data
The selection of a synthetic route can be influenced by factors such as yield, purity, and the availability of starting materials. The following table provides a general comparison of the two primary methods.
Table 3: Comparison of Synthetic Routes
| Parameter | Route 1: Reformatsky Reaction | Route 2: Reduction of β-Keto Ester |
| Starting Materials | Tetradecanal, Methyl Bromoacetate, Zinc | Hexadecanoyl Chloride, Potassium Methyl Malonate, NaBH₄ |
| Typical Yield | 60-85% | 70-90% (for reduction step) |
| Purity (after chromatography) | >98% | >98% |
| Key Considerations | Requires activation of zinc; can be sensitive to moisture. | Two-step process; precursor synthesis required. |
Biological Context: Role in Fatty Acid β-Oxidation
This compound is the methyl ester of 3-hydroxyhexadecanoic acid. The corresponding acyl-CoA derivative, 3-hydroxyhexadecanoyl-CoA, is a key intermediate in the mitochondrial β-oxidation of fatty acids. This metabolic pathway is a major source of cellular energy.
The β-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. The formation of the L-3-hydroxyacyl-CoA intermediate is a critical step, catalyzed by enoyl-CoA hydratase. Subsequent oxidation of this intermediate to a β-ketoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which is followed by thiolytic cleavage to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[3][4][5]
Conclusion
This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The choice between the Reformatsky reaction and the reduction of a β-keto ester will depend on the specific needs and resources of the research laboratory. The provided experimental protocols and comparative data offer a solid foundation for the successful synthesis, purification, and characterization of this important 3-hydroxy fatty acid methyl ester. The visualization of the synthetic workflows and its biological context within the β-oxidation pathway further enhances the understanding of this molecule for researchers in chemistry and the life sciences.
References
- 1. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
The Biological Role of Methyl 3-Hydroxyhexadecanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate, a methyl ester of 3-hydroxyhexadecanoic acid, is a bioactive lipid molecule with diverse biological roles across different kingdoms of life. This technical guide provides an in-depth overview of its known functions, with a focus on its involvement in bacterial communication, potential as an anti-inflammatory and anticancer agent, and its role as a metabolic intermediate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biological significance of this fatty acid derivative.
Core Biological Roles
This compound and its corresponding free acid, 3-hydroxyhexadecanoic acid, have been identified as key players in several physiological and pathological processes.
Bacterial Quorum Sensing in Ralstonia solanacearum
This compound, also referred to as 3-hydroxypalmitic acid methyl ester (3-OH PAME), is a crucial signaling molecule in the quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[1][2] This bacterium is responsible for the devastating bacterial wilt disease in a wide range of host plants.[3] The QS system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors.
The Phc quorum-sensing system is central to the regulation of virulence in R. solanacearum.[4] In this system, PhcB, a methyltransferase, synthesizes 3-OH PAME.[4] As the bacterial population grows, the concentration of 3-OH PAME increases. This signal molecule is then detected by the PhcS/PhcR two-component system, which ultimately leads to the activation of the global virulence regulator PhcA. PhcA, in turn, controls the expression of a wide array of genes responsible for the production of exopolysaccharides (EPS), plant cell wall-degrading enzymes, and other virulence factors.[4] Some strains of R. solanacearum utilize a closely related molecule, methyl 3-hydroxymyristate (3-OH MAME), as their QS signal.[3][5]
Table 1: Quantitative Data on the Effect of this compound Analogs on Biofilm Formation in R. solanacearum
| Compound | Concentration (µM) | Inhibition of Biofilm Formation (%) |
| PQI-1 (analog) | 100 | ~50 |
| PQI-2 (analog) | 100 | >80 |
| PQI-3 (analog) | 100 | >80 |
| PQI-4 (analog) | 100 | >80 |
| PQI-5 (analog) | 100 | >80 |
Data adapted from a study on quorum sensing inhibitors in R. solanacearum, where analogs of methyl 3-hydroxy fatty acids were tested.[3]
Potential Anti-inflammatory and Anticancer Activities
While direct evidence for this compound is still emerging, several studies on related 3-hydroxy fatty acids suggest potential anti-inflammatory and anticancer properties.
Anti-inflammatory Effects: 3-hydroxy fatty acids have been shown to modulate inflammatory responses. For instance, 3-hydroxydecanoic acid has demonstrated anti-inflammatory properties in macrophage cell lines by reducing the production of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[6][7] The anti-inflammatory effects of fatty acids are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[8][9] Additionally, some fatty acids can interact with G-protein coupled receptors (GPCRs), such as GPR120, to mediate anti-inflammatory effects.
Table 2: IC50 Values of a Related Compound (Hexadecanoic Acid) on a Colon Cancer Cell Line
| Cell Line | Compound | IC50 (µg/mL) |
| HT-29 (Colon Cancer) | Hexadecanoic acid | 36.04 |
Data from a study on the anticancer potential of hexadecanoic acid from a natural source.[11]
Metabolic Intermediate
3-hydroxy fatty acids are key intermediates in the beta-oxidation of fatty acids, a fundamental metabolic pathway for energy production.[12] The presence and concentration of these molecules can be indicative of metabolic health and are studied as potential biomarkers for certain metabolic disorders.
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway in R. solanacearum
The following diagram illustrates the role of this compound (3-OH PAME) in the Phc quorum-sensing pathway of R. solanacearum.
General Experimental Workflow for Investigating Anticancer Activity
The following diagram outlines a typical workflow for assessing the anticancer properties of a lipid compound like this compound.
Experimental Protocols
Extraction and Quantification of this compound from Bacterial Cultures
This protocol is adapted from methods for extracting and methylating fatty acids from bacterial cultures.[13][14]
Materials:
-
Bacterial culture of R. solanacearum
-
Methanol
-
Glacial acetic acid
-
Anhydrous 1.25 M HCl in methanol
-
Hexane (B92381) (High-resolution gas chromatography grade)
-
Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)
-
Internal standard (e.g., methyl heptadecanoate)
-
Glass centrifuge tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lysis:
-
Collect a known volume of bacterial culture (e.g., 5 mL) in a glass centrifuge tube.
-
Add a known amount of internal standard.
-
Acidify the culture by adding 100 µL of glacial acetic acid.
-
Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly to lyse the cells and extract lipids.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous layer and any cell debris at the interface, leaving the lower chloroform layer containing the lipids.
-
-
Transesterification (Acid-Catalyzed):
-
Evaporate the chloroform under a stream of nitrogen.
-
To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of the NaHCO₃ solution to neutralize the acid and facilitate phase separation. Vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Analyze the extracted FAMEs by GC-MS. The separation can be achieved on a suitable capillary column (e.g., a polar column).
-
Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve.
-
In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)
This protocol provides a general method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.[15][16][17][18]
Materials:
-
Bovine serum albumin (BSA)
-
Tris-phosphate buffer saline (pH 6.5)
-
This compound
-
Methanol (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.5% (w/v) solution of BSA in Tris-phosphate buffer saline.
-
Prepare a stock solution of this compound in methanol.
-
-
Assay Mixture:
-
In a test tube, mix 0.2 mL of the BSA solution with 2.8 mL of Tris-phosphate buffer saline.
-
Add 2 mL of various concentrations of the this compound solution.
-
Prepare a control containing the solvent instead of the test compound.
-
-
Denaturation and Measurement:
-
Heat the mixtures at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.
-
MTT Assay for Anticancer Activity
This is a standard colorimetric assay to assess cell viability and cytotoxicity.[19][20][21][22][23]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound is a multifaceted lipid molecule with significant biological activities. Its well-established role in bacterial quorum sensing highlights its importance in microbial ecology and pathogenesis, presenting potential targets for anti-virulence strategies. Furthermore, preliminary evidence from related compounds suggests promising anti-inflammatory and anticancer properties that warrant further investigation. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other related 3-hydroxy fatty acids. Future research should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory and anticancer effects and on conducting in vivo studies to validate its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Inhibition Attenuates the Virulence of the Plant Pathogen Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of Maintaining a Low Omega-6/Omega-3 Ratio for Reducing the Risk of Inflammatory Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of (n-3) polyunsaturated fatty acids on cytokine production and their biologic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2381950B1 - hydroxyhexadecanoic acid for the treatment of cancer - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 51883-36-4 | Benchchem [benchchem.com]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 16. iris.cnr.it [iris.cnr.it]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. protocols.io [protocols.io]
- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of Methyl 3-hydroxyhexadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate, a fatty acid methyl ester, and its parent compound, 3-hydroxyhexadecanoic acid, are molecules of growing interest in various scientific fields, from microbiology to potential therapeutic applications. Their presence as components of bacterial polyhydroxyalkanoates (PHAs) and their role as intermediates in fatty acid biosynthesis highlight their significance in cellular metabolism. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its analysis, and an exploration of its potential role in biological signaling pathways.
Natural Occurrence of 3-Hydroxyhexadecanoic Acid and its Methyl Ester
While this compound itself is less commonly reported, its precursor, 3-hydroxyhexadecanoic acid, is found in a variety of organisms, primarily as a constituent of larger polymers or as a metabolic intermediate.
Bacterial Sources
The most well-documented natural sources of 3-hydroxyhexadecanoic acid are bacteria that produce polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules. 3-Hydroxyhexadecanoic acid is one of the monomeric units that can be incorporated into the PHA polymer chain.
Table 1: Bacterial Genera Known to Produce PHAs Containing 3-Hydroxyalkanoates
| Bacterial Genus | Common Environment | Reference |
| Pseudomonas | Soil, water, and plant surfaces | [1][2][3] |
| Bacillus | Soil and various environmental habitats | [4][5][6] |
Note: While these genera are known to produce PHAs, the specific abundance of the 3-hydroxyhexadecanoate monomer can vary significantly depending on the bacterial strain, culture conditions, and available carbon sources.
Plant Sources
The presence of this compound and related compounds in the plant kingdom is an emerging area of research. While direct evidence for this compound is limited, the detection of similar molecules suggests its potential occurrence. For instance, ethyl 3-hydroxyhexanoate (B1247844) and methyl hexadecanoate (B85987) have been identified as volatile compounds in the fruit pulp of Spondias mombin (yellow mombin)[7][8]. The parent acid, 3-hydroxyhexadecanoic acid, has also been reported in Hypericum perforatum (St. John's Wort)[5]. Further investigation is required to quantify the presence of this compound in these and other plant species.
Biosynthesis of 3-Hydroxyhexadecanoic Acid
3-Hydroxyhexadecanoic acid is a key intermediate in the fatty acid biosynthesis pathway in many organisms, including humans and yeast[9]. This pathway involves a series of enzymatic reactions that build up the fatty acid chain.
Experimental Protocols
The analysis of this compound from natural sources, particularly from bacterial cultures, typically involves the extraction of total lipids or specifically PHAs, followed by methanolysis to convert the hydroxy acids into their corresponding methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.
Extraction and Quantification of PHAs from Bacteria
This protocol is adapted from established methods for PHA analysis.
Materials:
-
Bacterial cell culture
-
Centrifuge and appropriate tubes
-
Lyophilizer (freeze-dryer)
-
Glass reaction vials with Teflon-lined caps
-
Methanol
-
Sodium hypochlorite (B82951) solution (commercial bleach)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., methyl benzoate (B1203000) or a C17 fatty acid methyl ester)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with distilled water and centrifuge again.
-
Lyophilization: Freeze-dry the cell pellet to determine the dry cell weight.
-
Cell Lysis and PHA Extraction:
-
To a known weight of lyophilized cells in a glass vial, add a mixture of chloroform and sodium hypochlorite solution (e.g., 1:1 v/v).
-
Incubate at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 1-2 hours) to lyse the cells and solubilize the PHA.
-
Centrifuge the mixture to separate the chloroform phase (containing PHA) from the aqueous phase and cell debris.
-
-
Methanolysis:
-
Carefully transfer the chloroform phase to a clean reaction vial.
-
Evaporate the chloroform under a stream of nitrogen.
-
To the dried residue, add a known volume of a methanolysis reagent (e.g., 3% v/v sulfuric acid in methanol) and the internal standard.
-
Seal the vial and heat at a specific temperature (e.g., 100°C) for a set time (e.g., 2-4 hours) to convert the 3-hydroxyhexadecanoic acid monomers to this compound.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
After cooling, add hexane and water to the reaction mixture.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject a known volume of the hexane extract into the GC-MS.
-
Use an appropriate capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like a 5% phenyl-methylpolysiloxane).
-
Set the temperature program to effectively separate the FAMEs.
-
The mass spectrometer will be used to identify this compound based on its characteristic mass spectrum and retention time compared to a standard.
-
Quantification is achieved by comparing the peak area of this compound to the peak area of the internal standard.
-
Signaling Pathways
The role of long-chain 3-hydroxy fatty acids in signaling is an area of active investigation. While specific pathways for 3-hydroxyhexadecanoic acid are not yet fully elucidated, research on related molecules provides important insights.
In plants, medium-chain 3-hydroxy fatty acids (e.g., 3-hydroxydecanoic acid) have been shown to act as microbe-associated molecular patterns (MAMPs) that can trigger plant immune responses[10][11][12]. This signaling is mediated by the receptor kinase LORE (Lipooligosaccharide-specific Reduced Elicitation)[10][12]. It is plausible that longer-chain 3-hydroxy fatty acids could also play a role in plant-microbe interactions.
In mammals, other types of fatty acids and their derivatives are well-known signaling molecules involved in inflammation, metabolism, and other physiological processes[9]. Long-chain fatty acids can influence membrane fluidity and the function of membrane-bound proteins, thereby modulating cellular signaling[9][13]. Further research is needed to determine if 3-hydroxyhexadecanoic acid has specific signaling functions in animal systems.
Conclusion
This compound and its parent acid are naturally occurring molecules with a primary association with bacterial polyhydroxyalkanoates. While their presence in other domains of life, such as plants, is beginning to be explored, quantitative data remains scarce. The provided experimental protocols offer a robust framework for the extraction, identification, and quantification of this compound from various biological matrices. The emerging role of related 3-hydroxy fatty acids in signaling pathways suggests that this compound may also possess important biological activities, warranting further investigation for potential applications in drug development and other scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial synthesis of poly(3-hydroxyalkanoates) by Pseudomonas aeruginosa from fatty acids: identification of higher monomer units and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 10. researchgate.net [researchgate.net]
- 11. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Methyl 3-hydroxyhexadecanoate (CAS: 51883-36-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271) or 3-OH PAME, is a fatty acid methyl ester that plays a crucial role as a signaling molecule in the quorum-sensing network of the plant pathogenic bacterium Ralstonia solanacearum. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological function. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided to facilitate further research and development.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow viscous liquid or solid at room temperature.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 51883-36-4 | [1][2] |
| Molecular Formula | C₁₇H₃₄O₃ | [1][2] |
| Molecular Weight | 286.45 g/mol | [1][2] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point (Predicted) | 388.9 ± 15.0 °C | [1] |
| Density (Predicted) | 0.922 ± 0.06 g/cm³ | [1] |
| Storage Temperature | -20 °C |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, Estimated) | δ ~0.88 (t, 3H, -CH₃), δ ~1.25 (m, 22H, -(CH₂)₁₁-), δ ~1.50 (m, 2H, -CH₂-CH(OH)-), δ ~2.45 (d, 2H, -CH(OH)-CH₂-COO-), δ ~3.70 (s, 3H, -OCH₃), δ ~4.00 (m, 1H, -CH(OH)-) | General NMR knowledge |
| ¹³C NMR (CDCl₃, Estimated) | δ ~14.1 (-CH₃), δ ~22.7-34.1 (-(CH₂)₁₂-), δ ~36.8 (-CH₂-CH(OH)-), δ ~41.2 (-CH(OH)-CH₂-COO-), δ ~51.7 (-OCH₃), δ ~68.1 (-CH(OH)-), δ ~173.5 (C=O) | General NMR knowledge |
| Mass Spectrometry (GC-MS, EI) | Major fragments at m/z: 103 (base peak), 74, 56, 69, 82 | [2] |
| Infrared (FTIR) | Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (~2920, 2850 cm⁻¹), C=O stretching (~1740 cm⁻¹), and C-O stretching (~1170 cm⁻¹) | General IR knowledge |
Biological Activity and Signaling Pathway
Role in Ralstonia solanacearum Quorum Sensing
This compound is a key signaling molecule in the phc quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[3] This system regulates the expression of a large number of genes, estimated to be around 30% of the bacterial genome, which are crucial for virulence and adaptation.[1]
The phc QS system allows the bacteria to sense their population density and coordinately switch from a motile, less virulent state at low cell densities to a sessile, highly virulent state at high cell densities. This transition is critical for successful infection and colonization of the host plant's xylem vessels, leading to bacterial wilt disease.
The phc Signaling Pathway
The biosynthesis and perception of this compound involve a set of conserved proteins encoded by the phc locus.
As the bacterial population grows, the concentration of this compound increases.[3] At a threshold concentration (active at ≤1 nM), it is detected by the sensor histidine kinase PhcS.[3][4] This initiates a phosphorylation cascade that ultimately leads to the activation of the master transcriptional regulator, PhcA.[4]
Activated PhcA then modulates the expression of a vast regulon.[1] Key upregulated virulence factors include the production of exopolysaccharide I (EPS I), which is a major contributor to xylem clogging and wilting symptoms, and cell wall-degrading enzymes like cellulase.[5] Concurrently, PhcA represses genes associated with motility and the Type III secretion system, which are more important during the initial stages of infection.[5][6]
Experimental Protocols
Chemical Synthesis via Reformatsky Reaction
A plausible synthetic route for this compound is the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal.
Materials:
-
Tetradecanal
-
Methyl bromoacetate
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 equivalents) and anhydrous THF.
-
Add a solution of tetradecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension under a nitrogen atmosphere. The reaction may need to be initiated by gentle heating.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the aldehyde is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound in biological samples typically involves extraction, derivatization, and subsequent GC-MS analysis.
Protocol Outline:
-
Extraction: Acidify the aqueous sample (e.g., bacterial culture supernatant) and extract the lipids with an organic solvent like ethyl acetate or diethyl ether.
-
Derivatization: Evaporate the organic solvent and derivatize the hydroxyl group to a more volatile silyl (B83357) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for good chromatographic peak shape.
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 300 °C).
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Identification: Identify the trimethylsilyl (B98337) derivative of this compound by its retention time and comparison of its mass spectrum with a known standard or library data. The characteristic fragment ion at m/z 103 for 3-hydroxy fatty acid methyl esters is a key diagnostic peak.[2]
Quorum-Sensing Bioassay using a Reporter Strain
The biological activity of this compound can be quantified using a Ralstonia solanacearum reporter strain. A common approach is to use a strain with a reporter gene, such as lacZ (encoding β-galactosidase), fused to the promoter of a PhcA-regulated gene, like eps (exopolysaccharide synthesis).
Protocol Outline:
-
Strain and Culture Conditions: Use a phcB mutant of R. solanacearum containing an eps::lacZ reporter fusion. The phcB mutation prevents the endogenous production of the signaling molecule. Grow the reporter strain in a suitable minimal medium to a low cell density.
-
Assay Setup: In a 96-well plate, add the reporter strain suspension to wells containing serial dilutions of synthetic this compound. Include appropriate controls (e.g., solvent only).
-
Incubation: Incubate the plate at the optimal growth temperature for R. solanacearum (e.g., 28 °C) for a defined period to allow for gene expression.
-
β-Galactosidase Assay: Lyse the cells and measure β-galactosidase activity using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: Plot the β-galactosidase activity against the concentration of this compound to generate a dose-response curve and determine the effective concentration (e.g., EC₅₀).
Conclusion
This compound is a fatty acid-derived signaling molecule with a well-defined role in regulating the virulence of the important plant pathogen Ralstonia solanacearum. Its function within the phc quorum-sensing system presents a potential target for the development of novel anti-virulence strategies to combat bacterial wilt disease. The experimental protocols provided herein offer a foundation for researchers and drug development professionals to synthesize, analyze, and evaluate the biological activity of this molecule and its analogs. Further research into the specific interactions of this compound with its receptor and the broader impacts of modulating this signaling pathway will be crucial for the development of effective disease control measures.
References
- 1. Comparative transcriptomic studies identify specific expression patterns of virulence factors under the control of the master regulator PhcA in the Ralstonia solanacearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]
- 3. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocomputational Assessment of Natural Compounds as a Potent Inhibitor to Quorum Sensors in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-Hydroxypalmitate: A Technical Guide to its Discovery, Biology, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) is a fatty acid methyl ester that has garnered significant interest in the scientific community, primarily for its role as a quorum-sensing signal molecule in the plant pathogenic bacterium Ralstonia solanacearum. This technical guide provides an in-depth overview of the discovery, history, and biological significance of methyl 3-hydroxypalmitate. It details its physicochemical properties, outlines experimental protocols for its synthesis, isolation, and quantification, and explores its known signaling pathways. Furthermore, this guide discusses the potential of methyl 3-hydroxypalmitate and related compounds in drug development, particularly in the areas of antibacterial and anti-inflammatory research.
Discovery and History
Methyl 3-hydroxypalmitate was first identified as a novel autoregulator controlling virulence in Ralstonia solanacearum, a bacterium responsible for the devastating bacterial wilt disease in a wide range of plants.[1][2] Its discovery stemmed from the observation that the production of several virulence factors was diminished in mutants with an inactivated phcB gene.[1] This virulence could be restored by a volatile extracellular factor (VEF) produced by wild-type strains.[1][2] Through a series of purification steps including distillation, solvent extraction, and liquid chromatography, followed by analysis using gas chromatography and mass spectroscopy, this VEF was identified as methyl 3-hydroxypalmitate.[1][2] This was a significant finding as, apart from acyl-homoserine lactones, 3-OH PAME was the first endogenous fatty acid derivative identified as an autoregulator, suggesting a new class of compounds involved in intercellular communication.[1][2]
Physicochemical Properties
While comprehensive experimentally determined physicochemical data for methyl 3-hydroxypalmitate is limited in publicly available literature, its basic properties can be inferred from its structure and data on similar fatty acid methyl esters.
Table 1: Physicochemical Properties of Methyl 3-Hydroxypalmitate
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O₃ | Inferred from structure |
| Molecular Weight | 286.45 g/mol | Inferred from structure |
| Appearance | Likely a colorless to pale yellow viscous liquid | [3] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform. Limited solubility in water. | General knowledge of FAMEs |
Biological Activity and Signaling Pathways
The primary and most well-characterized biological role of methyl 3-hydroxypalmitate is as a quorum-sensing (QS) signal in Ralstonia solanacearum.[4][5] Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.
In R. solanacearum, the phc quorum-sensing system is a key regulator of virulence.[3][4] Methyl 3-hydroxypalmitate is synthesized by the enzyme PhcB, which is believed to be a small-molecule S-adenosylmethionine-dependent methyltransferase.[1] As the bacterial population density increases, the extracellular concentration of 3-OH PAME rises. This signal is then detected by the sensor histidine kinase PhcS, which is part of a two-component regulatory system with PhcR and PhcQ.[4][6] This signaling cascade ultimately leads to the activation of the transcriptional regulator PhcA, which in turn controls the expression of a wide array of virulence factors, including the production of extracellular polysaccharide (EPS), which is crucial for biofilm formation and pathogenesis.[1][4][6]
Authentic methyl 3-hydroxypalmitate has been shown to be biologically active at concentrations of ≤1 nM in stimulating the expression of the eps gene locus in a phcB mutant of R. solanacearum.[2][7]
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and quantification of methyl 3-hydroxypalmitate for research purposes.
Synthesis of Methyl 3-Hydroxypalmitate
Methyl 3-hydroxypalmitate can be synthesized by the esterification of 3-hydroxypalmitic acid.
Materials:
-
3-hydroxypalmitic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 gram of 3-hydroxypalmitic acid in 20 mL of anhydrous methanol.
-
Add a magnetic stir bar to the flask.
-
Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.
-
Extract the methyl 3-hydroxypalmitate with 3 x 30 mL portions of hexane.
-
Combine the organic layers and wash with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 1 x 30 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude methyl 3-hydroxypalmitate.
-
The product can be further purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
Isolation from Ralstonia solanacearum Culture
Materials:
-
Wild-type Ralstonia solanacearum strain
-
B-medium (or other suitable growth medium)
-
Large culture flasks
-
Centrifuge and centrifuge bottles
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Inoculate a large volume (e.g., 5 L) of B-medium with R. solanacearum and incubate with shaking at 28-30°C for 48-72 hours.
-
Pellet the bacterial cells by centrifugation at 8,000 x g for 20 minutes.
-
Collect the supernatant and extract it three times with an equal volume of ethyl acetate in a large separatory funnel.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it using a rotary evaporator.
-
Purify the crude extract using silica gel column chromatography with a hexane:ethyl acetate gradient to isolate the methyl 3-hydroxypalmitate. Fractions can be analyzed by TLC and GC-MS to identify the pure compound.
Quantification by GC-MS
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms)
-
Helium carrier gas
-
Internal standard (e.g., methyl heptadecanoate)
-
Sample containing methyl 3-hydroxypalmitate
-
Hexane for sample dilution
Procedure:
-
Prepare a stock solution of a known concentration of an internal standard (e.g., methyl heptadecanoate) in hexane.
-
Prepare a series of calibration standards containing known concentrations of pure methyl 3-hydroxypalmitate and a fixed concentration of the internal standard.
-
Prepare the sample for analysis by dissolving it in hexane and adding the internal standard to the same final concentration as in the calibration standards.
-
Inject 1 µL of each calibration standard and the sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the peaks for methyl 3-hydroxypalmitate and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of methyl 3-hydroxypalmitate to the peak area of the internal standard against the concentration of methyl 3-hydroxypalmitate for the calibration standards.
-
Calculate the concentration of methyl 3-hydroxypalmitate in the sample using the peak area ratio from the sample and the calibration curve.
Potential in Drug Development
The unique biological activity of methyl 3-hydroxypalmitate and other fatty acid methyl esters has led to interest in their potential for drug development.
Antibacterial Applications
Given that methyl 3-hydroxypalmitate is a key signaling molecule for virulence in a pathogenic bacterium, targeting its synthesis or signaling pathway presents a novel antibacterial strategy. The degradation of 3-OH PAME by enzymes such as hydrolases has been shown to reduce the expression of virulence factors in R. solanacearum.[8] This approach, known as quorum quenching, could be a promising alternative to traditional antibiotics, as it aims to disarm the pathogen rather than kill it, potentially reducing the selective pressure for resistance.
Furthermore, various fatty acid methyl esters have demonstrated broad-spectrum antibacterial activity. For example, FAME extracts from certain plants have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.125 to 1 mg/mL.[3]
Table 2: Reported Antibacterial Activity of Fatty Acid Methyl Ester Extracts
| Bacterial Species | MIC (mg/mL) | Reference |
| Bacillus subtilis | 0.125 | [3] |
| Staphylococcus aureus | 0.125 | [3] |
| Pseudomonas aeruginosa | 0.5 | [3] |
| Klebsiella pneumoniae | 0.5 | [3] |
| Escherichia coli | 1 | [3] |
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of fatty acid esters. For instance, methyl palmitate has been shown to reduce paw edema and levels of prostaglandin (B15479496) E2 in inflammatory exudates in rat models.[9][10] It also reduced plasma levels of the pro-inflammatory cytokines TNF-α and interleukin-6 in a lipopolysaccharide-induced endotoxemia model.[9][10] The proposed mechanism for this anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway.[9][10] Saturated fatty acids, such as palmitic acid, can act as co-regulators of LPS/TLR-4 activation, a key pathway in the inflammatory response.[1]
The anti-inflammatory effects of fatty acids and their derivatives are thought to be mediated, in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the differentiation of anti-inflammatory M2 macrophages.[1]
While these findings are promising, it is important to note that much of the research has been conducted on other fatty acid esters, and specific preclinical or clinical studies on methyl 3-hydroxypalmitate for these applications are currently lacking. Further research is needed to elucidate its specific mechanisms of action in mammalian systems and to evaluate its therapeutic potential.
Conclusion
Methyl 3-hydroxypalmitate has emerged from being a relatively obscure fatty acid methyl ester to a molecule of significant interest due to its central role in bacterial communication and virulence. This technical guide has provided a comprehensive overview of its discovery, biological functions, and the methodologies used to study it. The potential for targeting the quorum-sensing pathway in which it operates offers exciting new avenues for the development of novel antibacterial agents. Furthermore, the broader anti-inflammatory properties of related fatty acid esters suggest that methyl 3-hydroxypalmitate and its derivatives may hold promise for therapeutic applications beyond infectious diseases. Continued research into the synthesis, biological activity, and mechanism of action of this and other hydroxypalmitate derivatives is warranted to fully explore their potential in both basic research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl 3-Hydroxyhexadecanoate in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxyhexadecanoate, the methyl ester of 3-hydroxyhexadecanoic acid, is a key intermediate in fatty acid metabolism, particularly within the β-oxidation pathway. Its accumulation or altered metabolism can serve as a biomarker for certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Beyond its role as a metabolic intermediate, emerging evidence suggests that 3-hydroxy fatty acids may also participate in cellular signaling processes, including the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of the role of this compound in fatty acid metabolism, summarizes relevant quantitative data, details experimental protocols for its study, and visualizes key metabolic and signaling pathways.
Introduction
Fatty acid β-oxidation is a critical catabolic process that generates ATP by breaking down fatty acids into acetyl-CoA. This multi-step process occurs within the mitochondria and peroxisomes and involves a series of enzymatic reactions. 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step of this cycle, converting a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] this compound is the methyl ester of the 16-carbon 3-hydroxy fatty acid, 3-hydroxyhexadecanoic acid. While the direct metabolic fate of the methyl ester in cellular systems requires further elucidation, it is presumed to be hydrolyzed by cellular esterases to its active acid form, which then participates in metabolic and signaling pathways.
The accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, is a hallmark of LCHAD and mitochondrial trifunctional protein (MTP) deficiencies.[2] These genetic disorders can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and liver dysfunction.[3][4] Understanding the metabolic consequences of the accumulation of these intermediates is crucial for developing therapeutic strategies. Furthermore, the potential for 3-hydroxy fatty acids to act as signaling molecules opens new avenues for research into their broader physiological and pathophysiological roles.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C17H34O3 | [6][7] |
| Molecular Weight | 286.45 g/mol | [8] |
| CAS Number | 51883-36-4 | [6][8] |
| Synonyms | Methyl 3-hydroxypalmitate, 3-Hydroxyhexadecanoic acid methyl ester | [6][8] |
| Appearance | Solid | [8] |
| Purity | >98% (commercially available) | [8] |
Role in Fatty Acid β-Oxidation
This compound, upon hydrolysis to 3-hydroxyhexadecanoic acid, enters the fatty acid β-oxidation spiral. The pathway involves the sequential action of four enzymes.
In individuals with LCHAD deficiency, the conversion of 3-hydroxyhexadecanoyl-CoA to 3-ketoacyl-CoA is impaired, leading to the accumulation of 3-hydroxy fatty acids.
Quantitative Data
Accumulation of 3-Hydroxy Fatty Acids in LCHAD Deficiency
Studies on cultured fibroblasts from patients with LCHAD deficiency have quantified the accumulation of long-chain 3-hydroxy fatty acids in the culture medium.
| Cell Type | Condition | Accumulated 3-Hydroxy-C16 (concentration) | Reference |
| LCHAD-deficient Fibroblasts | Untreated Medium | Increased levels (specific concentrations vary between studies) | [2][9] |
| LCHAD-deficient Fibroblasts | Medium + Palmitate | Further increase in 3-hydroxy-C16 levels | [9] |
| LCHAD-deficient Fibroblasts | Medium + Octanoate/Decanoate | Decrease in long-chain 3-hydroxy fatty acid accumulation | [9] |
Note: Specific quantitative values for the accumulation of 3-hydroxyhexadecanoic acid can vary significantly depending on the specific cell line, culture conditions, and the analytical methods used. The general trend observed is a significant increase in LCHAD-deficient cells compared to controls.
Signaling Role of 3-Hydroxy Fatty Acids
Recent research suggests that fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism.
PPARα Activation
3-hydroxy fatty acids have been shown to activate PPARα, a key regulator of fatty acid oxidation gene expression.[10]
Experimental Protocols
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the quantitative analysis of 3-hydroxy fatty acids in biological samples.[11][12]
Objective: To quantify the levels of this compound and 3-hydroxyhexadecanoic acid in cell culture media or plasma.
Materials:
-
Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., ¹³C-labeled).
-
Solvents: Ethyl acetate, Hexane (GC grade).
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma or cell culture medium, add a known amount of the stable isotope-labeled internal standard.
-
For total 3-hydroxy fatty acid content (including esters), hydrolyze the sample with NaOH before acidification.
-
Acidify the samples with HCl.
-
-
Extraction:
-
Extract the fatty acids twice with ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Add BSTFA with 1% TMCS to the dried extract.
-
Heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the fatty acid derivatives.
-
Monitor for the characteristic ions of the TMS-derivatized 3-hydroxy fatty acids.
-
Quantify the analytes by comparing the peak areas of the native compounds to their corresponding internal standards.
-
In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
This protocol is designed to assess the effect of this compound on the rate of fatty acid oxidation in cultured fibroblasts.[13]
Objective: To measure the rate of β-oxidation in live cells treated with this compound.
Materials:
-
Cultured human fibroblasts (e.g., from LCHAD patients and healthy controls).
-
[9,10-³H]Palmitic acid.
-
This compound.
-
Cell culture medium.
-
Scintillation counter.
Procedure:
-
Cell Culture and Treatment:
-
Plate fibroblasts in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Fatty Acid Oxidation Measurement:
-
Prepare a reaction mixture containing [³H]palmitic acid complexed to BSA in serum-free medium.
-
Wash the cells and add the reaction mixture.
-
Incubate at 37°C for a set period (e.g., 2-4 hours). The β-oxidation of [³H]palmitic acid will release ³H₂O into the medium.
-
-
Quantification:
-
Stop the reaction by adding perchloric acid.
-
Separate the ³H₂O from the unoxidized [³H]palmitic acid using a separation column or by precipitation.
-
Measure the radioactivity of the aqueous phase (containing ³H₂O) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation (e.g., in nmol of palmitate oxidized/hour/mg of cell protein).
-
Compare the rates between control and this compound-treated cells.
-
Conclusion
This compound and its corresponding free fatty acid are integral components of fatty acid metabolism. Their study provides critical insights into the pathophysiology of inherited metabolic disorders and may reveal novel signaling functions. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this important molecule. Future research should focus on elucidating the specific enzyme kinetics associated with this compound metabolism and further characterizing its role in cellular signaling pathways.
References
- 1. Enhanced flux potential analysis links changes in enzyme expression to metabolic flux | Molecular Systems Biology [link.springer.com]
- 2. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. larodan.com [larodan.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pediatric.testcatalog.org [pediatric.testcatalog.org]
Methyl 3-Hydroxyhexadecanoate: A Key Quorum Sensing Signal in Bacterial Virulence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules, and it plays a pivotal role in regulating various physiological activities, including virulence, biofilm formation, and antibiotic resistance. One such signaling molecule that has garnered significant attention is methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271) (3-OH PAME). This fatty acid derivative is a key autoinducer in the quorum sensing circuit of the notorious plant pathogen Ralstonia solanacearum, the causative agent of bacterial wilt in a wide range of crops. Understanding the intricacies of the 3-OH PAME signaling pathway is crucial for the development of novel anti-virulence strategies to combat this devastating pathogen.
This technical guide provides a comprehensive overview of this compound as a quorum sensing molecule, with a focus on its role in Ralstonia solanacearum. We will delve into its biosynthesis, the intricacies of its signaling pathway, present available quantitative data on its activity, and provide detailed experimental protocols for its study.
Biosynthesis of this compound
The synthesis of this compound in Ralstonia solanacearum is a critical first step in the activation of its quorum sensing cascade. The key enzyme responsible for this process is the methyltransferase PhcB.
The PhcB enzyme utilizes S-adenosylmethionine as a methyl donor to catalyze the methylation of 3-hydroxypalmitic acid, a common fatty acid in bacteria, to produce this compound.[1] The expression of the phcB gene is itself regulated by the core components of the Phc quorum sensing system, creating a feedback loop in the signaling pathway.
Biosynthesis of this compound.
The Phc Quorum Sensing Signaling Pathway in Ralstonia solanacearum
The Phc quorum sensing system is a central regulatory network controlling the expression of a wide array of virulence factors in R. solanacearum. This compound is the primary signaling molecule that initiates this cascade.
The signaling pathway can be summarized as follows:
-
Signal Production: At low cell density, the methyltransferase PhcB produces basal levels of 3-OH PAME.
-
Signal Accumulation: As the bacterial population grows, 3-OH PAME accumulates in the extracellular environment.
-
Signal Detection: Once a threshold concentration is reached, 3-OH PAME is detected by the sensor histidine kinase PhcS, which is located in the inner bacterial membrane.
-
Phosphorylation Cascade: The binding of 3-OH PAME to PhcS is thought to inhibit its kinase activity. In the absence of the signal (at low cell density), PhcS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator PhcR.
-
Regulation of PhcA: Phosphorylated PhcR acts as a negative regulator of the master transcriptional regulator PhcA. Therefore, at low cell density, the expression of phcA is repressed. When 3-OH PAME binds to PhcS, the phosphorylation of PhcR is inhibited, leading to the derepression of phcA expression.
-
Virulence Gene Expression: PhcA is a global transcriptional regulator that controls the expression of numerous virulence factors, including exopolysaccharide I (EPS I), which is crucial for wilting symptoms, as well as cell wall-degrading enzymes like endoglucanase and pectin (B1162225) methyl esterase.[2] The increased expression of PhcA at high cell density leads to the coordinated production of these virulence factors, enabling the pathogen to overcome host defenses and cause disease.
The Phc Quorum Sensing Pathway in R. solanacearum.
Quantitative Data
The biological activity of this compound has been quantitatively assessed, providing insights into its potency as a signaling molecule.
| Parameter | Value | Organism | Comments |
| Biological Activity Threshold | ≤1 nM | Ralstonia solanacearum | Active at nanomolar concentrations for stimulating the expression of the eps gene (biosynthesis of exopolysaccharide) in a phcB mutant.[1] |
Further quantitative data, such as the EC50 value for the induction of virulence factor expression or the binding affinity (Kd) of this compound to the PhcS sensor kinase, are not yet extensively reported in the literature and represent areas for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a quorum sensing molecule.
Synthesis of this compound
Materials:
-
3-hydroxyhexadecanoic acid
-
Anhydrous methanol (B129727)
-
Sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Organic solvents (e.g., diethyl ether, hexane)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3-hydroxyhexadecanoic acid in a minimal amount of anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature and add distilled water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
Purification from Bacterial Culture
This compound can be purified from the spent culture broth of wild-type Ralstonia solanacearum.[1]
Materials:
-
Large-scale culture of Ralstonia solanacearum
-
Centrifuge
-
Distillation apparatus
-
Solvents for extraction (e.g., ethyl acetate)
-
Liquid chromatography system (e.g., HPLC) with a suitable column (e.g., C18)
-
Fractions collector
Procedure:
-
Grow a large volume of Ralstonia solanacearum in a suitable liquid medium until the late stationary phase.
-
Pellet the bacterial cells by centrifugation.
-
Collect the supernatant (spent culture broth).
-
Subject the supernatant to distillation to concentrate the volatile compounds, including 3-OH PAME.
-
Perform solvent extraction of the distillate using an appropriate organic solvent like ethyl acetate.
-
Concentrate the organic extract.
-
Further purify the extract using liquid chromatography (e.g., HPLC) with a reverse-phase column.
-
Collect fractions and test for biological activity using a suitable bioassay (see below).
-
Pool the active fractions and analyze their composition by gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of this compound.
Quorum Sensing Bioassay using Chromobacterium violaceum
The Chromobacterium violaceum bioassay is a common method for detecting quorum sensing molecules, particularly N-acyl homoserine lactones (AHLs). While 3-OH PAME is not an AHL, this assay can be adapted to screen for compounds that interfere with QS signaling. A common reporter strain is C. violaceum CV026, which is a mutant that does not produce its own AHL but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs. To test for the quorum quenching activity of 3-OH PAME or its analogs, one would assess their ability to inhibit violacein production induced by an appropriate AHL.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
A short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, HHL)
-
This compound (or test compounds)
-
Sterile petri dishes, filter paper discs
-
Spectrophotometer
Procedure (Disc Diffusion Assay):
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate supplemented with a sub-inhibitory concentration of HHL to induce violacein production.
-
Impregnate sterile filter paper discs with known concentrations of this compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe for a zone of violacein inhibition (a colorless halo) around the discs, indicating that the compound interferes with QS-mediated pigment production.
Procedure (Quantitative Liquid Assay):
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
In a 96-well plate, add fresh LB broth, a fixed concentration of HHL, and varying concentrations of this compound.
-
Inoculate each well with the overnight culture of C. violaceum CV026.
-
Incubate the plate at 30°C with shaking for 24 hours.
-
Quantify violacein production by lysing the cells (e.g., with SDS) and extracting the pigment with a solvent (e.g., butanol or DMSO).
-
Measure the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm) using a spectrophotometer.
-
Measure the optical density at 600 nm to assess bacterial growth and ensure the observed inhibition is not due to toxicity.
Violacein Inhibition Assay Workflow.
Conclusion
This compound is a fascinating and important quorum sensing molecule that governs the virulence of the significant plant pathogen Ralstonia solanacearum. Its unique structure, distinct from the more commonly studied acyl-homoserine lactones, highlights the diversity of chemical signals employed by bacteria for intercellular communication. The elucidation of the Phc signaling pathway has provided a detailed molecular understanding of how this molecule orchestrates the expression of key virulence factors.
For researchers and drug development professionals, targeting the 3-OH PAME-mediated quorum sensing system presents a promising avenue for the development of novel anti-virulence therapies. By disrupting this communication pathway, it may be possible to disarm the pathogen without exerting strong selective pressure for the development of resistance, a major challenge with conventional antibiotics. Further research is needed to fully characterize the quantitative aspects of this signaling system, including the precise binding kinetics of 3-OH PAME to its receptor, and to develop potent and specific inhibitors of this pathway. The experimental protocols outlined in this guide provide a foundation for future investigations into this critical area of bacterial communication and pathogenesis.
References
The Role of Methyl 3-Hydroxyhexadecanoate in Bacterial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate, also known as 3-hydroxy palmitic acid methyl ester (3-OH PAME), is a crucial signaling molecule in the quorum sensing (QS) system of the globally significant plant pathogen, Ralstonia solanacearum. This bacterium is the causative agent of bacterial wilt, a devastating disease affecting a wide range of crops. The ability of R. solanacearum to cause disease is tightly linked to its cell density-dependent regulation of virulence factors, a process orchestrated by QS. This compound acts as an autoinducer in the Phc quorum-sensing system, and its concentration in the bacterial population dictates the expression of key virulence genes. This technical guide provides an in-depth overview of the role of this compound in bacterial communication, focusing on the signaling pathway, quantitative data on its effects, and detailed experimental protocols for its study. Some strains of R. solanacearum utilize a closely related molecule, (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME), as their QS signal, operating through a homologous pathway.
The Phc Quorum Sensing Signaling Pathway
The Phc quorum-sensing system is central to the regulation of virulence in Ralstonia solanacearum. This compound is the signaling molecule that initiates a cascade of events leading to the expression of a suite of virulence factors. The key components of this pathway are:
-
PhcB: A methyltransferase responsible for the synthesis of this compound. It is suggested that PhcB utilizes a naturally occurring fatty acid as a precursor.
-
PhcS: A sensor histidine kinase that detects the extracellular concentration of this compound.
-
PhcR: A response regulator that is phosphorylated by PhcS in the absence of the signaling molecule.
-
PhcA: A global virulence regulator whose expression is controlled by the PhcS/PhcR two-component system.
At low cell densities, the concentration of this compound is low. This leads to the phosphorylation of PhcR by PhcS. Phosphorylated PhcR is thought to repress the expression of phcA. As the bacterial population grows, the concentration of this compound increases. Upon reaching a threshold concentration, it is sensed by PhcS, which then acts as a phosphatase, dephosphorylating PhcR. Dephosphorylated PhcR no longer represses phcA expression, leading to the production of the PhcA protein. PhcA, in turn, activates the transcription of numerous virulence genes, including those responsible for the production of exopolysaccharide (EPS), endoglucanase, and pectin (B1162225) methylesterase.
Quantitative Data on the Effects of this compound
| Parameter | Condition | Observation | Reference |
| Effective Concentration | phcB mutant of R. solanacearum | Active at concentrations ≤1 nM for stimulating eps gene expression.[1] | Flavier et al., 1997 |
| Exopolysaccharide (EPS) I Production | phcB mutant vs. wild-type | 10- to 100-fold reduction in the mutant. | Clough et al., 1997 |
| Endoglucanase Production | phcB mutant vs. wild-type | 10- to 100-fold reduction in the mutant. | Clough et al., 1997 |
| Pectin Methylesterase Production | phcB mutant vs. wild-type | 10- to 100-fold reduction in the mutant. | Clough et al., 1997 |
| phcA Expression | phcB mutant vs. wild-type | Five-fold reduction in the mutant. | Clough et al., 1997 |
| Restoration of Virulence Factor Production | phcB mutant + authentic 3-OH PAME | Over 20-fold increase to wild-type levels.[1] | Flavier et al., 1997 |
Experimental Protocols
Extraction and Quantification of this compound from Bacterial Cultures
This protocol is adapted from general methods for the analysis of fatty acid methyl esters from bacterial cultures.
Materials:
-
R. solanacearum culture grown in a suitable liquid medium (e.g., CPG broth).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., methyl heptadecanoate).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Culture Preparation: Grow R. solanacearum in liquid medium to the desired cell density.
-
Solvent Extraction:
-
Acidify the culture supernatant to pH 2.0 with HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
Sample Preparation for GC-MS:
-
Resuspend the dried extract in a known volume of ethyl acetate.
-
Add a known concentration of an internal standard.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature program that allows for the separation of fatty acid methyl esters.
-
Monitor for the characteristic ions of this compound.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Quantification of Exopolysaccharide (EPS) Production
Materials:
-
R. solanacearum culture supernatant.
-
Ethanol (B145695) (ice-cold).
-
Phenol (5%).
-
Concentrated sulfuric acid.
-
Glucose (for standard curve).
Procedure:
-
EPS Precipitation:
-
To the cell-free culture supernatant, add three volumes of ice-cold ethanol.
-
Incubate at -20°C overnight to precipitate the EPS.
-
Centrifuge to pellet the EPS and discard the supernatant.
-
Wash the pellet with 70% ethanol and air-dry.
-
-
Quantification:
-
Resuspend the dried EPS in a known volume of distilled water.
-
To an aliquot of the EPS solution, add 5% phenol.
-
Rapidly add concentrated sulfuric acid and mix well.
-
After cooling, measure the absorbance at 490 nm.
-
Determine the EPS concentration by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
-
Endoglucanase Activity Assay
Materials:
-
R. solanacearum culture supernatant.
-
Carboxymethyl cellulose (B213188) (CMC) solution (in a suitable buffer, e.g., citrate (B86180) buffer, pH 5.0).
-
Dinitrosalicylic acid (DNS) reagent.
-
Glucose (for standard curve).
Procedure:
-
Enzyme Reaction:
-
Mix the culture supernatant (containing the enzyme) with the CMC solution.
-
Incubate at an optimal temperature (e.g., 50°C) for a defined period.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
-
Quantification:
-
After cooling, measure the absorbance at 540 nm.
-
The amount of reducing sugars released is proportional to the endoglucanase activity and can be quantified using a glucose standard curve.
-
Conclusion
This compound is a key signaling molecule that enables Ralstonia solanacearum to coordinate its virulence in a cell density-dependent manner. Understanding the intricacies of the Phc quorum-sensing pathway and the quantitative effects of this autoinducer is paramount for the development of novel strategies to combat bacterial wilt disease. The experimental protocols provided in this guide offer a framework for researchers to investigate this important aspect of bacterial communication. Further research is needed to fully elucidate the dose-response relationship between this compound and virulence gene expression, which will undoubtedly pave the way for the development of targeted anti-virulence therapies. The disruption of this communication system, a strategy known as quorum quenching, holds significant promise for the control of this devastating plant pathogen.
References
An In-depth Technical Guide to the Biosynthesis Pathways of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OHFAs) are a class of hydroxylated fatty acids that play crucial roles across different biological kingdoms. In Gram-negative bacteria, they are essential building blocks of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the outer leaflet of the outer membrane and is a potent elicitor of the innate immune response in mammals. In plants, medium-chain 3-OHFAs act as signaling molecules, triggering immune responses upon recognition by specific receptors. In eukaryotes, the accumulation of 3-OHFAs can be indicative of certain metabolic disorders related to fatty acid β-oxidation. This guide provides a comprehensive overview of the core biosynthesis pathways of 3-OHFAs, with a focus on the enzymatic reactions, regulatory mechanisms, and key experimental methodologies used in their study.
Core Biosynthesis Pathways
The synthesis of 3-OHFAs is primarily achieved through pathways related to fatty acid synthesis (FAS). In bacteria, this occurs via the type II fatty acid synthase (FASII) system, while in plants, a mitochondrial FAS (mtFAS) system is implicated. In eukaryotes, 3-OHFAs can also be generated as intermediates in the β-oxidation of fatty acids.
Bacterial 3-Hydroxy Fatty Acid Biosynthesis (Lipid A Pathway)
In Gram-negative bacteria, the synthesis of 3-OHFAs is intrinsically linked to the biosynthesis of lipid A. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc).
The key steps leading to the formation of (R)-3-hydroxyacyl-ACP, the precursor for lipid A acylation, are part of the FASII cycle:
-
Condensation: Malonyl-ACP and acetyl-CoA are condensed by β-ketoacyl-ACP synthase III (FabH) to form a β-ketoacyl-ACP.
-
Reduction: The β-keto group is then reduced by the NADPH-dependent β-ketoacyl-ACP reductase (FabG) to yield (R)-3-hydroxyacyl-ACP.[1][2] This is a critical step in generating the hydroxylated fatty acid intermediate.
-
Dehydration: For the fatty acid chain to be elongated further, (R)-3-hydroxyacyl-ACP is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to an enoyl-ACP.[3] However, for incorporation into lipid A, the (R)-3-hydroxyacyl-ACP is directly utilized by LpxA.
The subsequent steps involve the transfer of these 3-hydroxy fatty acyl chains to the UDP-GlcNAc backbone:
-
First Acylation: UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the transfer of an (R)-3-hydroxyacyl chain from its acyl carrier protein (ACP) thioester to the 3-hydroxyl group of UDP-GlcNAc.[4][5]
-
Deacetylation and Second Acylation: The product is then deacetylated by LpxC, and a second (R)-3-hydroxyacyl chain is transferred by LpxD to the amino group of the glucosamine.
This process forms the initial di-acylated precursor of lipid A.
Plant 3-Hydroxy Fatty Acid Biosynthesis
In plants like Arabidopsis thaliana, medium-chain 3-OHFAs are produced by the mitochondrial fatty acid synthesis (mtFAS) system.[6] This pathway is crucial for the synthesis of octanoyl-ACP, a precursor for lipoic acid, but can also produce other fatty acids, including 3-OHFAs. The enzymatic steps are analogous to the bacterial FASII system, involving a β-ketoacyl-ACP reductase and a 3-hydroxyacyl-ACP dehydratase (mtHD).[6][7]
Eukaryotic 3-Hydroxy Fatty Acid Metabolism
In mammals, 3-OHFAs are typically intermediates of mitochondrial fatty acid β-oxidation. The enzymes involved, such as hydroxyacyl-CoA dehydrogenases (HADHA and HADHB), catalyze the reverse reaction of the biosynthetic step.[8][9] Under certain pathological conditions, such as mitochondrial trifunctional protein deficiency, these intermediates can accumulate.[9]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and substrate preference of the enzymes in the 3-OHFA biosynthesis pathways are critical for determining the final products. Below is a summary of available quantitative data for key enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| LpxA | Escherichia coli | UDP-GlcNAc | Increased in H125A mutant | Decreased in mutants | - | [4] |
| FabZ | Yersinia pestis | Crotonoyl-CoA | 78.2 | - | - | [10] |
| FabZ | Francisella tularensis | Crotonoyl-CoA | 61.8 | - | - | [10] |
| FabF (ecFabF) | Escherichia coli | Malonyl-phosphopantetheine | 590 ± 133 | 0.022 ± 0.003 | - | [1] |
| L-3-hydroxyacyl-CoA dehydrogenase | Pig heart | Various chain lengths | Varies with substrate | - | Most active with medium-chain substrates | [11] |
Note: Comprehensive kinetic data (Km, kcat) for all enzymes across various substrates are not always available in the literature. The table reflects reported values and general activity trends.
Experimental Protocols
In Vitro Reconstitution of 3-Hydroxy Fatty Acid Synthesis
This protocol describes a method for the in vitro reconstitution of the initial steps of the bacterial fatty acid synthesis pathway to produce 3-hydroxyacyl-ACPs.
Materials:
-
Purified enzymes: FabH, FabG, Acyl Carrier Protein (ACP)
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Quenching solution: 10% formic acid
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 µM ACP, and 200 µM NADPH.
-
Add purified FabH and FabG to the reaction mixture to a final concentration of 1-5 µM each.
-
Initiate the reaction by adding acetyl-CoA and malonyl-CoA to final concentrations of 100 µM and 500 µM, respectively.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of 10% formic acid.
-
Analyze the formation of 3-hydroxyacyl-ACP products by LC-MS/MS.
Assay for 3-Hydroxyacyl-CoA Dehydratase Activity
This protocol is for assaying the activity of 3-hydroxyacyl-CoA dehydratases, often performed in the reverse (hydration) direction due to substrate availability.[6]
Materials:
-
Purified 3-hydroxyacyl-CoA dehydratase (e.g., HACD1, HACD2, FabZ)
-
Substrate: [14C]-labeled 3-hydroxy palmitoyl-CoA or other 3-hydroxyacyl-CoA
-
Reaction Buffer: 50 mM HEPES/NaOH (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT
-
Saponification solution: 75% KOH (w/v) in ethanol
-
Acidification solution: 5 M HCl in ethanol
-
Scintillation counter
Procedure:
-
Prepare total membrane fractions or use purified enzyme in the reaction buffer.
-
Incubate the enzyme preparation with [14C]3-hydroxy palmitoyl-CoA for 10-30 minutes at 37°C.[12]
-
Terminate the reaction by adding the saponification solution and heat at 70°C for 1 hour to hydrolyze the CoA ester.[12]
-
Acidify the samples with the acidification solution.[12]
-
Extract the resulting fatty acids with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter to determine the amount of dehydrated product formed.
Regulatory and Signaling Pathways
Regulation of Bacterial Lipid A Biosynthesis
The biosynthesis of lipid A, and thus 3-OHFAs in Gram-negative bacteria, is tightly regulated to maintain outer membrane integrity. The first committed step, catalyzed by LpxC, is a major regulatory checkpoint.[13] The levels and activity of LpxC are controlled by proteolysis, ensuring that the production of lipid A precursors is balanced with the needs of the cell.[13]
Plant Immune Signaling Triggered by 3-Hydroxy Fatty Acids
In Arabidopsis, medium-chain 3-OHFAs are recognized as microbe-associated molecular patterns (MAMPs) by the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[13][14][15] This recognition initiates a signaling cascade that leads to pattern-triggered immunity (PTI).
The key events in the LORE signaling pathway are:
-
Ligand Binding: Medium-chain 3-OHFAs, such as 3-hydroxydecanoic acid (3-OH-C10:0), bind to the extracellular domain of LORE.[16][17]
-
Receptor Homodimerization: Ligand binding is thought to induce or stabilize the homodimerization of LORE receptors.[14]
-
Tyrosine Autophosphorylation: LORE possesses tyrosine kinase activity and autophosphorylates on specific tyrosine residues (e.g., Y600) upon activation.[13][15]
-
Downstream Signaling: The phosphorylated LORE then trans-phosphorylates receptor-like cytoplasmic kinases (RLCKs) such as PBL34, PBL35, and PBL36.[13][15]
-
Immune Response: Activation of these RLCKs leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.[16]
Eukaryotic Regulation of Fatty Acid Metabolism
In eukaryotes, the overall state of fatty acid metabolism is controlled by complex signaling networks. While not exclusively targeting 3-OHFA biosynthesis, these pathways regulate the flux of precursors and the expression of key enzymes.
-
SREBP Pathway: Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master transcriptional regulators of lipogenesis.[16][17][18] They activate the expression of genes encoding enzymes for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[17][19] While SREBPs do not directly regulate a specific 3-OHFA synthesis pathway, their control over the entire fatty acid synthesis machinery will influence the availability of precursors for 3-OHFA production.
-
HADHA and HADHB Regulation: The expression of genes encoding the subunits of the mitochondrial trifunctional protein (HADHA and HADHB), which are involved in β-oxidation and can generate 3-OHFA intermediates, is subject to transcriptional regulation that can be altered in various metabolic states.[8][9]
Conclusion
The biosynthesis of 3-hydroxy fatty acids is a fundamental process with diverse and significant biological implications. In bacteria, it is a cornerstone of outer membrane biogenesis and a key target for novel antibiotics. In plants, 3-OHFAs serve as important signaling molecules in innate immunity, opening avenues for the development of new crop protection strategies. Understanding the intricate enzymatic and regulatory networks that govern the production of these molecules is crucial for harnessing their potential in both medicine and agriculture. This guide provides a foundational understanding of these pathways, offering valuable insights for researchers and professionals in the life sciences and drug development.
References
- 1. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of the FabA and FabZ beta-hydroxyacyl-acyl carrier protein dehydratases in Escherichia coli fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active site of Escherichia coli UDP-N-acetylglucosamine acyltransferase. Chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide substrate recognition by UDP-N-acetylglucosamine acyltransferase (LpxA) in the first step of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of adipocyte regulation: Insights from HADHB gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of adipocyte regulation: Insights from HADHB gene modulation | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine phosphorylation of the lectin receptor-like kinase LORE regulates plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity | The EMBO Journal [link.springer.com]
- 15. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Methyl 3-hydroxyhexadecanoate and Related 3-Hydroxy Fatty Acids in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of Methyl 3-hydroxyhexadecanoate and its precursor, 3-hydroxyhexadecanoic acid, in the plant kingdom. While direct evidence for the methylated ester is limited, this document consolidates information on the detection, biosynthesis, and physiological roles of 3-hydroxy fatty acids (3-OH-FAs) as a class. Detailed experimental protocols for the extraction and analysis of these compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Furthermore, this guide illustrates key biological and analytical pathways using Graphviz diagrams to support researchers in the fields of phytochemistry, plant biology, and natural product drug discovery.
Introduction
This compound (C17H34O3) is the methyl ester of 3-hydroxyhexadecanoic acid, a saturated 16-carbon hydroxy fatty acid. Fatty acids and their derivatives are fundamental components of all plant cells, serving structural, energy storage, and signaling roles.[1] Hydroxylated fatty acids, in particular, are increasingly recognized for their diverse biological activities. While the most common saturated fatty acid in plants is palmitic acid (16:0), its hydroxylated forms are less ubiquitous but functionally significant.[1]
The direct detection of this compound in plants is not widely documented in current literature. However, its precursor, 3-hydroxyhexadecanoic acid (also known as 3-hydroxypalmitic acid), has been identified in certain plant species.[2] This guide will focus on the known occurrences of 3-hydroxyhexadecanoic acid and related 3-OH-FAs, their putative biosynthesis, physiological significance, and the analytical methodologies required for their study.
Occurrence of 3-Hydroxyhexadecanoic Acid in Plants
The presence of 3-hydroxyhexadecanoic acid in the plant kingdom is not widespread but has been confirmed in select species. The data available is primarily qualitative.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| 3-Hydroxyhexadecanoic acid | Hypericum perforatum (St. John's Wort) | Not specified | Data not available | [2] |
Putative Biosynthesis of this compound
The biosynthesis of this compound in plants can be postulated as a two-step process involving the hydroxylation of a fatty acid precursor followed by methylation.
-
Hydroxylation: The primary saturated fatty acid, palmitic acid (C16:0), is the likely precursor. In plants, the hydroxylation of fatty acids is typically catalyzed by cytochrome P450 monooxygenases or other fatty acid hydroxylases. These enzymes introduce a hydroxyl group at a specific carbon position. For the formation of 3-hydroxyhexadecanoic acid, a hydroxylase would act on the β-carbon (C-3) of the fatty acid chain.
-
Methylation: The carboxyl group of 3-hydroxyhexadecanoic acid can be esterified with a methyl group to form this compound. This reaction is commonly catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] The SABATH (Salicylic acid/Benzoic acid/Theobromine) methyltransferase family is a large group of enzymes in plants known to methylate the carboxyl groups of a wide array of small molecules, including plant hormones and secondary metabolites.[3][4][5] While direct evidence of a SABATH enzyme acting on 3-hydroxyhexadecanoic acid is lacking, it represents the most probable enzymatic mechanism.
Physiological Role of 3-Hydroxy Fatty Acids in Plants
While the specific role of this compound is unknown, 3-hydroxy fatty acids are emerging as important signaling molecules in plant-microbe interactions. Medium-chain 3-OH-FAs, which are components of bacterial lipopolysaccharides, can act as microbe-associated molecular patterns (MAMPs).[6][7]
In plants like Arabidopsis thaliana, these bacterial 3-OH-FAs are recognized by the cell-surface receptor kinase LORE (Lipo-oligosaccharide-specific Reduced Elicitation).[6][8] This recognition event initiates a signaling cascade that leads to pattern-triggered immunity (PTI), a broad-spectrum defense response against potential pathogens.[6] Key downstream responses include the production of reactive oxygen species (ROS), activation of defense-related genes, and enhanced resistance to infection.[6][8] This suggests that endogenous plant-derived 3-OH-FAs could potentially play a role in modulating the plant's immune status.
Experimental Protocols
The analysis of hydroxy fatty acids in plant tissues requires specialized extraction and analytical techniques. Both GC-MS and LC-MS/MS are powerful tools for their identification and quantification.
General Experimental Workflow
A typical workflow for the analysis of 3-hydroxy fatty acids from a plant matrix involves several key stages from sample preparation to data analysis.
Protocol 1: Extraction and GC-MS Analysis
GC-MS analysis of hydroxy fatty acids typically requires derivatization to increase their volatility and thermal stability.[9][10][11]
1. Lipid Extraction: a. Weigh 100-500 mg of lyophilized and finely ground plant tissue into a glass tube. b. Add a known amount of an appropriate internal standard (e.g., deuterated 3-hydroxyhexadecanoic acid). c. Add 5 mL of a chloroform:methanol (2:1, v/v) mixture. d. Homogenize thoroughly using a probe sonicator or tissue homogenizer. e. Centrifuge at 2000 x g for 10 minutes to pellet the solid material. f. Transfer the supernatant (lipid extract) to a new glass tube.
2. Saponification (to release esterified fatty acids): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 0.5 M methanolic NaOH. c. Heat at 80°C for 1 hour in a sealed tube. d. Cool to room temperature and add 2 mL of water. e. Acidify the mixture to pH 2-3 with 6 M HCl.
3. Fatty Acid Extraction: a. Extract the free fatty acids by adding 3 mL of hexane (B92381) and vortexing vigorously. b. Centrifuge for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer to a clean tube. d. Repeat the extraction twice more and combine the hexane fractions. e. Evaporate the hexane to dryness under nitrogen.
4. Derivatization (Two-step): This protocol creates fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups. a. Esterification: Add 1 mL of 2% methanolic sulfuric acid to the dried fatty acids. Heat at 60°C for 30 minutes. Cool, add 1 mL of water and 1 mL of hexane. Vortex and collect the upper hexane layer containing the FAMEs. Evaporate to dryness.[12] b. Silylation: To the dried FAMEs, add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13] c. Seal the vial and heat at 70°C for 30 minutes. d. Cool to room temperature. The sample is now ready for GC-MS injection.
5. GC-MS Analysis: These are representative conditions and should be optimized for the specific instrument.
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Splitless mode at 280°C.
- Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C, and hold for 10 min.[13]
- MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
- Identification: Based on retention time compared to authentic standards and characteristic mass spectral fragmentation patterns.
Protocol 2: LC-MS/MS Analysis
LC-MS/MS allows for the analysis of hydroxy fatty acids without derivatization, offering a more direct and often simpler sample preparation.[14][15][16]
1. Lipid and Fatty Acid Extraction: a. Follow steps 1-3 from the GC-MS protocol (Lipid Extraction, Saponification, and Fatty Acid Extraction).
2. Sample Preparation for Injection: a. Evaporate the final hexane extract to dryness under a stream of nitrogen. b. Reconstitute the dried residue in 200 µL of a suitable solvent, such as methanol:water (80:20, v/v). c. Filter the sample through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Analysis: These are representative conditions and should be optimized.
- Instrument: Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 40% B, increase linearly to 98% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.3 mL/min.
- MS Conditions: Electrospray ionization (ESI) in negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For 3-hydroxyhexadecanoic acid, a potential transition would be from the deprotonated parent ion [M-H]⁻ (m/z 271.2) to a characteristic fragment ion.
Conclusion and Future Directions
The study of this compound in plants is a nascent field with significant potential. While its presence is yet to be broadly confirmed, its precursor, 3-hydroxyhexadecanoic acid, has been identified, and a plausible biosynthetic pathway can be proposed. The established role of related 3-hydroxy fatty acids in plant immunity suggests a functional significance that warrants further investigation.
Future research should focus on:
-
Screening Plant Species: A systematic screening of diverse plant families, especially those known to produce unique fatty acids, for the presence of both 3-hydroxyhexadecanoic acid and its methyl ester.
-
Enzyme Characterization: Identifying and characterizing the specific fatty acid hydroxylases and SABATH methyltransferases responsible for the biosynthesis of these molecules to confirm their substrate specificity.
-
Quantitative Analysis: Developing robust, validated quantitative methods to determine the concentration of these compounds in different plant tissues and under various physiological conditions (e.g., pathogen challenge).
-
Functional Studies: Elucidating the precise physiological roles of C16 3-OH-FAs and their esters in plant development, stress responses, and ecological interactions.
The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance our understanding of this intriguing class of plant lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxyhexadecanoic acid | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genome-wide identification and expression pattern analysis of the SABATH gene family in Neolamarckia cadamba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative functional genomic study of substrate specificity evolution of the SABATH family of methyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Biochemical, and Phylogenetic Analyses Suggest That Indole-3-Acetic Acid Methyltransferase Is an Evolutionarily Ancient Member of the SABATH Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 7. Site is undergoing maintenance [innovations-report.com]
- 8. researchgate.net [researchgate.net]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinelipids.ca [marinelipids.ca]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. en.innovhub-ssi.it [en.innovhub-ssi.it]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Roles of 3-Hydroxy Fatty Acid Methyl Esters in Bacterial Physiology and Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acid methyl esters (3-OH FAMEs) and their precursor 3-hydroxy fatty acids (3-OH FAs) are crucial molecules in the bacterial world, playing significant roles in structural integrity, intercellular communication, and host-pathogen interactions. As integral components of the outer membrane of Gram-negative bacteria and as signaling molecules in quorum sensing, 3-OH FAMEs represent a key area of study for understanding bacterial virulence and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the core functions of 3-OH FAMEs in bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Functions of 3-Hydroxy Fatty Acids and Their Methyl Esters in Bacteria
The functions of 3-OH FAs and 3-OH FAMEs are diverse and context-dependent, varying with bacterial species and the specific molecular structure of the fatty acid.
Structural Components of the Outer Membrane
In Gram-negative bacteria, 3-OH FAs are fundamental building blocks of lipopolysaccharide (LPS), a major component of the outer membrane. Specifically, they are found in the Lipid A moiety, which anchors the LPS molecule in the membrane. The chain length of these 3-OH FAs, typically ranging from C10 to C18, is a characteristic feature used in bacterial chemotaxonomy[1]. The presence of 3-OH FAs in Lipid A is a primary contributor to the endotoxic activity of LPS, which can trigger a potent inflammatory response in mammalian hosts.
Signaling Molecules in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. Certain 3-OH FAMEs have been identified as key signaling molecules in these pathways.
A well-characterized example is the phytopathogen Ralstonia solanacearum, which utilizes 3-hydroxy palmitic acid methyl ester (3-OH PAME) as a volatile autoinducer[2]. This molecule regulates the expression of a wide array of virulence genes, including those responsible for the production of exopolysaccharide (EPS), a key factor in bacterial wilt disease[2][3]. The production of 3-OH PAME is dependent on the PhcB enzyme, a putative S-adenosylmethionine-dependent methyltransferase[2][4]. The specificity of the PhcB enzyme for either 3-hydroxymyristic acid or 3-hydroxypalmitic acid determines whether the bacterium produces methyl 3-hydroxymyristate (3-OH MAME) or 3-OH PAME, respectively[4]. This signaling system represents a potential target for anti-virulence therapies aimed at disrupting bacterial communication.
Role in Virulence Factor Production
The involvement of 3-OH FAMEs in quorum sensing directly links them to the regulation of virulence. In R. solanacearum, 3-OH PAME signaling, mediated by the Phc quorum-sensing system, controls the expression of approximately one-third of all genes, including those essential for pathogenesis[3][5][6]. The Phc system, through the transcriptional regulator PhcA, modulates the production of virulence factors such as EPS and cell wall-degrading enzymes[7][8]. Interestingly, the Phc system negatively regulates the expression of the hrp genes, which encode the Type III secretion system (T3SS), another critical virulence determinant[3]. This highlights a complex regulatory network where 3-OH PAMEs play a central role in orchestrating the pathogenic lifestyle of the bacterium.
Influence on Biofilm Formation
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances. The role of fatty acids and their derivatives in biofilm formation is an active area of research. While direct quantitative data for a range of 3-OH FAMEs is still emerging, studies have shown that related compounds can significantly impact biofilm development. For instance, omega-3 fatty acids have been demonstrated to inhibit biofilm formation in Staphylococcus aureus[1][9]. Fatty acid methyl esters (FAMEs) from a coral-associated Pseudomonas aeruginosa have also been shown to possess antibiofilm activity against multidrug-resistant S. aureus[6]. Conversely, in some contexts, extracellular fatty acids can promote biofilm formation[10]. The composition of 3-hydroxy fatty acids in lipopeptide biosurfactants produced by Bacillus subtilis has been shown to be important for their activity, which can indirectly influence biofilm dynamics[10].
Data Presentation: Quantitative Effects on Bacterial Processes
The following tables summarize available quantitative data on the impact of 3-hydroxy fatty acids and related compounds on bacterial processes.
| Compound | Bacterial Species | Concentration | Effect | Reference |
| Rhamnolipid (containing 3-hydroxyalkanoic acids) | Trichophyton rubrum | 0.0625 mg/mL | 31.1% reduction in biofilm biomass | |
| 0.125 mg/mL | 58.63% reduction in biofilm biomass | |||
| 0.25 mg/mL | 70.07% reduction in biofilm biomass | |||
| 0.5 mg/mL | 71.52% reduction in biofilm biomass | |||
| 1.0 mg/mL | 72.32% reduction in biofilm biomass | |||
| Docosahexaenoic acid (DHA) | Staphylococcus aureus ATCC 29213 | 1.25 mg/L | No significant change in icaADBC gene expression | [9] |
| Staphylococcus aureus (clinical MRSA isolate) | 1.25 mg/L | Decreased expression of icaADBC genes | [9] | |
| Herring Oil (containing DHA and EPA) | Staphylococcus aureus MSSA 6538 | 100 µg/mL | >75% inhibition of biofilm formation | [1] |
| Staphylococcus aureus MRSA 33591 | 20 µg/mL | >65% inhibition of biofilm formation | [1] | |
| Docosahexaenoic acid (DHA) | Staphylococcus aureus (MSSA 6538 & MRSA 33591) | 50 µg/mL | >90% inhibition of biofilm formation | [1] |
| Eicosapentaenoic acid (EPA) | Staphylococcus aureus (MSSA 6538 & MRSA 33591) | 50 µg/mL | >90% inhibition of biofilm formation | [1] |
Table 1: Quantitative Effects of 3-Hydroxy Fatty Acid-Containing Compounds and Other Fatty Acids on Biofilm Formation.
| Treatment | Bacterial Species | Target Gene(s) | Fold Change in Expression | Reference |
| Degradation of 3-OH PAME | Ralstonia solanacearum | phcA, xpsR | Significantly down-regulated | |
| N-(3-oxododecanoyl)-L-homoserine lactone | Pseudomonas aeruginosa | vsmR, lasI, PA4296 | Up-regulated in mature biofilm | [5] |
| ZnO nanoparticles (inhibits QS) | Pseudomonas aeruginosa | lasI, lasR, rhlI, rhlR, pqsA, pqsR | Significantly reduced | [11] |
Table 2: Effects of Quorum Sensing Molecules and Inhibitors on Virulence Gene Expression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-OH FAMEs in bacteria.
Extraction and Analysis of Bacterial 3-Hydroxy Fatty Acid Methyl Esters by GC-MS
This protocol is adapted from standard methods for bacterial fatty acid analysis[12].
I. Materials and Reagents:
-
Bacterial cell pellet (from culture)
-
Saponification reagent: 45 g NaOH, 150 mL methanol, 150 mL distilled water
-
Methylation reagent: 325 mL 6.0 N HCl, 275 mL methanol
-
Extraction solvent: 1:1 (v/v) hexane (B92381) and methyl tert-butyl ether
-
Base wash solution: 10.8 g NaOH in 900 mL distilled water
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., methyl heptadecanoate)
-
Screw-cap glass tubes with Teflon-lined caps
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)
II. Procedure:
-
Harvesting and Saponification:
-
Harvest approximately 40-50 mg of bacterial cells from a culture plate or pellet from a liquid culture.
-
Add 1.0 mL of saponification reagent to the cell pellet in a screw-cap tube.
-
Seal the tube tightly and vortex briefly.
-
Heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 mL of methylation reagent to the saponified mixture.
-
Seal the tube and vortex.
-
Heat in a water bath at 80°C for 10 minutes.
-
Cool the tube rapidly to room temperature.
-
-
Extraction:
-
Add 1.25 mL of extraction solvent to the tube.
-
Mix by gentle inversion for 10 minutes.
-
Allow the phases to separate (centrifugation may be required).
-
Transfer the upper organic phase to a clean tube.
-
-
Base Wash:
-
Add 3.0 mL of base wash solution to the extracted organic phase.
-
Mix by gentle inversion for 5 minutes.
-
Allow the phases to separate.
-
Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Transfer the final extract to a GC vial.
-
Inject 1-2 µL of the sample into the GC-MS.
-
Use a temperature program suitable for separating fatty acid methyl esters (e.g., initial temperature of 170°C, ramp to 270°C).
-
Identify 3-OH FAMEs based on their retention times and characteristic mass spectra. The presence of a prominent ion at m/z 103 is indicative of 3-hydroxy fatty acid methyl esters.
-
Quantitative Biofilm Inhibition Assay using Crystal Violet
This protocol allows for the quantification of biofilm formation and its inhibition by test compounds like 3-OH FAMEs[11].
I. Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Trypticase Soy Broth)
-
96-well flat-bottom microtiter plates
-
3-OH FAMEs or other test compounds dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
II. Procedure:
-
Preparation of Bacterial Inoculum and Test Compounds:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.
-
Prepare serial dilutions of the test compounds in the growth medium. Ensure the final solvent concentration is non-inhibitory to bacterial growth.
-
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells. Include a solvent control and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm using a microplate reader.
-
The absorbance reading is proportional to the amount of biofilm formed.
-
Analysis of Virulence Gene Expression by RT-qPCR
This protocol provides a general framework for quantifying the expression of virulence genes in bacteria treated with 3-OH FAMEs.
I. Materials and Reagents:
-
Bacterial culture treated with 3-OH FAMEs (and appropriate controls)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target virulence genes and a reference (housekeeping) gene
-
Real-time PCR instrument
II. Procedure:
-
RNA Extraction and DNase Treatment:
-
Grow bacterial cultures to the desired growth phase in the presence and absence of the test 3-OH FAME.
-
Harvest the cells by centrifugation and immediately lyse them using a method compatible with your RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important biological pathways and experimental workflows related to 3-OH FAMEs.
Caption: Biosynthesis of 3-hydroxy fatty acids in bacteria.
References
- 1. Frontiers | Herring Oil and Omega Fatty Acids Inhibit Staphylococcus aureus Biofilm Formation and Virulence [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis of Methyl 3-hydroxyhexadecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxyhexadecanoate is a hydroxylated fatty acid methyl ester of significant interest in various fields, including lipidomics, clinical diagnostics, and drug development. It serves as a biomarker for certain metabolic disorders related to fatty acid oxidation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[2][3] However, due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape.[2][4] Derivatization of the hydroxyl group is a critical step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][4][5][6] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS following silylation derivatization.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the GC-MS analysis of silylated this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 40 - 150 ng/mL |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Note: Data is compiled based on typical performance characteristics for similar analytes and methods.[7]
Experimental Protocols
This section details the methodology for the extraction, derivatization, and GC-MS analysis of this compound from a biological matrix (e.g., plasma or serum).
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma or serum, add an internal standard solution (e.g., stable isotope-labeled this compound).
-
Acidify the sample with 125 µL of 6 M HCl.[8]
-
Perform extraction twice with 3 mL of ethyl acetate.[8] Vortex vigorously for 2 minutes for each extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.[8]
2. Derivatization: Silylation
-
To the dried extract, add 100 µL of a derivatizing reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][8]
-
Cap the vial tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5890 series II system or equivalent.[8]
-
Column: HP-5MS capillary column (or equivalent non-polar column).[8]
-
Injection Volume: 1 µL.[8]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor the characteristic ions of the derivatized analyte.
4. Data Analysis and Quantification
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragment ions. A key fragment for 3-hydroxy fatty acid methyl esters is a prominent peak at m/z 103, formed by cleavage between the C3 and C4 carbons.[9] For the TMS derivative, a characteristic ion at m/z 233 is often used for quantification.[8]
-
Quantification is performed by creating a calibration curve using standards of known concentrations and the corresponding internal standard.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. This compound | 51883-36-4 | Benchchem [benchchem.com]
Application Notes and Protocols for the Analysis of 3-Hydroxy Fatty Acids
Introduction
3-Hydroxy fatty acids (3-OHFAs) are critical metabolic intermediates in the mitochondrial fatty acid β-oxidation pathway. Under normal physiological conditions, they are present at very low concentrations. However, in certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies, these metabolites accumulate and can be detected in various biological fluids.[1][2] This makes the quantitative analysis of 3-OHFAs a valuable tool for the diagnosis and monitoring of these genetic diseases.[1][3] Furthermore, 3-OHFAs are integral components of the lipid A moiety of lipopolysaccharides (LPS), making them important biomarkers for the detection of endotoxins from Gram-negative bacteria in environmental and occupational settings.[4][5]
The analysis of 3-OHFAs presents challenges due to their low abundance and the need to differentiate between free and esterified forms.[2] This document provides detailed protocols for the preparation of biological samples for 3-OHFA analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation Workflow
The overall workflow for 3-OHFA analysis involves several key steps, from initial sample collection to final instrumental analysis. The specific steps, such as hydrolysis, are chosen based on the analytical goal—whether to measure only free 3-OHFAs or the total (free and esterified) amount.
Caption: General experimental workflow for 3-OHFA analysis.
Mitochondrial β-Oxidation Pathway and 3-OHFA Accumulation
3-OHFAs are intermediates in the four-step mitochondrial β-oxidation spiral. Genetic defects in the L-3-hydroxyacyl-CoA dehydrogenase enzymes block this pathway, leading to the accumulation of 3-hydroxyacyl-CoAs, which are then released as 3-OHFAs.
Caption: Role of 3-OHFAs in the mitochondrial β-oxidation pathway.
Experimental Protocols
Protocol 1: Quantitative Analysis of Total and Free 3-OHFAs in Plasma/Serum by GC-MS
This protocol is adapted from established stable-isotope dilution methods for the comprehensive analysis of 3-OHFAs from C6 to C18 chain lengths.[1][3][6] It allows for the determination of both free 3-OHFAs and the total concentration after hydrolysis of esterified forms.
1. Materials and Reagents
-
Biological Sample: 500 µL of serum or plasma.
-
Internal Standards (IS): Stable isotope-labeled 3-OHFA standards (e.g., 1,2-¹³C labeled C6-C18) at a concentration of 500 µM.[6]
-
Sodium Hydroxide (NaOH): 10 M solution.
-
Hydrochloric Acid (HCl): 6 M solution.
-
Extraction Solvent: Ethyl Acetate (B1210297) (GC grade).
-
Drying Gas: High-purity nitrogen.
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[7]
-
Glass vials (2 mL and 4 mL) with Teflon-lined caps.
2. Sample Preparation Procedure
-
Sample Aliquoting: Prepare two sets of labeled 2 mL glass vials for each sample. One set will be for "Free" 3-OHFA analysis, and the other for "Total" 3-OHFA analysis.
-
Sample Addition: Pipette 500 µL of serum or plasma into each vial.
-
Hydrolysis (for "Total" 3-OHFA samples only):
-
Internal Standard Spiking: Add 10 µL of the 500 µM stable isotope internal standard mix to all vials ("Free" and "Total").[6]
-
Acidification:
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to each vial.
-
Cap tightly and vortex for 1 minute.
-
Centrifuge at ~1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean labeled 4 mL glass vial.
-
Repeat the extraction step once more with another 3 mL of ethyl acetate and combine the organic layers.[6]
-
-
Drying: Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 37 °C.[6][8]
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS.[6]
-
Cap the vials tightly and heat at 80 °C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6][7]
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.
-
3. GC-MS Analysis
-
System: Agilent 5890 Series II GC with a 5972 Mass Selective Detector (or equivalent).[6]
-
Column: HP-5MS capillary column (or similar).[6]
-
Injection Volume: 1 µL.[6]
-
GC Oven Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp 1: Increase to 200 °C at 3.8 °C/min.
-
Ramp 2: Increase to 290 °C at 15 °C/min.
-
Hold at 290 °C for 6 minutes.[6]
-
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor the characteristic [M-CH₃]⁺ ions for each native 3-OHFA and its corresponding stable isotope internal standard.[6]
Protocol 2: General Method for 3-OHFA Profiling by LC-MS/MS
LC-MS/MS offers an alternative platform, particularly for profiling a wide range of fatty acids. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration. Derivatization may be employed to enhance ionization efficiency.[9][10][11]
1. Materials and Reagents
-
Biological Sample: Plasma, serum, or tissue homogenate.
-
Internal Standards: Appropriate stable isotope-labeled 3-OHFA standards.
-
Extraction Solvents: Methanol (B129727), Chloroform, Methyl tert-butyl ether (MTBE).[12][13]
-
SPE Cartridges: C18 or polymeric reverse-phase cartridges.[5]
-
Derivatization Reagent (Optional): Reagents such as 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can be used to improve detection in positive ion mode.[9]
-
Reconstitution Solvent: Typically a mixture compatible with the initial LC mobile phase (e.g., 50:50 methanol:water).[14]
2. Sample Preparation Procedure
-
Extraction (Choose one method):
-
A) Bligh-Dyer LLE: Add a 2:1 mixture of chloroform:methanol to the sample (e.g., 500 µL plasma), vortex, and add water to induce phase separation. Collect the lower organic layer.[12][13]
-
B) SPE: Condition a C18 SPE cartridge with methanol, then equilibrate with water. Load the acidified sample, wash with an aqueous solvent to remove salts, and elute the 3-OHFAs with methanol or acetonitrile (B52724).[5][15]
-
-
Drying: Evaporate the extract to dryness under a nitrogen stream.[8]
-
Derivatization (Optional but Recommended):
-
Reconstitution: Dissolve the dried residue (derivatized or underivatized) in a small, precise volume of reconstitution solvent. Centrifuge to pellet any insoluble material before transferring to an LC-MS autosampler vial.[14]
3. LC-MS/MS Analysis
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve chromatography and ionization.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for each 3-OHFA and internal standard.
Data Presentation
Quantitative data from the analysis should be clearly structured for comparison and interpretation.
Table 1: Selected Ion Monitoring (SIM) m/z Values for GC-MS Analysis of 3-OHFA TMS Derivatives. This table lists the characteristic [M-CH₃]⁺ ions used for quantifying different chain-length 3-OHFAs and their corresponding stable isotope internal standards.[6]
| 3-Hydroxy Fatty Acid | Native [M-CH₃]⁺ m/z | Stable Isotope [M-CH₃]⁺ m/z |
| 3-Hydroxyhexanoic (C6) | 261 | 263 |
| 3-Hydroxyoctanoic (C8) | 289 | 291 |
| 3-Hydroxydecanoic (C10) | 317 | 319 |
| 3-Hydroxydodecanoic (C12) | 345 | 347 |
| 3-Hydroxytetradecanoic (C14) | 373 | 375 |
| 3-Hydroxyhexadecanoic (C16) | 401 | 403 |
| 3-Hydroxyoctadecanoic (C18) | 429 | 431 |
Table 2: Representative Assay Performance for 3-OHFA Quantification by GC-MS. This table summarizes the typical precision of the GC-MS method at different concentration levels.[6]
| Concentration Level | Coefficient of Variation (CV) Range |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bloodworksnw.org [bloodworksnw.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 3-hydroxyhexadecanoate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate is a hydroxylated fatty acid methyl ester of significant interest in various research fields, including microbiology, as it is a component of lipid A in Gram-negative bacteria, and in clinical diagnostics as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of such compounds. However, due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound is challenging, leading to poor chromatographic peak shape and thermal instability.
Derivatization is a crucial step to enhance the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. The most common and effective derivatization strategy for hydroxylated compounds is silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This application note provides a detailed protocol for the derivatization of this compound using a silylating agent and subsequent GC-MS analysis.
Derivatization Strategy: Silylation
Silylation is a well-established technique for the derivatization of compounds containing active hydrogens, such as those in hydroxyl groups.[1][2] The reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), results in the formation of a less polar and more volatile trimethylsilyl (TMS) ether.[3][4] This derivatization significantly improves chromatographic resolution and provides characteristic mass spectra for reliable identification and quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of the trimethylsilyl derivative of 3-hydroxyhexadecanoic acid, which serves as a close proxy for this compound. The data is based on a validated stable isotope dilution GC-MS method for the analysis of C6 to C18 3-hydroxy fatty acids.[3][5]
| Parameter | Value | Reference |
| Analyte | 3-Hydroxyhexadecanoic acid-TMS derivative | [3] |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | [3] |
| Precision (Coefficient of Variation, CV) | 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L | [3] |
| Characteristic Mass Fragment (m/z) | 233 (unlabeled), 235 (labeled internal standard) | [3] |
Note: The provided precision values are for the overall analytical method for a range of 3-hydroxy fatty acids and can be considered indicative for this compound. Specific determination of LOD and LOQ for this compound would require a dedicated validation study.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol for Silylation of this compound
This protocol is adapted from a validated method for the analysis of 3-hydroxy fatty acids.[3][4]
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent like ethyl acetate to a final concentration of 1 mg/mL.
-
For biological samples, perform an appropriate extraction procedure to isolate the lipid fraction containing this compound. The extract should be dried completely under a stream of nitrogen gas.
-
-
Derivatization Reaction:
-
Sample Analysis by GC-MS:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of the TMS-derivatized this compound, based on a method for analyzing a range of 3-hydroxy fatty acids.[3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; ramp at 15°C/min to 290°C, hold for 6 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions to Monitor | m/z 233 (characteristic fragment for 3-hydroxy fatty acid TMS derivatives) and the molecular ion.[3] |
Visualizations
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 3-hydroxyhexadecanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of complex biological and chemical mixtures, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. Methyl 3-hydroxyhexadecanoate, a C16 hydroxylated fatty acid methyl ester, serves as an excellent internal standard for the quantification of various lipids, particularly bacterial fatty acids and monomers of polyhydroxyalkanoates (PHAs). Its structural similarity to these target analytes ensures comparable behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, derivatization yield, and instrument response.
These application notes provide detailed protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.
Applications
The primary application of this compound as an internal standard is in the quantitative analysis of:
-
Bacterial Fatty Acid Profiling: Many bacteria produce unique fatty acid profiles, including hydroxylated fatty acids. Accurate quantification of these fatty acids is essential for bacterial identification, chemotaxonomy, and studying microbial metabolism.
-
Polyhydroxyalkanoate (PHA) Monomer Analysis: PHAs are biodegradable polyesters produced by various microorganisms. The analysis of their constituent monomers, which are often 3-hydroxyalkanoic acids, is critical for characterizing the properties of the biopolymer. This compound is an ideal IS for the quantification of these monomers after methanolysis of the polymer.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₃₄O₃ |
| Molecular Weight | 286.45 g/mol |
| CAS Number | 51883-36-4 |
| Appearance | White solid |
| Solubility | Soluble in organic solvents such as hexane, methanol, and chloroform (B151607) |
Quantitative Data
The accurate quantification of analytes using an internal standard relies on the response factor (RF) relative to the analyte. The following table provides the retention time and response factor for this compound determined by GC-MS analysis, which can be utilized for quantitative calculations.
Table 1: GC-MS Retention Time and Response Factor for this compound
| Compound | Carbon Number | Retention Time (min) | Response Factor (RF) |
| This compound | C16 | 18.23 | 1.00 (by definition as IS) |
Note: The Response Factor of the internal standard is typically set to 1. The response factors of the analytes of interest are then calculated relative to the internal standard.
Method Validation Parameters (Representative Data)
The following table presents representative data for a validated GC-MS method using a 3-hydroxy fatty acid methyl ester as an internal standard. These values demonstrate the expected performance of a robust analytical method.
Table 2: Representative Method Validation Data
| Parameter | Specification | Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.5 µg/mL |
| Recovery | 80 - 120% | 95.7% |
| Precision (RSD%) | < 15% | 6.8% |
| Intra-day Precision (RSD%) | < 10% | 4.2% |
| Inter-day Precision (RSD%) | < 15% | 7.5% |
Experimental Protocols
This section provides a detailed protocol for the quantification of 3-hydroxy fatty acid methyl esters in bacterial cell biomass using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sulfuric acid (concentrated)
-
Sodium chloride (NaCl)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Lyophilized bacterial cells
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Preparation of Internal Standard Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of chloroform to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed vial.
Sample Preparation and Derivatization (Methanolysis)
-
Accurately weigh 10-20 mg of lyophilized bacterial cells into a glass test tube.
-
Add a known amount of the this compound internal standard stock solution (e.g., 100 µL of a 100 µg/mL working solution).
-
Add 2 mL of a methanol/sulfuric acid (85:15 v/v) solution.
-
Add 2 mL of chloroform.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 100°C for 3 hours in a heating block or water bath to facilitate methanolysis.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the lower organic phase (chloroform) containing the fatty acid methyl esters to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 280°C at 5°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
Data Analysis and Quantification
-
Identification: Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times and mass spectra.
-
Integration: Integrate the peak areas of the target analytes and the internal standard.
-
Quantification: Calculate the concentration of each analyte using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)
Where the Response Factor of the Analyte is determined by analyzing a standard mixture of known concentrations of the analyte and the internal standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of bacterial fatty acids.
Caption: Key mass spectral fragmentation pathways of this compound.
Application Note: Quantification of Methyl 3-hydroxyhexadecanoate in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate is a hydroxylated fatty acid methyl ester that plays a significant role in various biological processes. In bacteria, 3-hydroxy fatty acids are crucial components of lipopolysaccharides (LPS) in Gram-negative bacteria and are also precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential applications in the medical and pharmaceutical fields. Furthermore, certain 3-hydroxy fatty acid derivatives have been identified as signaling molecules in bacterial communication, such as quorum sensing, and as triggers of immune responses in plants.
This application note provides detailed protocols for the quantification of this compound in bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS). It also outlines the key signaling pathways where this molecule and its close analogs are involved.
Data Presentation
While specific validated quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance parameters for the GC-MS analysis of similar fatty acid methyl esters. Users should perform in-house validation to determine the precise limits of detection (LOD), limits of quantification (LOQ), and recovery for their specific matrix and experimental conditions.
Table 1: Typical GC-MS Quantitative Performance for Fatty Acid Methyl Esters
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.004 - 0.54 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.012 - 1.63 µg/mL | [1][2] |
| Accuracy (Recovery) | 91.77% - 97.65% | [3] |
| Precision (RSD) | < 15% | [3] |
Experimental Protocols
This section details the methodology for the extraction, derivatization, and GC-MS analysis of this compound from bacterial cultures.
Protocol 1: Total Fatty Acid Extraction and Methylation (Acid-Catalyzed)
This protocol is designed to extract and convert all fatty acids (free and bound) into their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Bacterial cell culture
-
Internal standard (e.g., Methyl heptadecanoate)
-
Anhydrous 1.25 M HCl in methanol
-
Hexane (B92381) (high purity, GC grade)
-
Sodium bicarbonate (NaHCO₃) solution (100 mg/mL in water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen gas evaporator
-
GC-MS system
Procedure:
-
Cell Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells. Discard the supernatant.
-
Internal Standard Addition: Resuspend the cell pellet in a small volume of water and add a known amount of the internal standard.
-
Lipid Extraction:
-
Add 2 volumes of methanol and 1 volume of chloroform to the cell suspension.
-
Vortex thoroughly for 2-3 minutes.
-
Add 1 volume of chloroform and 1 volume of water.
-
Vortex again for 2-3 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 37°C.
-
Derivatization (Methylation):
-
Add 1 mL of anhydrous 1.25 M HCl in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.
-
-
Washing and Drying:
-
Wash the combined hexane extract with 1 mL of NaHCO₃ solution to neutralize any remaining acid. Vortex and centrifuge to separate the phases. Discard the lower aqueous layer.
-
Pass the hexane extract through a small column of anhydrous Na₂SO₄ to remove any residual water.
-
-
Sample Concentration: Concentrate the final hexane extract to the desired volume under a gentle stream of nitrogen before GC-MS analysis.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: Monitor characteristic ions such as m/z 103 (base peak), 74, and the molecular ion if detectable.
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Workflows
Bacterial Quorum Sensing
In some Gram-negative bacteria, 3-hydroxy fatty acid derivatives can act as quorum-sensing molecules, regulating gene expression in a cell-density-dependent manner. For instance, 3-hydroxypalmitic acid methyl ester is a signaling molecule in Ralstonia solanacearum.[4]
Caption: Bacterial quorum sensing mediated by this compound.
Plant Immune Response
Bacterial 3-hydroxy fatty acids can be recognized by plants as Microbe-Associated Molecular Patterns (MAMPs), triggering a defensive immune response. In Arabidopsis thaliana, the receptor kinase LORE perceives medium-chain 3-hydroxy fatty acids.[5]
Caption: Plant immune response triggered by bacterial 3-hydroxy fatty acids.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in bacterial cultures.
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for Silylation of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-HFAs) are a class of lipids with significant biological roles, implicated in various physiological and pathological processes. Their analysis is crucial for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of 3-HFAs, but their inherent polarity and low volatility necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. Silylation is a widely employed derivatization technique that replaces active hydrogen atoms in the hydroxyl and carboxyl groups of 3-HFAs with a trimethylsilyl (B98337) (TMS) group, thereby increasing their volatility and thermal stability for GC-MS analysis.
This document provides detailed protocols for the silylation of 3-hydroxy fatty acids, a comparison of common silylating reagents, and quantitative data to guide researchers in selecting the most appropriate method for their analytical needs.
Silylation Reagents for 3-Hydroxy Fatty Acids
Several reagents are available for the silylation of 3-HFAs, with the most common being N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These are often used with a catalyst, such as Trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered hydroxyl groups.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and powerful silylating agent that reacts with a wide range of polar compounds. Its by-products are volatile, which minimizes chromatographic interference.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent TMS donor that is highly volatile.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent, particularly for hindered functional groups.
The choice of reagent can be influenced by the specific 3-HFA being analyzed and the presence of other functional groups. For instance, BSTFA is often preferred for sterically hindered compounds.
Quantitative Data Summary
The following table summarizes quantitative data on the precision of 3-hydroxy fatty acid analysis following silylation, as reported in a clinical application study.
| Analyte Chain Length | Concentration | Coefficient of Variation (CV%) |
| C6 to C18 | 30 µmol/L | 1.0 – 10.5 |
| C6 to C18 | 0.3 µmol/L | 3.3 – 13.3 |
Data from a study on the quantitative measurement of 3-hydroxy fatty acids in serum and plasma. The silylation was performed with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane.[1]
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids from Biological Samples (Serum/Plasma)
This protocol is adapted from a validated method for the clinical analysis of 3-HFAs.[1]
Materials:
-
3-Hydroxy fatty acid standards
-
Stable isotope-labeled internal standards
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas
-
N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Heating block or oven
Procedure:
-
Sample Preparation (Hydrolysis and Extraction):
-
Pipette 500 µL of serum or plasma into a glass centrifuge tube.
-
Add 10 µL of a 500 µM stable isotope internal standard mixture.
-
For the analysis of total 3-HFA content, add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze esterified fatty acids. For free 3-HFAs, omit this step.
-
Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or 2 mL of 6 M HCl (for hydrolyzed samples).
-
Extract the 3-HFAs by adding 3 mL of ethyl acetate and vortexing thoroughly.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
-
Silylation:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
A typical GC column for this analysis is a HP-5MS capillary column.
-
Example GC oven temperature program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C and hold for 6 minutes.[1]
-
Quantitation is typically performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the native 3-HFAs and their corresponding stable isotope-labeled internal standards.
-
Protocol 2: General Silylation of 3-Hydroxy Fatty Acids for GC-MS Analysis
This is a general protocol that can be adapted for various 3-HFA standards and samples.
Materials:
-
Dried 3-hydroxy fatty acid sample (1-10 mg)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile)
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the 3-HFA sample is completely dry, as silylating reagents are moisture-sensitive.[2] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
-
Silylation:
-
Dissolve the dried sample in a small volume of anhydrous pyridine or another suitable aprotic solvent (e.g., 100 µL).
-
Add the silylating reagent in molar excess (a 2:1 molar ratio of reagent to active hydrogen is a good starting point). For example, add 50-100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. Optimization of temperature and time may be necessary depending on the specific 3-HFA.[2][3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane) if necessary.
-
Visualizations
Experimental Workflow for Silylation of 3-HFAs from Biological Samples
Caption: Workflow for the preparation and silylation of 3-HFAs.
General Silylation Reaction of a 3-Hydroxy Fatty Acid
Caption: General chemical reaction for the silylation of a 3-HFA.
References
Application Notes and Protocols: Methyl 3-Hydroxyhexadecanoate as a Biomarker in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate is the methyl ester of 3-hydroxyhexadecanoic acid, a 16-carbon saturated hydroxy fatty acid. 3-hydroxy fatty acids (3-OH-FAs) are intermediates in fatty acid β-oxidation and are also found as components of bacterial lipopolysaccharides. In recent years, there has been growing interest in the role of 3-OH-FAs as signaling molecules and potential biomarkers in various metabolic diseases, including type 2 diabetes and metabolic syndrome. This document provides detailed application notes and protocols for the study of this compound as a biomarker in metabolic research.
Biomarker Potential in Metabolic Disease
While direct quantitative data for this compound in metabolic diseases is still emerging, studies on related 3-hydroxy fatty acids provide a strong rationale for its investigation. For instance, elevated levels of medium-chain 3-hydroxy fatty acids, such as 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate, have been observed in patients with type 2 diabetes undergoing metformin (B114582) treatment, suggesting a potential role in the therapeutic effects of this drug. Furthermore, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has been identified as a marker of insulin (B600854) resistance.[1]
These findings suggest that alterations in fatty acid metabolism, leading to changes in the circulating levels of 3-hydroxy fatty acids, are a feature of metabolic dysregulation. As an intermediate in the β-oxidation of the common saturated fatty acid palmitic acid, 3-hydroxyhexadecanoic acid is a key metabolite in this pathway. Its quantification in biological fluids could therefore provide valuable insights into mitochondrial function and fuel utilization in the context of metabolic diseases.
Quantitative Data Summary
Direct quantitative data for this compound in metabolic syndrome or type 2 diabetes patient cohorts versus healthy controls is not yet widely published. However, studies on related 3-hydroxy fatty acids, such as 3-hydroxyisobutyrate (3-HIB), have shown significant differences. The following table presents data on 3-HIB as a proxy to illustrate the potential for 3-hydroxyhexadecanoate as a biomarker.
| Biomarker | Patient Group | N | Concentration (µM) | Fold Change vs. Control | p-value | Reference |
| 3-Hydroxyisobutyrate | Normoglycemia | 4,537 | 3.8 (Geometric Mean) | - | - | [1] |
| Hyperglycemia | 204 | 4.2 (Geometric Mean) | 1.11 | <0.05 | [1] | |
| Type 2 Diabetes | 201 | 4.5 (Geometric Mean) | 1.18 | <0.001 | [1] |
Signaling Pathway
3-Hydroxy fatty acids have been identified as endogenous ligands for the G-protein coupled receptor HCAR3 (Hydroxycarboxylic Acid Receptor 3), also known as GPR109B. Activation of HCAR3 in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. This signaling pathway represents a potential mechanism by which 3-hydroxy fatty acids could regulate lipid metabolism and insulin sensitivity.
References
Analytical Standards for 3-Hydroxy Fatty Acid Methyl Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH FAs) are important molecules in various biological systems. They are key intermediates in fatty acid beta-oxidation and are components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. In plants, specific 3-OH FAs act as signaling molecules, triggering immune responses. Accurate and reliable quantification of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) is crucial for understanding their roles in metabolic pathways, for the diagnosis of certain metabolic disorders, and for research in immunology and drug development.
This document provides detailed application notes and protocols for the analysis of 3-OH FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for this purpose.
Analytical Principles
The analysis of 3-OH FAs by GC-MS typically involves a multi-step process:
-
Extraction: Isolation of lipids, including 3-OH FAs, from the biological matrix.
-
Saponification (Optional): Hydrolysis of esterified 3-OH FAs to their free acid form.
-
Derivatization: Conversion of the carboxylic acid group to a methyl ester (esterification) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether (silylation) to increase volatility and improve chromatographic performance.
-
GC-MS Analysis: Separation of the derivatized 3-OH FAMEs by gas chromatography and detection by mass spectrometry.
The derivatization of the hydroxyl group is critical for the analysis of 3-hydroxy fatty acids, as it prevents peak tailing and improves the stability of the molecule at the high temperatures used in GC.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of a series of 3-hydroxy fatty acid methyl esters after derivatization of the hydroxyl group.
Table 1: GC-MS Retention and Mass Spectral Data for TMS-Derivatized 3-Hydroxy Fatty Acid Methyl Esters
| Compound | Retention Time (min) | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| 3-OH C8:0 FAME-TMS | Not specified | Not typically observed | 103, [M-15]+ |
| 3-OH C10:0 FAME-TMS | Not specified | Not typically observed | 103, [M-15]+ |
| 3-OH C12:0 FAME-TMS | Not specified | Not typically observed | 103, [M-15]+ |
| 3-OH C14:0 FAME-TMS | 18.05[1] | Not specified | 103 (base peak), 240 ([M-OH]+)[1] |
| 3-OH C16:0 FAME-TMS | Not specified | Not typically observed | 103, [M-15]+ |
| 3-OH C18:0 FAME-TMS | Not specified | Not typically observed | 103, [M-15]+ |
Note: Retention times are highly dependent on the specific GC column and analytical conditions. The characteristic fragment at m/z 103 is a key identifier for 3-hydroxy fatty acid methyl esters after TMS derivatization.
Table 2: Typical Calibration Standard Concentrations for 3-Hydroxy Fatty Acid Analysis
| Analyte | Concentration Range | Matrix | Reference |
| 3-Hydroxy Fatty Acids (C6-C18) | 0.3 - 30 µmol/L | Serum/Plasma | [2] |
| 3-Hydroxy Fatty Acids | 1 pg - 10,000 pg on column | Biological Samples | [3] |
Experimental Protocols
Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Serum or Plasma by GC-MS[2]
This protocol describes a stable isotope dilution method for the quantitative analysis of 3-hydroxy fatty acids.
1. Materials and Reagents:
-
Serum or plasma samples
-
Stable isotope-labeled internal standards (e.g., deuterated 3-hydroxy fatty acids) of known concentration (e.g., 500 µM)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with an HP-5MS capillary column or equivalent
2. Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of the 500 µM stable isotope internal standard mix.
-
For the analysis of total 3-hydroxy fatty acids, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-hydroxy fatty acids, omit this step.
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed samples, 2 mL for hydrolyzed samples).
-
Extract the lipids twice with 3 mL of ethyl acetate each time.
-
Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen at 37 °C.
3. Derivatization:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 80 °C for 1 hour to form the trimethylsilyl (TMS) derivatives of the hydroxyl groups.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS capillary column
-
Initial Oven Temperature: 80 °C for 5 min
-
Temperature Ramp: Increase to 200 °C at 3.8 °C/min, then to 290 °C at 15 °C/min, and hold for 6 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor the characteristic [M-15]+ ions for each native and stable isotope-labeled 3-hydroxy fatty acid derivative (see Table 1). A prominent ion at m/z 103 is characteristic of the TMS derivative of 3-hydroxy fatty acid methyl esters.[1]
-
5. Quantification:
-
Calculate the amount of each native 3-hydroxy fatty acid based on the ratio of its peak area to that of its corresponding stable isotope-labeled internal standard.
Protocol 2: Preparation of 3-Hydroxy Fatty Acid Methyl Ester Standards
The synthesis of 3-hydroxy fatty acid methyl ester standards can be achieved through various organic chemistry routes. A common method involves the Reformatsky reaction.[2] For researchers without access to synthetic chemistry facilities, analytical standards for some 3-hydroxy fatty acid methyl esters are commercially available.
Visualizations
Experimental Workflow for 3-OH FA Analysis
Caption: Workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Signaling Pathway of 3-Hydroxy Fatty Acid in Plant Immunity
Caption: LORE-mediated plant immune signaling activated by 3-hydroxy fatty acids.
References
- 1. Prediction of retention indices for identification of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of Methyl 3-hydroxyhexadecanoate from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. Their analysis in environmental samples, such as soil, provides valuable insights into microbial biomass and community structure.[1] Methyl 3-hydroxyhexadecanoate, the methyl ester derivative of the C16:0 3-hydroxy fatty acid, is a significant biomarker analyzed to this end. The extraction and derivatization of these compounds from the complex soil matrix require robust and efficient protocols to ensure accurate quantification and identification.
This document provides a detailed protocol for the extraction of 3-hydroxy fatty acids from soil, their conversion to fatty acid methyl esters (FAMEs), including this compound, and subsequent analysis. The primary method detailed is based on a microwave-assisted acid digestion, which has been shown to provide superior yields for 3-OH-FAs compared to traditional methods.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Digestion for 3-Hydroxy Fatty Acid Extraction
This protocol is optimized for the efficient extraction of 3-hydroxy fatty acids from soil samples and is based on the findings of Wang et al. (2021), who demonstrated significantly improved yields with this method.[1]
1. Materials and Reagents
-
Soil Samples: Freeze-dried and sieved (<2 mm).[2]
-
Reagents:
-
Hydrochloric Acid (HCl), 3 M
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Hydroxide (KOH)
-
Boron trifluoride-methanol solution (BF₃-MeOH), 12.5% (w/v)[3]
-
Hexane (B92381), HPLC grade
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Internal Standard: A suitable internal standard, such as methyl nonadecanoate (B1228766) (19:0), should be prepared in a known concentration.[2][4]
-
Glassware: All glassware should be thoroughly cleaned and baked (e.g., 4 hours at 280°C) to remove organic residues.[2]
2. Sample Preparation
-
Collect soil samples and store them at -80°C if not analyzed immediately.[5][6]
-
Freeze-dry the soil samples to remove all moisture.
-
Grind the freeze-dried soil to a fine, homogenous powder.[7]
-
Weigh approximately 1-3 g of the prepared soil into a microwave digestion vessel. Record the exact weight.[2]
3. Microwave-Assisted Acid Digestion and Extraction
-
To the soil sample in the digestion vessel, add the internal standard.
-
Add 10 mL of 3 M HCl.
-
Seal the vessel and place it in the microwave digestion system.
-
Heat the sample to 130°C and hold for 55 minutes. This condition is reported to be optimal for 3-OH-FA extraction.[1]
-
After cooling, transfer the entire contents of the vessel to a glass centrifuge tube.
-
Perform a liquid-liquid extraction by adding 10 mL of dichloromethane (DCM). Vortex vigorously for 1 minute.
-
Centrifuge the sample to separate the organic and aqueous phases (e.g., 20 min at 480 x g).[2]
-
Carefully collect the bottom DCM layer (containing the lipids) using a glass pipette and transfer it to a clean flask.
-
Repeat the extraction (steps 6-8) two more times, pooling the DCM fractions.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the pooled DCM extract to dryness under a gentle stream of nitrogen.
-
To the dried lipid extract, add 200 µL of 12.5% BF₃-methanol solution.[3]
-
Add 50 µL of methanol.[3]
-
Tightly cap the vial and heat at 70°C for 30 minutes to facilitate methylation.[3]
-
After cooling, add approximately 100 µL of pure water and 150 µL of hexane.[3]
-
Vortex vigorously to extract the FAMEs into the upper hexane layer.
-
Transfer the upper hexane layer to a clean GC vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
The FAMEs are analyzed using a GC-MS system.[8]
-
GC Column: A nonpolar capillary column, such as a DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness), is suitable for soil FAME analysis.[9]
-
Injection: Inject 1-2 µL of the sample extract.
-
GC Program: A typical temperature program for soil samples is: 80°C (hold 1 min), ramp to 220°C at 4°C/min, then ramp to 290°C at 10°C/min (hold 30 min).[9]
-
Identification: Identify individual FAMEs, including this compound, by comparing their mass spectra and retention times with those of authentic standards.[4]
-
Quantification: Quantify the target analyte based on the peak area relative to the peak area of the internal standard.[4]
Data Presentation
The following table summarizes key quantitative parameters for the microwave-assisted acid digestion protocol. Adherence to these parameters is critical for reproducibility and optimal recovery.
| Parameter | Value / Condition | Reference / Rationale |
| Sample Mass | 1 - 3 g | A standard range for mineral soils to ensure sufficient analyte concentration.[2] |
| Acid Digestion Reagent | 3 M Hydrochloric Acid (HCl) | Optimal concentration for hydrolysis of 3-OH-FAs from soil matrix.[1] |
| Digestion Temperature | 130 °C | Optimized for maximizing the yield of 3-OH-FAs.[1] |
| Digestion Time | 55 minutes | Optimized for maximizing the yield of 3-OH-FAs.[1] |
| Extraction Solvent | Dichloromethane (DCM) | Effective for partitioning hydrolyzed lipids. |
| Methylation Reagent | 12.5% (w/v) BF₃-Methanol | A common and effective reagent for creating FAMEs.[3] |
| Methylation Temperature | 70 °C | Ensures efficient derivatization without degrading the analytes.[3] |
| Methylation Time | 30 minutes | Sufficient time for the methylation reaction to complete.[3] |
| GC Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS analysis.[8] |
| Recovery Comparison | ~2x higher than traditional methods | The optimized microwave method yields approximately twice the amount of 3-OH-FAs compared to traditional acid digestion.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from soil sample collection to data analysis.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rhizolab.com [rhizolab.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Note: High-Sensitivity LC-MS/MS Methods for the Quantification of 3-Hydroxy Fatty Acids in Biological Matrices
[AN-001]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the sensitive and selective detection of 3-hydroxy fatty acids (3-OH-FAs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3-Hydroxy fatty acids are critical intermediates in fatty acid beta-oxidation, and their accurate quantification is essential for research in metabolic disorders, inflammatory processes, and drug development. The methods described herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and include quantitative data to guide researchers in achieving optimal results.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are a class of fatty acids characterized by a hydroxyl group on the third carbon atom of the acyl chain. They are key metabolic intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for cellular energy production.[1] Dysregulation of this pathway can lead to a variety of metabolic diseases. Therefore, the precise measurement of 3-OH-FAs in biological matrices such as plasma, serum, and tissues is of significant interest to researchers and drug development professionals.[1]
LC-MS/MS has emerged as a powerful analytical technique for the quantification of 3-OH-FAs due to its high sensitivity, selectivity, and specificity.[2] This application note details robust methods for the analysis of 3-OH-FAs, providing researchers with the necessary protocols to implement these assays in their laboratories.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is optimized for the enrichment of 3-OH-FAs from plasma or serum samples.
Materials:
-
Plasma or Serum Samples
-
Internal Standard (IS) Solution (e.g., ¹³C-labeled 3-OH-FA)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ethyl Acetate (B1210297) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw plasma/serum samples on ice. To 100 µL of sample, add the appropriate amount of internal standard solution.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a 1:1 (v/v) mixture of methanol and chloroform. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of ethyl acetate followed by 3 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
Elution: Elute the 3-OH-FAs with 3 mL of ethyl acetate.
-
Final Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides example MRM transitions for common 3-hydroxy fatty acids. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-hydroxydecanoic acid (3-OH-C10:0) | 187.1 | 59.1 | 15 |
| 3-hydroxydodecanoic acid (3-OH-C12:0) | 215.2 | 59.1 | 18 |
| 3-hydroxytetradecanoic acid (3-OH-C14:0) | 243.2 | 59.1 | 20 |
| 3-hydroxypalmitic acid (3-OH-C16:0) | 271.2 | 59.1 | 22 |
| 3-hydroxystearic acid (3-OH-C18:0) | 299.3 | 59.1 | 25 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS method described.
Table 1: Method Validation Parameters
| Parameter | 3-OH-C10:0 | 3-OH-C12:0 | 3-OH-C14:0 | 3-OH-C16:0 | 3-OH-C18:0 |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 1 - 1000 | 1 - 1000 |
| R² | >0.995 | >0.995 | >0.994 | >0.996 | >0.995 |
| LOD (ng/mL) | 0.1 | 0.1 | 0.2 | 0.3 | 0.3 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 1 | 1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3-OH-C12:0 | 1 | 98.5 | 6.2 |
| 50 | 101.2 | 4.5 | |
| 400 | 99.8 | 3.1 | |
| 3-OH-C16:0 | 2 | 102.1 | 5.8 |
| 100 | 99.5 | 3.9 | |
| 800 | 100.7 | 2.8 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Methyl 3-hydroxyhexadecanoate in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, the precise and accurate quantification of individual lipid species is paramount for elucidating their roles in health and disease. 3-hydroxy fatty acids (3-OH-FAs) are critical intermediates in fatty acid β-oxidation and are implicated in various metabolic disorders. Methyl 3-hydroxyhexadecanoate, the methyl ester of 3-hydroxyhexadecanoic acid, serves as an important analytical standard for the quantification of this and related long-chain 3-hydroxy fatty acids in biological samples. Its use as an internal or external standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics sample preparation, with a focus on gas chromatography-mass spectrometry (GC-MS) analysis.
Principles of Analysis
The quantification of 3-hydroxy fatty acids in biological matrices typically involves three key steps:
-
Lipid Extraction: Isolation of lipids from the sample matrix (e.g., plasma, serum, tissues).
-
Hydrolysis (for total fatty acid analysis): Release of esterified fatty acids from complex lipids.
-
Derivatization: Conversion of fatty acids into their more volatile and less polar methyl esters (FAMEs) for GC-MS analysis.[2]
This compound can be introduced at the beginning of the sample preparation process as an internal standard to account for analyte loss during these steps. For absolute quantification, a calibration curve is generated using a series of known concentrations of a this compound external standard. The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound, which has nearly identical chemical and physical properties to the endogenous analyte but a different mass, allowing for precise quantification.[3][4]
Data Presentation
Quantitative Performance of 3-Hydroxy Fatty Acid Assay
The following table summarizes the imprecision of a quantitative assay for 3-hydroxy fatty acids, demonstrating the typical performance that can be expected when using appropriate standards and protocols.
| Analyte Concentration | Coefficient of Variation (CV) |
| 30 µmol/L | 1.0–10.5%[3] |
| 0.3 µmol/L | 3.3–13.3%[3] |
Table 1: Imprecision of a quantitative assay for 3-hydroxy fatty acids at different concentrations. Data adapted from a stable isotope dilution GC-MS method.[3]
Experimental Protocols
Protocol 1: Quantification of Total 3-Hydroxy Fatty Acids in Plasma/Serum using GC-MS
This protocol describes the measurement of total (free and esterified) 3-hydroxy fatty acids.
Materials:
-
Plasma or Serum Sample
-
This compound (as external standard) or a stable isotope-labeled analog (as internal standard)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Nitrogen Gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3]
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[3]
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma or serum in a glass tube, add a known amount of the internal standard (e.g., 10 µL of a 500 µM stable isotope-labeled standard solution).[3]
-
For the calibration curve, prepare a series of standards with varying concentrations of this compound.
-
-
Hydrolysis:
-
Acidification:
-
Acidify the samples and standards with 2 mL of 6 M HCl.[3]
-
-
Extraction:
-
Extract the fatty acids twice with 3 mL of ethyl acetate.[3]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Combine the organic layers.
-
-
Drying:
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.[3]
-
-
Derivatization:
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.[3]
-
Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of both the carboxyl and hydroxyl groups.[3]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program, for example: initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[3]
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of 3-hydroxy fatty acid TMS derivatives. The characteristic ion for the unlabeled 3-hydroxy fragment is m/z 233, and for a labeled internal standard, it would be correspondingly shifted (e.g., m/z 235 for a deuterated standard).[3]
-
Protocol 2: Derivatization of 3-Hydroxy Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is an alternative derivatization method focusing on methylation.
Materials:
-
Dried lipid extract containing 3-hydroxy fatty acids
-
Boron trifluoride-methanol solution (12-14% BF₃ in methanol)[2][5]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Addition:
-
Reaction:
-
Heat the mixture at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically.[2]
-
-
Extraction:
-
After cooling, add 1 mL of water and 1 mL of hexane.[5]
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
-
Washing and Drying:
-
Wash the hexane layer with a saturated NaCl solution.
-
Transfer the hexane layer to a clean tube containing anhydrous Na₂SO₄ to remove any residual water.
-
-
Analysis:
-
The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids.
References
Application Notes and Protocols for Studying Quorum Sensing with Methyl 3-hydroxyhexadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. In the plant pathogen Ralstonia solanacearum, the causative agent of bacterial wilt, the phc quorum-sensing system plays a pivotal role in its pathogenicity. This system utilizes fatty acid methyl esters as signaling molecules. While some strains use (R)-methyl 3-hydroxymyristate (3-OH MAME), others, like strain AW1, utilize Methyl 3-hydroxyhexadecanoate (also known as methyl 3-hydroxypalmitate (B1262271) or 3-OH PAME) to regulate the expression of virulence genes.[1][2] Understanding and manipulating this pathway is of significant interest for the development of novel anti-infective strategies.
These application notes provide detailed protocols for studying the effects of this compound on key quorum sensing-regulated phenotypes in Ralstonia solanacearum, namely biofilm formation and extracellular polysaccharide (EPS) production, as well as on the expression of key regulatory genes within the phc system.
The phc Quorum Sensing Pathway in Ralstonia solanacearum
The phc quorum sensing system in Ralstonia solanacearum is a key regulator of its virulence. At low cell densities, the concentration of the signaling molecule, this compound, is low. As the bacterial population grows, the concentration of this autoinducer increases. The signal is synthesized by the methyltransferase PhcB.[3][4] Upon reaching a threshold concentration, this compound is sensed by the two-component system PhcS-PhcRQ.[5][6] This leads to the activation of the global virulence regulator, PhcA, a LysR-type transcriptional regulator.[7][8] Activated PhcA then induces the expression of a wide array of virulence factors, including extracellular polysaccharide I (EPS I), and promotes biofilm formation.[4][5]
Quantitative Data Presentation
The following tables summarize the quantitative effects of modulating the phc quorum sensing system on biofilm formation and extracellular polysaccharide (EPS) production in Ralstonia solanacearum. The data is based on studies investigating quorum sensing inhibitors that act as antagonists to the native signaling molecule.
Table 1: Effect of Quorum Sensing Inhibition on Biofilm Formation in R. solanacearum
| Treatment | Concentration (µM) | Biofilm Formation (% of Control) |
| Control (DMSO) | - | 100 |
| PQI-2 | 10 | ~50 |
| PQI-3 | 10 | ~45 |
| PQI-4 | 10 | ~40 |
| PQI-5 | 10 | ~35 |
Data adapted from a study on phc quorum sensing inhibitors (PQIs) which act as competitive antagonists of the native signaling molecule.[9]
Table 2: Effect of Quorum Sensing Inhibition on Extracellular Polysaccharide (EPS) Production in R. solanacearum
| Treatment | Concentration (µM) | Relative EPS Production (%) |
| Control (DMSO) | - | 100 |
| PQI-2 | 10 | ~60 |
| PQI-3 | 10 | ~55 |
| PQI-4 | 10 | ~50 |
| PQI-5 | 10 | ~45 |
Data adapted from a study on phc quorum sensing inhibitors (PQIs).[10]
Experimental Protocols
The following are detailed protocols to assess the impact of this compound on quorum sensing-regulated phenotypes in Ralstonia solanacearum.
Protocol 1: Biofilm Formation Assay using Crystal Violet Staining
This protocol allows for the quantification of biofilm formation on an abiotic surface.
Materials:
-
Ralstonia solanacearum strain
-
Appropriate growth medium (e.g., CPG broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate R. solanacearum in a suitable broth and grow overnight at 28-30°C with shaking.
-
Plate Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well plate. Add varying concentrations of this compound to the respective wells. Include a solvent control (e.g., DMSO).
-
Incubation: Cover the plate and incubate statically at 28-30°C for 24 to 48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
Final Wash: Discard the crystal violet solution and wash the plate multiple times with water until the wash water is clear.
-
Drying: Invert the plate and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[10]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.[12]
Protocol 2: Quantification of Extracellular Polysaccharide (EPS) Production
This protocol describes a colorimetric method for the quantification of soluble EPS in the culture supernatant of R. solanacearum.
Materials:
-
Ralstonia solanacearum culture supernatant
-
Reagents for the Elson-Morgan method as described by Peyraud et al. (2017).
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow R. solanacearum in a suitable medium (e.g., minimal medium supplemented with a carbon source) with and without this compound to the desired cell density (e.g., OD₆₀₀ of 1.0).
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the soluble EPS.
-
Colorimetric Assay: Perform the Elson-Morgan assay for EPS quantification as detailed by Peyraud et al. (2017). This method is based on the determination of N-acetylglucosamine, a major component of R. solanacearum EPS.
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate the EPS concentration based on a standard curve.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the relative expression of key phc quorum sensing genes in response to this compound.
Materials:
-
R. solanacearum cultures treated with this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (phcA, phcB) and a housekeeping gene (e.g., rpoD)
Table 3: qRT-PCR Primers for phc System Genes in R. solanacearum
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| phcA | GACGATGCCGACCAAGATCG | GCGATCTTGTCGGCGATCAT |
| phcB | CGGCGTCAAGTTCTACATCG | GATGCCGTCCTTGTCGATCT |
| rpoD (housekeeping) | GCTCGACGTCAAGGAGAACT | GATCTTGCCGTCGTCGAACT |
Primer sequences are illustrative and should be validated for the specific R. solanacearum strain being used. The sequences provided are based on conserved regions and may require optimization.[3][11]
Procedure:
-
Bacterial Culture and Treatment: Grow R. solanacearum to the mid-logarithmic phase and treat with the desired concentrations of this compound for a specified duration.
-
RNA Extraction: Isolate total RNA from the bacterial cultures using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and the specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the expression of the housekeeping gene.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the role of this compound in regulating quorum sensing in Ralstonia solanacearum. By quantifying its effects on biofilm formation, virulence factor production, and gene expression, scientists can gain deeper insights into this critical bacterial communication system, which may pave the way for the development of novel anti-virulence therapies to combat bacterial wilt disease.
References
- 1. Major exopolysaccharide, EPS I, is associated with the feedback loop in the quorum sensing of Ralstonia solanacearum strain OE1‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major exopolysaccharide, EPS I, is associated with the feedback loop in the quorum sensing of Ralstonia solanacearum strain OE1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quorum Sensing Inhibition Attenuates the Virulence of the Plant Pathogen Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]
- 6. WikiGenes - phcA - transcription regulator protein [wikigenes.org]
- 7. researchmap.jp [researchmap.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exopolysaccharide Quantification for the Plant Pathogen Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAME Analysis via Derivatization with BF3-Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Ester (FAME) analysis is a critical technique in various scientific fields, including food science, biofuel development, and clinical diagnostics. The analysis typically involves the conversion of fatty acids into their corresponding methyl esters, a process known as derivatization or esterification. This conversion is essential because free fatty acids are highly polar and have low volatility, which can lead to poor chromatographic performance, such as peak tailing and adsorption to the gas chromatography (GC) column.[1] Derivatization to FAMEs increases the volatility and reduces the polarity of the fatty acids, making them amenable to analysis by gas chromatography.[1]
Boron trifluoride-methanol (BF3-methanol) is a widely used and effective reagent for the esterification of fatty acids.[2] It acts as a Lewis acid catalyst, protonating the oxygen atom of the carboxyl group, which makes the fatty acid much more reactive.[1] Subsequently, methanol (B129727) combines with the protonated acid to form an ester and water.[1] This application note provides detailed protocols for the derivatization of fatty acids using BF3-methanol for subsequent FAME analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).
Safety Precautions
Boron trifluoride-methanol is a corrosive, toxic, and flammable reagent that must be handled with extreme care in a well-ventilated chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. BF3-methanol reacts violently with water.[3] Store the reagent in a tightly sealed container in a cool, dry, and flammable-liquids-rated storage area.
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical reaction of fatty acid methylation with BF3-methanol and the general experimental workflow for FAME analysis.
Caption: Chemical reaction of fatty acid methylation catalyzed by BF3.
Caption: General experimental workflow for FAME analysis.
Materials and Reagents
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Methanol, anhydrous
-
Hexane, GC grade
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium hydroxide (KOH)
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous sodium sulfate (B86663)
-
FAME standards (e.g., Supelco 37 Component FAME Mix)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
GC capillary column suitable for FAME analysis (e.g., DB-23, HP-88, TR-FAME)
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Optimization of time and temperature may be necessary for complete derivatization.
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can aid in phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for GC-FID analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH (for comparison)
This rapid method is suitable for triglycerides and other glycerolipids.
-
Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of hexane in a screw-cap tube.[4]
-
Reagent Addition: Add 2 mL of 2 M methanolic KOH.[4]
-
Reaction: Vortex the tube vigorously for 2 minutes at room temperature.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Collect an aliquot of the upper hexane layer for GC-FID analysis.
Data Presentation
The following tables summarize quantitative data related to FAME analysis using BF3-methanol derivatization.
Table 1: Effect of Reaction Time on FAMEs Yield (BF3-Methanol Method at 60°C)
| Reaction Time (minutes) | Palmitic Acid (C16:0) Peak Area | Oleic Acid (C18:1) Peak Area | Linoleic Acid (C18:2) Peak Area |
| 2 | 85,000 | 120,000 | 110,000 |
| 5 | 150,000 | 210,000 | 195,000 |
| 10 | 180,000 | 250,000 | 230,000 |
| 15 | 182,000 | 255,000 | 232,000 |
| 20 | 181,000 | 253,000 | 231,000 |
Data adapted from a representative experiment. Actual peak areas will vary depending on the sample and instrument conditions.
Table 2: Comparative Fatty Acid Profile of Tetracarpidium conophorum Oil using BF3-Methanol and Methanolic KOH Derivatization
| Fatty Acid | BF3-Methanol Method (% of total FAMEs) | Methanolic KOH Method (% of total FAMEs) |
| Myristic acid (C14:0) | 0.08 | - |
| Palmitic acid (C16:0) | 10.83 | 11.21 |
| Stearic acid (C18:0) | 5.21 | 5.43 |
| Oleic acid (C18:1n9c) | 12.34 | 12.89 |
| Linoleic acid (C18:2n6c) | 10.21 | 10.65 |
| α-Linolenic acid (C18:3n3) | 58.67 | 59.82 |
| Arachidic acid (C20:0) | 0.45 | 0.48 |
| Eicosenoic acid (C20:1) | 0.32 | 0.35 |
| Eicosadienoic acid (C20:2) | 0.15 | - |
| Arachidonic acid (C20:4n6) | 0.23 | - |
| Behenic acid (C22:0) | 0.51 | - |
| Lignoceric acid (C24:0) | - | 0.17 |
| Total Identified FAs | 12 | 8 |
Data extracted from a study on Tetracarpidium conophorum oil.[3] Dashes indicate the fatty acid was not detected. Derivatization with BF3 identified 16 fatty acids in total for this sample, while derivatization with MeOH-KOH identified 12.[3]
Table 3: Typical GC-FID Conditions for FAME Analysis
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector |
| Column | TR-FAME (100 m x 0.25 mm x 0.2 µm) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Split Ratio | 100:1 |
| Oven Program | Initial Temp: 100°C, hold for 4 minRamp 1: 3°C/min to 240°C, hold for 15 min |
| Injection Volume | 1 µL |
These are general conditions and may need to be optimized for specific applications and columns.
Troubleshooting and Optimization
-
Incomplete Derivatization: If incomplete derivatization is suspected (e.g., broad or tailing peaks for free fatty acids), increase the reaction time or temperature. Ensure the sample is completely dry, as water can inhibit the esterification reaction.[1]
-
Artifact Peaks: BF3-methanol can sometimes produce artifacts, especially with polyunsaturated fatty acids.[5] It is advisable to analyze a FAME standard mix to identify any potential artifact peaks originating from the reagent or the derivatization process.
-
Quantitative Accuracy: For accurate quantification, the use of an internal standard (e.g., a fatty acid not present in the sample, such as C17:0 or C19:0) is highly recommended. The internal standard should be added before the derivatization step to account for any sample loss during the procedure.
-
Comparison of Methods: For samples containing only glycerolipids, base-catalyzed methods like methanolic KOH can be faster. However, for samples containing a mixture of lipid classes, including free fatty acids, an acid-catalyzed method like BF3-methanol is generally more comprehensive.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for Derivatization of Hydroxylated Fatty Acids using BSTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated fatty acids (HFAs) are a diverse class of lipids involved in numerous physiological and pathological processes, making their accurate quantification crucial in various fields of research, including drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent low volatility and high polarity of HFAs, due to the presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups, necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2]
Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and versatile silylating reagent that efficiently derivatizes both hydroxyl and carboxyl groups, making it ideal for the analysis of hydroxylated fatty acids.[3][4] This document provides detailed application notes and protocols for the derivatization of hydroxylated fatty acids using BSTFA for subsequent GC-MS analysis.
Advantages of BSTFA Derivatization
-
Versatility: BSTFA reacts with a broad range of polar functional groups, including alcohols, carboxylic acids, and amines, allowing for the simultaneous analysis of various compound classes.[1][3]
-
High Reactivity: It reacts rapidly and often more completely than other silylating reagents like BSA (N,O-Bis(trimethylsilyl)acetamide).[3][4]
-
Volatile By-products: The by-products of the reaction are volatile, minimizing interference during chromatographic analysis.[3]
-
Improved Chromatography: TMS derivatives of HFAs are more volatile, less polar, and more thermally stable than their parent compounds, resulting in improved peak shape, reduced tailing, and better separation in GC.[3][5]
Experimental Protocols
Several protocols for the BSTFA derivatization of hydroxylated fatty acids have been reported. The choice of a specific protocol may depend on the sample matrix, the concentration of the analytes, and the available instrumentation. Below are two detailed protocols that can be adapted for various applications.
Protocol 1: General Purpose Derivatization
This protocol is a general and widely applicable method for the derivatization of hydroxylated fatty acids in a dried organic extract.
Materials:
-
Hydroxylated fatty acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile (B52724), Dichloromethane)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample containing the hydroxylated fatty acids is completely dry. Water is detrimental to the derivatization reaction and must be removed, for instance, by evaporation under a stream of nitrogen or by lyophilization.[1][3]
-
Reagent Addition: To the dried sample in a reaction vial, add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the analytes.[6]
-
Derivatization Reaction: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS). The addition of TMCS as a catalyst can improve the derivatization efficiency for hindered hydroxyl groups.[1][3][4] A molar excess of the silylating reagent is recommended to ensure complete derivatization.[3]
-
Incubation: Tightly cap the vial and vortex for 10-30 seconds. Heat the mixture at 60-80°C for 30-60 minutes.[1][7] The optimal time and temperature may need to be determined empirically for specific analytes.[1]
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: In-situ Derivatization for Complex Matrices
This protocol is suitable for the direct derivatization of fatty acids from biological samples, such as cultured cells, after an initial hydrolysis step to release esterified fatty acids.
Materials:
-
Biological sample (e.g., cell pellet)
-
Methanolic HCl or NaOH solution for hydrolysis (optional)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Extraction solvent (e.g., Hexane)
-
Centrifuge
-
Heating block or oven
-
GC-MS system
Procedure:
-
Hydrolysis (Optional): To analyze total hydroxylated fatty acids (both free and esterified), a hydrolysis step is required. This can be achieved by incubating the sample with methanolic HCl or a basic solution like NaOH.[7][8]
-
Extraction: After hydrolysis, extract the fatty acids using an appropriate organic solvent like hexane.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Derivatization: Re-dissolve the dried extract in 50 µL of pyridine and add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Seal the vial and heat at 70°C for 50 minutes.[9]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Quantitative Data Summary
The efficiency of BSTFA derivatization can be influenced by the structure of the hydroxylated fatty acid, the presence of a catalyst, and the reaction conditions. The following table summarizes available quantitative data on derivatization efficiency.
| Analyte Type | Derivatization Reagent | Catalyst | Reaction Conditions | Derivatization Efficiency/Yield | Reference |
| Primary -OH groups | BSTFA (20-100% in CH₂Cl₂) | None | Not specified | Efficient | [10] |
| Secondary -OH groups | BSTFA (20-100% in CH₂Cl₂) | TMCS | Not specified | Improved with catalyst | [10] |
| Tertiary -OH groups | BSTFA | TMCS | Not specified | Inefficient without catalyst | [10] |
| Carboxylic acid (-COOH) groups | 100% BSTFA | None | Not specified | Most efficient and consistent | [10] |
| Free Fatty Acids (Ester-linked) | Acid-catalyzed methanolysis | HCl | 100°C | 89-98% | [8] |
| Amidated Fatty Acids | Acid-catalyzed methanolysis | HCl | 100°C | 9-20% (improved to 49-62%) | [8] |
Note: The data for ester-linked and amidated fatty acids refer to the initial hydrolysis/methanolysis step before a potential subsequent silylation, highlighting the importance of the initial sample preparation for total fatty acid analysis.
Diagrams
Experimental Workflow for BSTFA Derivatization
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. marinelipids.ca [marinelipids.ca]
- 7. lipidmaps.org [lipidmaps.org]
- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 10. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-hydroxyhexadecanoate in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate is a hydroxylated fatty acid methyl ester (FAME) with emerging potential in the field of biofuel research. As a derivative of 3-hydroxyhexadecanoic acid, a monomer that can be found in microbially produced polyhydroxyalkanoates (PHAs), it represents a next-generation biofuel candidate with unique combustion properties. Unlike conventional biodiesel (fatty acid methyl esters), the presence of a hydroxyl group on the β-carbon of this compound influences its reactivity and combustion characteristics, making it a subject of interest for improving fuel performance and reducing emissions.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a biofuel or biofuel additive.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its evaluation as a biofuel. While experimental data for some properties are limited, a combination of reported values and estimations from validated methods provides a solid foundation for research.
| Property | Value | Unit | Source | Notes |
| Molecular Formula | C₁₇H₃₄O₃ | - | --INVALID-LINK--[2][3] | - |
| Molecular Weight | 286.45 | g/mol | --INVALID-LINK--[4], --INVALID-LINK--[2] | - |
| Boiling Point (Normal) | 756.39 (estimated) | K | --INVALID-LINK--[4] | Estimated using the Joback method. |
| Melting Point (Normal) | 399.33 (estimated) | K | --INVALID-LINK--[4] | Estimated using the Joback method. |
| Dynamic Viscosity | 0.0023196 (at 399.33 K, estimated) | Pa·s | --INVALID-LINK--[4] | Estimated using the Joback method. Viscosity is a critical parameter for fuel injection systems. |
| 0.0006252 (at 458.84 K, estimated) | Pa·s | --INVALID-LINK--[4] | ||
| 0.0002277 (at 518.35 K, estimated) | Pa·s | --INVALID-LINK--[4] | ||
| Combustion Heat | ~30 (by analogy to medium-chain 3-HAMEs) | kJ/g | --INVALID-LINK--[5] | The combustion heat of medium-chain length 3-hydroxyalkanoate methyl esters (3HAMEs) has been reported to be around 30 kJ/g.[5][6] |
| Indicated Cetane Number (ICN) | Lower than corresponding saturated FAME (by analogy) | - | --INVALID-LINK--[1] | A study on methyl 3-hydroxyhexanoate (B1247844) (a shorter-chain analogue) showed a significantly lower ICN compared to methyl hexanoate, suggesting the hydroxyl group reduces autoignition quality.[1] This property is critical for diesel engine performance. |
| Flash Point | >130 (expected) | °C | --INVALID-LINK--[1] | Based on data for unique FAME mixtures containing β-hydroxy esters, the flash point is expected to be well above the minimum requirement for biodiesel, ensuring safe handling and storage.[1] |
Production of this compound from Microbial Polyhydroxyalkanoates (PHAs)
This compound can be produced from the transesterification of polyhydroxyalkanoates (PHAs) that contain 3-hydroxyhexadecanoate monomer units. Certain bacteria, such as Pseudomonas putida, are known to produce medium-chain-length PHAs (mcl-PHAs) which can incorporate these monomers, particularly when grown on fatty acid-rich feedstocks.[7][8][9]
Signaling Pathways and Biosynthesis
The biosynthesis of PHAs containing 3-hydroxyhexadecanoate is linked to the fatty acid metabolism of the microorganism. In Pseudomonas putida, intermediates from the fatty acid de novo synthesis and β-oxidation pathways can be channeled towards PHA production. The key enzyme, PHA synthase (PhaC), polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer.[7] The composition of the resulting PHA, including the incorporation of 3-hydroxyhexadecanoate, is influenced by the genetic makeup of the bacterium and the carbon source provided.[9]
Experimental Protocol: Acid-Catalyzed Methanolysis of PHA
This protocol describes the production of this compound from PHA biomass via acid-catalyzed methanolysis.
Materials:
-
Dried PHA-containing biomass
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend a known amount of dried PHA biomass in a solution of methanol containing 10% (v/v) sulfuric acid.[10]
-
Transesterification: Heat the mixture to 65-70°C and reflux with stirring for 48-60 hours.[10] The reaction time may need optimization depending on the PHA content and composition.
-
Extraction: After cooling to room temperature, add an equal volume of chloroform and water to the reaction mixture. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Washing: Collect the lower organic layer (chloroform) and wash it sequentially with 5% sodium bicarbonate solution and then with distilled water to neutralize and remove residual acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and evaporate the chloroform using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if high purity is required.
Analysis and Characterization of this compound
Accurate analysis is essential to determine the purity and composition of the produced this compound. Gas chromatography is the primary technique for this purpose.
Experimental Protocol: GC-FID and GC-MS Analysis
Instrumentation:
-
Gas chromatograph with Flame Ionization Detector (GC-FID) for quantification.
-
Gas chromatograph with Mass Spectrometer (GC-MS) for identification.
-
Capillary column suitable for FAME analysis (e.g., a polar wax-type column).[11]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent such as hexane (B92381) or heptane.
-
If analyzing a mixture, derivatization of other fatty acids to their methyl esters may be necessary.
-
For quantification, add an internal standard (e.g., methyl heptadecanoate) to the sample.
GC-FID Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
GC-MS Conditions (Example):
-
Similar GC conditions as for GC-FID.
-
MS Transfer Line Temperature: 240°C
-
Ionization Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-550
Data Analysis:
-
Identification: Compare the mass spectrum of the analyte peak with a reference library (e.g., NIST) and the retention time with that of a pure standard of this compound.
-
Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve to determine the concentration.
Application in Biofuel Blends and Engine Performance Testing
This compound can be investigated as a neat biofuel or as an additive to conventional diesel or biodiesel to modify their properties.
Experimental Protocol: Biofuel Blend Preparation and Property Testing
-
Blending: Prepare blends of this compound with a base fuel (e.g., ultra-low sulfur diesel or standard biodiesel) at various volume percentages (e.g., 5%, 10%, 20%).
-
Homogenization: Ensure thorough mixing of the blends using a magnetic stirrer or vortex mixer.
-
Property Testing: Evaluate key fuel properties of the blends according to standard ASTM methods, including:
Experimental Protocol: Engine Performance and Emissions Testing
Engine Setup:
-
Use a single-cylinder or multi-cylinder diesel engine mounted on a test bed with a dynamometer to control engine speed and load.
-
Equip the engine with sensors for measuring parameters such as fuel consumption, in-cylinder pressure, and exhaust gas temperature.
-
Use an exhaust gas analyzer to measure emissions of nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM).
Procedure:
-
Baseline Test: Operate the engine with the base fuel (e.g., diesel) at various speed and load conditions to establish baseline performance and emissions data.
-
Blend Testing: Repeat the tests under the same operating conditions for each of the prepared biofuel blends.
-
Data Acquisition: Record data for brake power, torque, specific fuel consumption, and exhaust emissions for each test run.
-
Analysis: Compare the performance and emission characteristics of the biofuel blends with the baseline data to evaluate the effect of this compound.
Conclusion
This compound presents an intriguing avenue for biofuel research, offering the potential for a renewable fuel source with distinct combustion properties. The protocols outlined in this document provide a framework for its production from microbial sources, detailed chemical analysis, and evaluation of its performance as a biofuel component. Further research is warranted to fully characterize its properties and optimize its use in internal combustion engines, contributing to the development of sustainable energy solutions.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of medium chain length polyhydroxyalkanoate in metabolic flux optimized Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyhydroxyalkanoates (PHAs): Biopolymers for Biofuel and Biorefineries | MDPI [mdpi.com]
- 11. s4science.at [s4science.at]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy Fatty Acid GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-hydroxy fatty acids (3-OH-FAs).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 3-hydroxy fatty acids?
A1: Derivatization is a critical step for the successful analysis of 3-hydroxy fatty acids by GC-MS for two primary reasons. Firstly, the inherent polarity of the hydroxyl and carboxylic acid functional groups makes these compounds non-volatile. Derivatization replaces the active hydrogens on these groups with less polar moieties, such as trimethylsilyl (B98337) (TMS) groups, which increases the volatility of the analytes, allowing them to be vaporized in the GC inlet and travel through the analytical column. Secondly, derivatization reduces the potential for interactions between the polar functional groups of the analyte and active sites (e.g., free silanol (B1196071) groups) on the GC column and liner. These interactions can lead to poor peak shape, including tailing, which negatively impacts resolution and quantitation.[1][2][3]
Q2: What are the most common derivatization reagents for 3-hydroxy fatty acids?
A2: The most commonly used derivatization method for 3-hydroxy fatty acids involves a two-step process:
-
Esterification: The carboxylic acid group is converted to a methyl ester (fatty acid methyl ester or FAME). This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][4][5]
A one-step approach where both the carboxylic acid and hydroxyl groups are silylated using a strong silylating agent like BSTFA with TMCS is also utilized.
Q3: How can I distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers by GC-MS?
A3: Distinguishing between 2-hydroxy and 3-hydroxy fatty acid isomers by GC-MS is primarily achieved through analysis of their mass spectral fragmentation patterns after derivatization (typically as methyl esters and TMS ethers). While chromatographic separation may be possible, it is often challenging. The key is the distinct fragmentation of the TMS-ether derivatives upon electron ionization (EI).
-
3-Hydroxy Fatty Acid TMS Derivatives: These compounds exhibit a characteristic and often abundant fragment ion at m/z 175, resulting from cleavage between the C3 and C4 carbons. Another significant ion is observed at m/z 233 for the unlabeled 3-hydroxy fragment.[4]
-
2-Hydroxy Fatty Acid TMS Derivatives: The fragmentation of 2-hydroxy isomers is different and does not produce the characteristic m/z 175 peak. Instead, they may show other specific fragment ions.
Therefore, by monitoring for the presence or absence of these key fragment ions, it is possible to differentiate between the two positional isomers.[6]
Troubleshooting Guides
Chromatographic Issues
Q: I am observing poor peak shape (tailing) for my 3-hydroxy fatty acid peaks. What are the possible causes and solutions?
A: Peak tailing for derivatized 3-hydroxy fatty acids is a common issue and can often be attributed to several factors.
Troubleshooting Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Derivatization | Free hydroxyl or carboxyl groups are polar and can interact with active sites in the GC system (liner, column), causing delayed elution and peak tailing. | - Ensure derivatization reagents are fresh and not exposed to moisture. - Optimize reaction conditions (temperature and time). For BSTFA derivatization, heating at 60-80°C for 60 minutes is common.[4] - Ensure the correct stoichiometry of the derivatization reagent to the analyte. |
| Active Sites in the GC System | Exposed silanol groups in the injector liner, column, or contaminants can interact with the analytes. | - Use a deactivated inlet liner. - Regularly condition the GC column according to the manufacturer's instructions. - Trim the front end of the column (15-30 cm) to remove accumulated non-volatile residues. |
| Suboptimal GC Method Parameters | An injector temperature that is too low can lead to slow volatilization. An inappropriate oven temperature ramp can also affect peak shape. | - Ensure the injector temperature is sufficient for rapid vaporization of the derivatized analytes (typically 250-280°C). - Optimize the oven temperature program. A slower initial ramp rate can sometimes improve the peak shape of early eluting compounds. |
Derivatization Problems
Q: My derivatization reaction appears to be incomplete, leading to low analyte response. How can I troubleshoot this?
A: Incomplete derivatization is a frequent source of variability and poor sensitivity in 3-hydroxy fatty acid analysis.
Troubleshooting Incomplete Derivatization
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Moisture | Silylating reagents like BSTFA are highly sensitive to moisture. Water will preferentially react with the reagent, reducing its availability to derivatize the analyte. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[4] - Store derivatization reagents under inert gas and in a desiccator. |
| Insufficient Reagent | The amount of derivatizing agent may not be sufficient to derivatize all analyte molecules, especially in complex matrices. | - Use a significant molar excess of the derivatization reagent. - For complex samples, consider a sample cleanup step to remove interfering substances. |
| Suboptimal Reaction Conditions | The reaction temperature or time may be insufficient for the reaction to go to completion. | - Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time (e.g., to 60 minutes or longer).[4] - Ensure proper mixing of the sample with the reagent. |
| Poor Sample Solubility | The dried sample extract may not fully dissolve in the derivatization reagent/solvent mixture. | - Add a small amount of a solvent like pyridine (B92270) or acetonitrile (B52724) to aid in dissolving the sample before or during the addition of the derivatization reagent.[7] |
Quantification and Sensitivity Issues
Q: I am experiencing low recovery of my 3-hydroxy fatty acids during sample preparation. What can I do to improve this?
A: Low recovery during the extraction phase can significantly impact the accuracy and sensitivity of your analysis.
Troubleshooting Low Analyte Recovery
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Liquid-Liquid Extraction (LLE) | The choice of extraction solvent and the extraction conditions may not be optimal for 3-hydroxy fatty acids. Emulsion formation can also trap analytes. | - Ensure the pH of the aqueous phase is acidic (e.g., by adding HCl) to protonate the carboxylic acid group, making it more soluble in the organic solvent.[4] - Perform multiple extractions with a suitable solvent like ethyl acetate.[4] - To break emulsions, try adding salt to the aqueous phase or centrifuging the sample at a higher speed. Gentle mixing instead of vigorous shaking can also prevent emulsion formation.[8] |
| Analyte Adsorption | 3-Hydroxy fatty acids can adsorb to glassware and other surfaces, especially at low concentrations. | - Silanize glassware to minimize active sites. - Use polypropylene (B1209903) tubes where appropriate. |
| Incomplete Hydrolysis (for total 3-OH-FA analysis) | If measuring total (esterified + free) 3-hydroxy fatty acids, the initial hydrolysis step may be incomplete. | - Ensure the concentration of the base (e.g., NaOH) and the hydrolysis time and temperature are sufficient to cleave the ester bonds. A common method is using 10 M NaOH at room temperature for 30 minutes.[4] |
Q: How can I improve the sensitivity of my assay for detecting low concentrations of 3-hydroxy fatty acids?
A: Improving sensitivity is crucial when dealing with trace levels of 3-hydroxy fatty acids.
Strategies for Enhancing Sensitivity
| Approach | Description |
| Use Selected Ion Monitoring (SIM) Mode | Instead of scanning the full mass range, program the mass spectrometer to only detect the characteristic ions of your target analytes. This significantly increases the signal-to-noise ratio.[9][10] For TMS-derivatized 3-OH-FAs, monitor ions such as m/z 175 and 233.[4] |
| Optimize Sample Cleanup | A cleaner sample results in less matrix interference and a better signal-to-noise ratio. Consider using solid-phase extraction (SPE) to remove interfering compounds from complex matrices. |
| Increase Sample Amount | If possible, start with a larger volume of the initial sample (e.g., plasma, cell culture media). |
| Optimize GC Injection | Use a splitless injection mode to introduce the entire sample onto the column, which is ideal for trace analysis. |
Experimental Protocols
Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Human Plasma
This protocol is adapted from the method described by Jones and Bennett.[4][11]
-
Sample Preparation:
-
To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for each 3-hydroxy fatty acid to be quantified.
-
For total 3-hydroxy fatty acid analysis, add 500 µL of 10 M NaOH and incubate for 30 minutes at room temperature for hydrolysis. For free 3-hydroxy fatty acids, omit this step.
-
Acidify the sample with 6 M HCl.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging.
-
Collect the upper organic layer. Repeat the extraction once more.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 80°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: HP-5MS capillary column (or equivalent).
-
Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C, and hold for 6 minutes.[4]
-
MS Detection: Use Selected Ion Monitoring (SIM) mode. For TMS-derivatized 3-OH-FAs, monitor the characteristic ion at m/z 233 for the native analyte and m/z 235 for the labeled internal standard.[4]
-
Quantitative Data Summary
Table 1: Precision of a GC-MS Assay for 3-Hydroxy Fatty Acids
| Analyte Concentration | Coefficient of Variation (CV) |
| 30 µmol/L | 1.0–10.5% |
| 0.3 µmol/L | 3.3–13.3% |
| (Data adapted from Jones and Bennett.[4]) |
Table 2: Reference Intervals for Free and Total 3-Hydroxy Fatty Acids in Plasma
| Fatty Acid Chain Length | Free 3-OH-FA (µmol/L) | Total 3-OH-FA (µmol/L) - Upper Limit |
| C6 | 0.01 - 0.10 | 0.15 |
| C8 | 0.02 - 0.15 | 0.20 |
| C10 | 0.03 - 0.20 | 0.25 |
| C12 | 0.02 - 0.15 | 0.20 |
| C14 | 0.01 - 0.10 | 0.15 |
| C16 | 0.01 - 0.08 | 0.12 |
| C18 | 0.01 - 0.05 | 0.10 |
| (Reference intervals can vary between laboratories and populations. Data presented here are for illustrative purposes and adapted from published literature.[4]) |
Visualizations
Caption: Experimental workflow for 3-hydroxy fatty acid analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. lipidmaps.org [lipidmaps.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 10. Technical documentation [docs.thermofisher.com]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for Long-Chain Hydroxy Fatty Acids
Welcome to the technical support center for the derivatization of long-chain hydroxy fatty acids (LC-HFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the derivatization of LC-HFAs for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of long-chain hydroxy fatty acids.
Issue 1: Low or No Derivatization Yield
-
Question: I am not seeing my derivatized LC-HFA peak, or the peak intensity is very low. What could be the cause?
-
Possible Causes & Solutions:
-
Presence of Moisture: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture.[1][2] Water in the sample or solvent will preferentially react with the reagent, reducing the amount available for derivatizing the target analyte.
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete derivatization.
-
Insufficient Reagent: The molar excess of the derivatization reagent may be too low.
-
Solution: Increase the molar excess of the derivatization reagent. A 10x molar excess is a common starting point.[1]
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.
-
Issue 2: Peak Tailing in GC-MS Analysis
-
Question: My derivatized LC-HFA peak is showing significant tailing in the chromatogram. Why is this happening?
-
Possible Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized hydroxyl and carboxyl groups can interact with active sites in the GC column, leading to peak tailing.[1][2]
-
Solution: Refer to the solutions for "Low or No Derivatization Yield" to ensure complete derivatization.
-
-
Column Activity: The GC column may have active sites (e.g., free silanol (B1196071) groups) that can interact with the analyte.
-
Solution: Use a high-quality, deactivated GC column specifically designed for analyzing fatty acids or other polar compounds. Consider conditioning the column according to the manufacturer's instructions.
-
-
Acidic Residues: Residual acid from an acid-catalyzed esterification can damage the GC column and cause peak distortion.
-
Issue 3: Presence of Multiple or Unexpected Peaks
-
Question: I am observing multiple peaks for what should be a single derivatized LC-HFA, or I see unexpected peaks in my chromatogram. What could be the reason?
-
Possible Causes & Solutions:
-
Side Reactions: The derivatization conditions may be too harsh, leading to the formation of byproducts.
-
Solution: Optimize reaction conditions by using milder temperatures or shorter reaction times.
-
-
Isomerization: For unsaturated LC-HFAs, harsh derivatization conditions can cause isomerization of double bonds.[7]
-
Solution: Use milder derivatization methods and lower reaction temperatures to minimize isomerization.[7]
-
-
Contamination: Contamination from solvents, reagents, or the sample itself can introduce extraneous peaks.
-
Solution: Run a reagent blank (all reagents without the sample) to identify any contaminant peaks.[3] Use high-purity solvents and reagents.
-
-
Incomplete Derivatization of All Functional Groups: If the LC-HFA has multiple hydroxyl groups, some may remain underivatized, leading to multiple peaks corresponding to partially and fully derivatized species.
-
Solution: Ensure derivatization conditions are sufficient to derivatize all active hydrogens. This may require a stronger silylating agent or more forcing reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for long-chain hydroxy fatty acids for GC-MS analysis?
A1: The two most common derivatization methods for LC-HFAs for GC-MS analysis are silylation and esterification.[1]
-
Silylation: This method replaces the active hydrogen on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[8] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1] Silylation is advantageous as it can derivatize both hydroxyl and carboxyl groups simultaneously.[1]
-
Esterification: This method converts the carboxylic acid group to an ester, most commonly a fatty acid methyl ester (FAME).[1][8] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[1] Esterification is selective for the carboxyl group.[8] For LC-HFAs, a subsequent silylation step is often required to derivatize the hydroxyl group.[5]
Q2: How do I choose between silylation and esterification?
A2: The choice depends on your specific analytical needs.
-
Choose silylation when you want to derivatize both the hydroxyl and carboxyl groups in a single step.[1] This is efficient for analyzing the total LC-HFA profile. However, TMS derivatives can be moisture-sensitive and may have limited stability.[1][9]
-
Choose esterification (followed by silylation) if you want to selectively analyze the carboxylic acid or if you are having issues with silylation of the carboxyl group. FAMEs are generally more stable than TMS esters.[9]
Q3: What are the critical parameters to control during derivatization?
A3: The most critical parameters are:
-
Absence of Water: Moisture is detrimental to most derivatization reactions, especially silylation.[1][8]
-
Reaction Temperature and Time: These need to be optimized for each specific LC-HFA and derivatization reagent to ensure complete reaction without degradation.[1][3]
-
Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary for driving the reaction to completion.[1]
Q4: Can I analyze underivatized long-chain hydroxy fatty acids by GC-MS?
A4: It is generally not recommended. Due to their low volatility and polar nature, underivatized LC-HFAs perform poorly in GC analysis, often resulting in broad, tailing peaks or no peaks at all.[1][2][10] Derivatization is essential to increase their volatility and thermal stability.[11]
Q5: Are there alternative derivatization methods for LC-MS analysis of LC-HFAs?
A5: Yes, for LC-MS analysis, derivatization is often employed to enhance ionization efficiency and improve chromatographic separation. While LC-MS can sometimes analyze underivatized fatty acids, derivatization can significantly increase sensitivity.[12] Common approaches include derivatization of the carboxyl group with reagents that introduce a permanently charged group or a group that is easily ionizable.[12]
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for GC-MS
| Reagent | Target Functional Group(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA or MSTFA (+TMCS) | Carboxyl (-COOH) and Hydroxyl (-OH) | 60°C for 60 minutes[1] | Derivatizes multiple functional groups in one step.[1] | Moisture sensitive; TMS derivatives have limited stability; can lead to complex mass spectra.[1][9] |
| BF3 in Methanol | Carboxyl (-COOH) | 60°C for 60 minutes[1] | Selective for carboxylic acids; FAMEs are stable.[1][9] | Requires a separate step to derivatize hydroxyl groups; residual acid can be problematic.[2] |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxyl (-COOH) | Varies | Forms stable derivatives with excellent sensitivity in negative chemical ionization (NCI) MS.[13] | Requires specific MS detection mode (NCI). |
Table 2: Typical GC-MS Parameters for Derivatized Long-Chain Hydroxy Fatty Acids
| Parameter | Typical Setting |
| Column | DB-5MS, HP-5MS, or equivalent (e.g., (5%-phenyl)-methylpolysiloxane)[2][14] |
| Injector Temperature | 250 - 280°C[4] |
| Oven Temperature Program | Initial 80°C, ramp to 200-290°C[14] |
| Carrier Gas | Helium[2] |
| Injection Mode | Splitless[2] |
| MS Transfer Line Temp | 235 - 310°C[4] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS Catalyst
-
Sample Preparation: Ensure the sample containing the LC-HFA is completely dry. If necessary, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: To the dried sample, add an appropriate volume of an aprotic solvent (e.g., acetonitrile). Add a 10-fold molar excess of BSTFA containing 1% TMCS.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to the desired concentration for GC-MS analysis.[1][4]
-
Analysis: Inject the derivatized sample into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: Add a 10-fold molar excess of 14% BF3 in methanol to the sample.[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Extraction: After cooling, add a saturated NaCl solution and vortex. Add hexane, vortex again, and allow the layers to separate.[1]
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial. To ensure complete extraction, this step can be repeated.[1] To remove any residual water, the hexane extract can be passed through a small column of anhydrous sodium sulfate.[3]
-
Further Derivatization (if necessary): If the hydroxyl group also needs to be derivatized, the solvent from the extracted FAMEs can be evaporated, and Protocol 1 (Silylation) can be performed.
-
Analysis: Inject the final derivatized sample into the GC-MS.
Visualizations
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. marinelipids.ca [marinelipids.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
troubleshooting peak tailing for fatty acid methyl esters in GC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC).
Troubleshooting Guide: FAMEs Peak Tailing
Peak tailing can compromise resolution and the accuracy of peak integration, affecting both qualitative and quantitative results.[1][2] This guide offers a systematic approach to identifying and resolving the root cause of this common issue.
Q1: All of my FAME peaks, including the solvent peak, are tailing. What should I investigate first?
When all peaks in a chromatogram exhibit tailing, the cause is typically related to a physical issue or a disruption in the carrier gas flow path rather than a specific chemical interaction.[1][3][4]
Systematic Troubleshooting Steps:
-
Check for Leaks: Leaks in the gas flow path, particularly around the septum, can cause turbulence and lead to tailing peaks.[4][5][6] Use an electronic leak detector to systematically check all connections from the gas source to the detector.
-
Inspect the GC Column Installation:
-
Improper Cut: A poor or jagged column cut is a primary cause of peak tailing.[1][2] The cut should be clean, smooth, and at a right angle to the column wall.[1] A "chair-shaped" peak can be highly indicative of a poorly cut or partially blocked column.[1]
-
Incorrect Positioning: The column's height within the inlet is critical.[1][2] If it's too high or too low, it can create unswept (dead) volumes, causing turbulence and peak distortion.[1][7] Consult your instrument manual for the correct installation distances for both the inlet and detector.
-
-
Perform Inlet Maintenance: A contaminated inlet is one of the most common sources of chromatographic problems.[7]
-
Liner Contamination: Non-volatile residues from previous samples can accumulate in the liner, creating active sites that interact with analytes and cause tailing.[5][7] Replace the inlet liner with a new, deactivated one.[2][5]
-
Septum Particles: Fragments from a cored or overused septum can fall into the liner, disrupting the flow path.[5][8] Change the septum daily if the instrument is in heavy use.[5]
-
-
Evaluate for Column Contamination: Severe contamination at the head of the column can affect all peaks.[1][9] This can be caused by the accumulation of non-volatile sample matrix components.[10][11]
Troubleshooting workflow for when all peaks tail.
Q2: Only some of my FAME peaks are tailing, while others look symmetrical. What does this suggest?
When only specific peaks tail, the issue is more likely chemical in nature, involving interactions between certain analytes and the system.[1][3][4]
Systematic Troubleshooting Steps:
-
Identify Active Sites: Polar FAMEs (especially those with free hydroxyl or carboxyl groups, though less common for esters) can interact with active sites in the system.[3][10] These sites can be exposed silanol (B1196071) groups on a dirty inlet liner, on glass wool, or at the head of the column.[3]
-
Trim the Column: The first few centimeters of the column can accumulate non-volatile matrix components or become damaged, creating active sites.[11] Trimming 10-20 cm from the front of the column often resolves the issue.[2][15]
-
Consider Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing, particularly for more concentrated components.[16][17] This is a classic symptom of column overload.[17]
-
Solution: Dilute the sample and re-inject it. If the peak shape improves, overload was the likely cause.[16]
-
-
Check for Analyte Degradation: Some FAMEs may be thermally labile and can decompose in a hot inlet, which can appear as peak tailing.[3]
-
Solution: Try lowering the inlet temperature by 20-50°C and observe the effect on peak shape.[1]
-
Q3: My solvent peak and the earliest eluting FAME peaks are tailing, but later peaks are sharp. What is the problem?
This pattern often points to issues with the injection technique or solvent compatibility.
Systematic Troubleshooting Steps:
-
Review Injection Parameters:
-
Split Ratio Too Low: In split injections, the total flow through the inlet should be at least 20 mL/min.[12] A low split flow may not be sufficient to efficiently transfer the sample to the column, causing tailing.[12]
-
Solvent Focusing (Splitless Injection): For splitless injections, the initial oven temperature should be set about 20-40°C below the boiling point of the solvent.[6] This ensures the solvent condenses at the column head, creating a narrow band. If the temperature is too high, this focusing effect is lost, causing broad or tailing peaks for early eluters (a "solvent effect violation").[6][12]
-
-
Check Solvent and Stationary Phase Polarity: A mismatch in polarity between the solvent, analytes, and the stationary phase can cause poor peak shape.[12] For example, injecting a polar sample solvent onto a non-polar column can be problematic.
-
Solution: If possible, dissolve the FAMEs standard in a solvent that is more compatible with the stationary phase, such as hexane (B92381) for many common FAME columns.[17][18]
-
-
Consider a Guard Column: Using a guard column or retention gap can help mitigate solvent effect issues and also traps non-volatile contaminants, protecting the analytical column.[10][11][12]
Frequently Asked Questions (FAQs)
Q: What is peak tailing and how is it measured? A: Peak tailing is the asymmetrical distortion of a chromatographic peak where the back half of the peak is drawn out.[15] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates a significant tailing problem that should be investigated.[2]
Q: Can my sample preparation method for FAMEs cause peak tailing? A: Yes. If the saponification and methylation process is incomplete, residual free fatty acids or soaps can remain in the sample. These polar compounds can interact strongly with active sites in the GC system, leading to severe peak tailing.[8] Ensure your derivatization reaction goes to completion.
Q: How often should I perform GC inlet maintenance? A: The frequency of maintenance is highly dependent on the cleanliness of your samples and the number of injections.[19][20] A preventative schedule is recommended to avoid downtime.[19]
| Component | Dirty Samples (e.g., soil extracts) | Average Samples (e.g., water extracts) | Clean Samples (e.g., headspace) |
| Septum | Daily to every few days[5] | Weekly | Monthly |
| Inlet Liner | Every 10-50 injections (< 2 weeks)[20] | Every 50-100 injections (~4 weeks)[20] | Every 100+ injections (~6 months)[20] |
| O-Ring | Every 5 liner changes[5] | Every 5 liner changes | As needed, inspect during liner change |
| Inlet Seal | As needed, based on activity | As needed, based on activity | As needed, based on activity |
Q: When should I trim my GC column versus replacing it entirely? A: Trimming the column (removing 10-50 cm from the inlet side) is an effective first step if contamination or damage at the head of the column is suspected.[11][12][15] This removes accumulated non-volatile residues and active sites.[11][15] However, if peak shape does not improve after trimming, or if the column has been trimmed multiple times and retention times are shifting significantly, it is time to replace the column.[12]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol describes the routine replacement of consumable parts in a standard split/splitless inlet.
-
Cooldown: Cool the GC inlet and oven to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut. Remove the old septum using tweezers.
-
Remove Column: Loosen the column nut and carefully lower and remove the column from the inlet.
-
Disassemble Inlet: Remove the inlet hardware to access the liner. This may vary by instrument manufacturer.
-
Replace Liner and O-Ring: Carefully remove the hot inlet liner using liner-removal tongs. Discard the old liner and O-ring.[5]
-
Inspect and Clean: Look down into the inlet cavity for any debris, such as septum fragments.[8] If present, remove them carefully.
-
Reassemble: Install a new, deactivated O-ring and liner.[5] Reassemble the inlet hardware.
-
Install New Septum: Place a new septum in the retaining nut and tighten it according to the manufacturer's specifications (do not overtighten).[14]
-
Reinstall Column: Re-install the GC column to the correct height.
-
Restore System: Turn on the carrier gas, heat the inlet and oven to their setpoints, and perform a leak check.
Protocol 2: GC Column Trimming
This procedure is used to remove a contaminated or damaged section from the front of the column.
-
Cooldown and Remove Column: Follow steps 1-4 from Protocol 1.
-
Wipe the Column: Gently wipe the first 20-30 cm of the column with a lint-free cloth dampened with methanol (B129727) to remove any residues from the outside surface.
-
Score the Column: Using a ceramic scoring wafer or diamond-tipped scribe, make a single, light score mark at the desired trim length (e.g., 20 cm from the end).[1][9]
-
Break the Column: Hold the column on either side of the score and snap it cleanly. The break should be perpendicular (a 90° angle) to the column wall.[1]
-
Inspect the Cut: Use a small magnifying tool to inspect the cut.[1][9] It should be a clean, flat surface with no jagged edges or shards.[1] If the cut is poor, repeat the process a few millimeters further down.
-
Re-install Column: Slide a new nut and ferrule onto the freshly cut column end. Re-install the column in the inlet as described in the instrument manual.
-
Condition: After re-installation, it is good practice to condition the column by heating it to its maximum isothermal temperature for a short period to remove any oxygen that may have entered.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 6. Restek - Blog [restek.com]
- 7. youtube.com [youtube.com]
- 8. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aasnig.com [aasnig.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 18. GC tailing solvent peak - Page 2 - Chromatography Forum [chromforum.org]
- 19. bgb-analytik.com [bgb-analytik.com]
- 20. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
improving ionization efficiency of Methyl 3-hydroxyhexadecanoate in MS
Welcome to the technical support center for the mass spectrometric analysis of Methyl 3-hydroxyhexadecanoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometry analysis of this compound.
Problem 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Suboptimal Ionization Technique: this compound, being a relatively non-polar molecule, may not ionize efficiently with Electrospray Ionization (ESI), which is more suitable for polar compounds.[1][2]
-
Incorrect Ionization Mode: The choice between positive and negative ion mode can significantly impact signal intensity.
-
In-source Fragmentation: The analyte may be fragmenting within the ion source before detection.[6]
-
Recommendation: To mitigate this, try reducing the source temperature or using a softer ionization technique if a harsh method was initially employed.[6]
-
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analyte, leading to a weaker signal.[6][8][9]
-
Mobile Phase Mismatch (LC-MS): The mobile phase composition is critical for efficient ionization in ESI and APCI.
-
Recommendation: For positive mode ESI, ensure the mobile phase contains a proton source, such as 0.1% formic acid. For APCI, methanol (B129727) is often a good choice as a proton donor.[1][6]
-
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal of this compound.
Problem 2: Poor Peak Shape and Shifting Retention Times (LC-MS)
Possible Causes and Solutions:
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[11]
-
Recommendation: Implement a regular column cleaning protocol. If the problem persists, replace the guard column or the analytical column.[12]
-
-
Inappropriate Mobile Phase: An unsuitable mobile phase can lead to poor chromatography.
-
Recommendation: Ensure the mobile phase is freshly prepared with high-purity solvents. For reversed-phase chromatography, a typical mobile phase would be a gradient of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
-
Sample Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.
-
Recommendation: Dilute the sample and reinject.
-
-
Carryover: The analyte may be adsorbing to parts of the LC system and eluting in subsequent runs.
-
Recommendation: Employ a robust needle wash protocol or inject a blank solvent run after a high-concentration sample to check for carryover.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for this compound?
A1: For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for moderately polar to nonpolar compounds like this compound compared to Electrospray Ionization (ESI).[2][3] ESI is generally better for highly polar molecules.[2] For GC-MS, Electron Ionization (EI) is the standard and effective method.[4][5]
| Ionization Source | Analyte Polarity | Volatility Requirement | Common Applications |
| ESI | High | Low | Proteins, Peptides, Polar small molecules |
| APCI | Low to Moderate | Moderate | Lipids, Steroids, Non-polar drugs |
| EI (GC-MS) | Low to Moderate | High | Volatile and semi-volatile organic compounds |
Q2: How can I improve the ionization efficiency of this compound in positive ion mode ESI?
A2: To improve ionization in positive mode ESI, the formation of adducts is crucial.
-
Proton Adducts ([M+H]⁺): Ensure your mobile phase has a proton source, such as 0.1% formic acid.[6]
-
Metal Adducts ([M+Na]⁺, [M+K]⁺, [M+Li]⁺): The addition of salts like sodium acetate (B1210297), potassium acetate, or lithium acetate to the mobile phase can promote the formation of these adducts.[7][13] Lithium adducts can be particularly useful for structural analysis.[13]
-
Ammonium (B1175870) Adducts ([M+NH₄]⁺): Using ammonium formate (B1220265) or ammonium acetate as a mobile phase additive can lead to the formation of ammonium adducts.[7]
| Adduct | Additive | Expected m/z for this compound (C₁₇H₃₄O₃, MW: 286.45) |
| [M+H]⁺ | Formic Acid | 287.46 |
| [M+Na]⁺ | Sodium Acetate | 309.44 |
| [M+K]⁺ | Potassium Acetate | 325.41 |
| [M+NH₄]⁺ | Ammonium Formate | 304.49 |
Q3: Should I consider derivatization for my analysis?
A3: Yes, derivatization can significantly improve results, especially for GC-MS analysis. For hydroxylated fatty acid methyl esters, silylation is a common derivatization technique.[10][14] This process replaces active hydrogens on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability.[14][15] For LC-MS, derivatization can be used to introduce a permanently charged group, which can dramatically increase sensitivity in ESI.[16][17]
Derivatization Strategy Workflow
Caption: Decision workflow for considering derivatization strategies.
Q4: I am observing unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks can arise from several sources:
-
Adduct Formation: As discussed in Q2, various adducts with protons, metals, and ammonium can form.[6][7]
-
In-source Fragmentation: The molecular ion may fragment in the ion source, leading to lower mass-to-charge ratio peaks.[6]
-
Contaminants: Impurities from solvents, glassware, or the sample itself can appear as background ions.[8][18]
-
Matrix Effects: Complex sample matrices can contain compounds that are also ionized and detected.[8]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[6][7]
-
Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage of B to elute the analyte, hold, and then return to the initial conditions for re-equilibration. For example, start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to 50% B.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
-
Mass Spectrometry (MS):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Mode: Full scan (e.g., m/z 100-500) and targeted MS/MS (product ion scan).
-
Source Parameters:
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-30 eV) should be tested to find the optimal energy for fragmentation.[6]
-
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol describes a common method for derivatizing hydroxyl groups.
-
Sample Preparation: Ensure the sample is dry, as moisture can interfere with the silylation reaction.
-
Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).
-
Derivatization Reaction:
-
Dissolve the dried sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add the silylating reagent.
-
Heat the mixture at approximately 60-80°C for 30-60 minutes to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system. The increased volatility of the TMS-ether derivative will allow for good chromatographic separation and detection.[14]
-
References
- 1. youtube.com [youtube.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. sinh.cas.cn [sinh.cas.cn]
- 5. jeol.com [jeol.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Suppression of ionization and optimization of assay for 3-hydroxy fatty acids in house dust using ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. aocs.org [aocs.org]
- 14. youtube.com [youtube.com]
- 15. weber.hu [weber.hu]
- 16. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Methyl 3-hydroxyhexadecanoate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of Methyl 3-hydroxyhexadecanoate. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
For long-term stability, it is recommended to store this compound in a freezer at -20°C.[1] The product should be stored under desiccating conditions to prevent moisture accumulation. To further minimize degradation, storing the compound under an inert gas atmosphere is advisable.
Q2: Can I store this compound at room temperature?
Some suppliers indicate that this compound is stable under recommended storage conditions, which can include room temperature for short periods.[2] However, for long-term storage and to ensure maximum stability, freezing at -20°C is the recommended condition.[1]
Q3: My this compound has been exposed to air and light. Is it still usable?
Fatty acid methyl esters (FAMEs) can be susceptible to degradation upon exposure to air and light, primarily through oxidation.[3][4] While this compound is a saturated ester and thus less prone to oxidation than unsaturated FAMEs, prolonged exposure can still potentially lead to degradation. It is best to minimize such exposure. If the compound's integrity is critical for your experiment, it is advisable to use a fresh, properly stored sample or re-analyze the exposed material for purity before use.
Q4: I suspect my sample has degraded. What are the likely degradation products?
The most probable degradation pathway for this compound, especially in the presence of moisture, is hydrolysis. This process would break down the ester into 3-hydroxyhexadecanoic acid and methanol.[5][6] Although less likely for a saturated compound, oxidative degradation could lead to the formation of various by-products.[6]
Q5: What materials should I avoid when handling or storing this compound?
You should avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can catalyze the degradation of the ester.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, exposure to air/light). Use a fresh aliquot of the compound. Re-test the purity of the stored sample using appropriate analytical methods (e.g., GC-MS, NMR). |
| Change in physical appearance (e.g., color, viscosity) | Potential degradation or contamination. | Do not use the sample. Discard it according to safety protocols. Obtain a fresh sample and ensure proper storage. |
| Precipitate formation in solution | Low solubility at a certain temperature or potential degradation product formation. | Gently warm the solution to see if the precipitate redissolves. If it does not, it may indicate degradation. Consider filtering the solution, but be aware this may alter the concentration. It is safer to prepare a fresh solution from a properly stored stock. |
Storage Condition Summary
| Condition | Recommendation | Rationale | References |
| Temperature | -20°C (Freezer) for long-term storage. | Minimizes chemical degradation and preserves compound integrity. | [1][7] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Prevents oxidation. | |
| Light | Store in a dark, light-resistant container. | Prevents light-induced degradation. | [3] |
| Moisture | Store under desiccating conditions. | Prevents hydrolysis. | |
| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | Prevents contamination and exposure to air and moisture. | [2] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under specific storage conditions.
1. Objective: To determine the rate of degradation of this compound under defined storage conditions (e.g., temperature, light exposure, humidity).
2. Materials:
- This compound (high purity standard)
- Appropriate solvent (e.g., ethanol, methanol)
- Storage containers (e.g., amber glass vials with PTFE-lined caps)
- Environmental chambers or incubators for controlled temperature and humidity
- Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy)
3. Procedure:
- Prepare a stock solution of this compound of a known concentration in the chosen solvent.
- Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles of the entire batch.
- Tightly seal the vials, and if investigating the effects of an inert atmosphere, purge the headspace with nitrogen or argon before sealing.
- Divide the aliquots into different sets, with each set being exposed to a specific storage condition (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
- At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
- Analyze the purity and concentration of this compound in each sample using a validated analytical method (e.g., GC-MS to identify and quantify the parent compound and any degradation products).
- Compare the results over time to the initial (time 0) sample to determine the extent of degradation.
4. Data Analysis:
- Plot the concentration or purity of this compound as a function of time for each storage condition.
- Identify and quantify any major degradation products.
- Determine the shelf-life of the compound under each tested condition based on an acceptable level of degradation (e.g., <5% degradation).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for a fatty acid methyl ester.
References
- 1. larodan.com [larodan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 6. sae.org [sae.org]
- 7. 3-HYDROXYHEXADECANOIC ACID METHYL ESTER | CAS#:51883-36-4 | Chemsrc [chemsrc.com]
Technical Support Center: Quantification of 3-Hydroxy Fatty Acids
Welcome to the technical support center for the accurate quantification of 3-hydroxy fatty acids (3-OH FAs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming matrix effects in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 3-OH FA quantification?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of 3-OH FAs.[1][2] In biological samples like plasma and serum, phospholipids (B1166683) are a major source of matrix effects.[3][4] The complexity of the sample matrix can have a profound impact on analytical results.[5]
Q2: What is the most effective strategy to compensate for matrix effects in 3-OH FA analysis?
A2: The most robust and widely recommended strategy is the use of stable isotope dilution (SID) mass spectrometry.[6][7][8][9] This involves adding a known concentration of a stable isotope-labeled internal standard (e.g., 1,2-13C-labeled 3-OH FAs) to the sample at the earliest stage of preparation.[8] These internal standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Because the internal standard is affected by matrix effects and sample processing in the same way as the endogenous analyte, the ratio of their signals provides an accurate quantification.[9]
Q3: Which analytical platforms are most suitable for 3-OH FA quantification?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the sensitive and specific quantification of 3-OH FAs.[10][11] GC-MS often requires derivatization to make the fatty acids volatile, while LC-MS/MS can often analyze them more directly, though derivatization can still be used to improve ionization efficiency.[12][13]
Q4: Why is derivatization sometimes necessary for 3-OH FA analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis of 3-OH FAs, derivatization is essential to increase their volatility and thermal stability.[14] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] In LC-MS, derivatization can be employed to enhance ionization efficiency, which is inherently poor for fatty acids, and thus improve sensitivity.[13][15]
Q5: Can I use 3-OH FAs as biomarkers for endotoxin (B1171834) in mammalian samples?
A5: While 3-OH FAs are components of lipopolysaccharide (LPS) from Gram-negative bacteria and are used as markers for endotoxin in environmental samples, their use in mammalian samples is limited.[16] This is because 3-OH FAs are also products of mammalian mitochondrial fatty acid beta-oxidation.[16][17] Therefore, their presence in mammalian tissues and fluids does not exclusively indicate the presence of endotoxin.[16]
Troubleshooting Guide
Issue 1: Poor Recovery of 3-OH FAs During Sample Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction Solvent | Test different solvent systems for liquid-liquid extraction (LLE). A common choice is a two-step extraction with ethyl acetate (B1210297) after acidification of the sample.[14] | The polarity and composition of the extraction solvent must be optimized to ensure efficient partitioning of the 3-OH FAs from the aqueous sample matrix into the organic phase. |
| Improper pH | Ensure the sample is acidified (e.g., with HCl) before extraction.[14] | Acidification protonates the carboxylic acid group of the fatty acids, making them less water-soluble and more readily extracted into an organic solvent. |
| Inadequate Solid-Phase Extraction (SPE) Protocol | Optimize the SPE procedure, including the choice of sorbent, conditioning, loading, washing, and elution steps. | For complex matrices, SPE can provide a cleaner extract than LLE.[18][19] Ensure the sorbent chemistry is appropriate for retaining and eluting fatty acids. |
| Analyte Adsorption to Labware | Use silanized glass or polypropylene (B1209903) tubes and pipette tips. | Active sites on glass surfaces can irreversibly bind with analytes, leading to low recovery. |
Issue 2: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Troubleshooting Step | Explanation |
| Co-elution with Phospholipids | Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or protein precipitation followed by a non-polar solvent wash).[3][4] | Phospholipids are a major cause of matrix effects in plasma and serum.[4] Their removal is critical for accurate quantification. |
| Inadequate Chromatographic Separation | Modify the LC gradient or GC temperature program to better separate 3-OH FAs from matrix components. | Increasing the chromatographic resolution can move the analyte peak away from interfering compounds, reducing their impact on ionization.[1] |
| Suboptimal Sample Dilution | Dilute the sample extract to a greater extent before injection.[19] | Diluting the sample reduces the concentration of all matrix components, which can lessen their suppressive or enhancing effects.[19] However, ensure the analyte concentration remains above the limit of quantification. |
| Lack of Appropriate Internal Standard | Implement a stable isotope-labeled internal standard for each 3-OH FA being quantified.[8] | This is the most effective way to correct for matrix effects, as the internal standard and analyte will be affected proportionally.[9] |
Issue 3: Inconsistent or Non-Reproducible Quantification Results
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Derivatization | Optimize derivatization conditions (reagent volume, temperature, and time). For example, derivatization with BSTFA may require heating at 80°C for one hour.[14] | Incomplete derivatization will lead to variable analytical response and inaccurate quantification. |
| Variability in Sample Preparation | Use an automated liquid handler for sample preparation if available. Manually, ensure consistent timing and technique for each step. | Manual sample preparation can introduce variability.[20] Consistency is key to reproducible results. |
| Internal Standard Added Too Late | Add the internal standard at the very beginning of the sample preparation process, before any extraction or cleanup steps.[14] | Adding the internal standard early ensures it experiences the same potential for loss and matrix effects as the analyte throughout the entire workflow. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[5] | Using a simple solvent for calibration standards does not account for matrix effects and can lead to biased results.[5] |
Quantitative Data Summary
The following table summarizes typical concentration ranges and assay performance characteristics for 3-OH FAs in human plasma/serum from healthy subjects, as determined by stable isotope dilution GC-MS.
| 3-Hydroxy Fatty Acid | Median Concentration (μmol/L) | Concentration Range (μmol/L) | Coefficient of Variation (CV) |
| 3-OH-C6:0 | 0.8 | 0.3 - 2.2 | 5-15%[7] |
| 3-OH-C8:0 | 0.4 | 0.2 - 1.0 | 5-15%[7] |
| 3-OH-C10:0 | 0.3 | 0.2 - 0.6 | 5-15%[7] |
| 3-OH-C12:0 | 0.3 | 0.2 - 0.6 | 5-15%[7] |
| 3-OH-C14:0 | 0.2 | 0.0 - 0.4 | 5-15%[7] |
| 3-OH-C16:0 | 0.2 | 0.0 - 0.5 | 5-15%[7] |
| 3-OH-C18:0 | - | - | Assay developed, linearity 0.01-25 µmol/L[21] |
Data compiled from studies utilizing stable isotope dilution GC-MS methods.[6][7][21]
Experimental Protocols
Key Experiment: Quantification of 3-OH FAs in Plasma/Serum by Stable Isotope Dilution GC-MS
This protocol is a generalized summary based on established methods.[8][14]
-
Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mix containing 13C-labeled 3-OH FAs for each analyte of interest.[14]
-
-
Acidification:
-
Acidify the sample with 125 µL of 6 M HCl to protonate the fatty acids.[14]
-
-
Liquid-Liquid Extraction (LLE):
-
Extract the 3-OH FAs from the acidified sample by adding 3 mL of ethyl acetate, vortexing, and centrifuging.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[14]
-
-
Drying:
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen at 37°C.[14]
-
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[14]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).[14]
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each native 3-OH FA and its corresponding stable isotope-labeled internal standard.[14]
-
-
Quantification:
-
Calculate the concentration of each native 3-OH FA based on the ratio of its peak area to that of its corresponding internal standard, using a calibration curve prepared with known concentrations of standards.[14]
-
Visualizations
Caption: Workflow for 3-OH FA quantification by GC-MS.
Caption: Impact of matrix effects on quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects | Separation Science [sepscience.com]
- 6. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 20. gcms.cz [gcms.cz]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxy FAMEs by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) column and optimizing their analytical methods for 3-hydroxy fatty acid methyl esters (3-hydroxy FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing 3-hydroxy fatty acids by GC?
A1: Free fatty acids, especially those with polar hydroxyl groups, are prone to hydrogen bonding, which can lead to poor peak shapes (tailing) and adsorption issues within the GC system. Derivatization to fatty acid methyl esters (FAMEs) increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[1][2] For 3-hydroxy FAMEs, it is often necessary to also derivatize the hydroxyl group (e.g., through silylation to form a trimethylsilyl (B98337) (TMS) ether) to further reduce polarity, prevent peak tailing, and improve chromatographic performance at high temperatures.[3]
Q2: What are the most important factors to consider when selecting a GC column for 3-hydroxy FAMEs?
A2: The four fundamental parameters for selecting a capillary GC column are the stationary phase, column internal diameter (I.D.), film thickness, and column length.[4][5] For 3-hydroxy FAMEs, the polarity of the stationary phase is particularly critical due to the presence of the hydroxyl group.
Q3: Which type of stationary phase is best suited for the analysis of 3-hydroxy FAMEs?
A3: The choice of stationary phase depends on the specific separation required.
-
Polar Stationary Phases: For general FAME analysis, polar stationary phases like polyethylene (B3416737) glycol (e.g., WAX columns) or cyanopropyl silicones are commonly used.[2][6][7] These phases separate FAMEs based on their carbon number, degree of unsaturation, and cis/trans configuration.[6][7]
-
Highly Polar Cyanopropyl Phases: For resolving complex mixtures, including positional and geometric isomers, highly polar biscyanopropyl stationary phases (e.g., HP-88, Rt-2560) are recommended.[1][6][7]
-
Non-Polar Stationary Phases: Non-polar phases (e.g., 5% phenyl methylpolysiloxane) separate analytes primarily by their boiling points.[5][8] Using a non-polar column for derivatized 3-hydroxy FAMEs (where the hydroxyl group is also derivatized) can be advantageous to decrease the elution temperature.[9]
Q4: How do column dimensions (I.D., film thickness, length) affect the analysis of 3-hydroxy FAMEs?
A4:
-
Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18 mm, 0.25 mm) provide higher resolution (narrower peaks), which is beneficial for complex samples. Wider bore columns have a higher sample capacity.[4]
-
Film Thickness: Thinner films are suitable for analytes with high boiling points, like FAMEs.[4] Thicker films can increase retention and may be useful for improving the resolution of more volatile compounds, but can also lead to increased column bleed.
-
Column Length: Longer columns provide better resolution, but at the cost of longer analysis times. A 30 m column is often a good starting point for many applications. Doubling the column length increases resolution by about 40%.[5] For complex isomer separations, longer columns (e.g., 60 m or 100 m) are often employed.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active Sites: The polar hydroxyl group of 3-hydroxy FAMEs can interact with active sites in the GC inlet or column. - Column Contamination: Buildup of non-volatile residues on the column.[10][11] - Improper Column Installation: Poor column cuts or incorrect positioning in the inlet can disrupt the flow path.[12][11] - Column Overload: Injecting too much sample.[13] | - Derivatize the Hydroxyl Group: Use a silylating agent (e.g., BSTFA) to cap the hydroxyl group. - Inlet Maintenance: Replace the liner and septum.[10] - Column Maintenance: Trim 10-20 cm from the front of the column.[12] - Re-install Column: Ensure a clean, square cut and correct positioning according to the manufacturer's instructions.[12][11] - Dilute Sample: Reduce the concentration of the injected sample.[13] |
| Poor Resolution/Co-elution | - Inappropriate Stationary Phase: The selected phase may not have the right selectivity for your specific analytes. - Insufficient Column Length: The column may not be long enough to separate closely eluting peaks.[5] - Incorrect Oven Temperature Program: A ramp rate that is too fast can lead to co-elution. | - Select a More Polar Column: For isomeric separations, a highly polar cyanopropyl column is often necessary.[6] - Increase Column Length: Use a longer column (e.g., 60 m or 100 m) to improve resolving power.[5] - Optimize Temperature Program: Decrease the oven ramp rate, especially around the elution time of the target analytes. |
| No Peaks or Very Small Peaks | - Derivatization Failure: The derivatization reaction may be incomplete. - Analyte Degradation: 3-hydroxy FAMEs may be unstable at high temperatures in the injector or column if the hydroxyl group is not derivatized.[9] - Leaks in the System: A leak in the GC system can prevent the sample from reaching the detector. | - Optimize Derivatization: Ensure reagents are fresh and the reaction conditions (time, temperature) are appropriate. - Derivatize Hydroxyl Group: Silylation can improve thermal stability. - Lower Injection Temperature: Use the lowest possible injector temperature that still ensures complete volatilization. - Perform Leak Check: Follow your instrument's procedure for checking for leaks. |
Experimental Protocols
Protocol 1: Derivatization of 3-Hydroxy Fatty Acids to FAMEs and TMS Ethers
This two-step protocol first converts the carboxylic acid to a methyl ester and then derivatizes the hydroxyl group.
Materials:
-
Sample containing 3-hydroxy fatty acids
-
Boron trichloride-methanol (BCl3-methanol) solution, 12% w/w
-
Deionized water
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Micro reaction vessels (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
Step 1: Methyl Esterification
-
Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
-
Add 2 mL of BCl3-methanol solution.
-
Cap the vessel tightly and heat at 60°C for 10 minutes.
-
Cool the vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
-
To the dried FAMEs, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC analysis.
Protocol 2: GC Analysis of Derivatized 3-Hydroxy FAMEs
This is a general-purpose GC method. The oven temperature program may need to be optimized for specific applications.
Instrumentation and Columns:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Recommended Columns:
-
For general screening: A medium-polarity cyanopropyl column (e.g., DB-23, 60 m x 0.25 mm I.D., 0.15 µm film thickness).[6]
-
For high-resolution isomer separation: A highly polar biscyanopropyl column (e.g., HP-88, 100 m x 0.25 mm I.D., 0.20 µm film thickness).
-
| Parameter | Condition for Medium-Polar Column (e.g., DB-23) | Condition for Highly-Polar Column (e.g., HP-88) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 100:1 |
| Oven Program | 50°C (hold 1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (hold 5 min)[6] | 100°C (hold 4 min), then 3°C/min to 240°C (hold 15 min) |
| Detector | FID | FID |
| Detector Temperature | 280 °C | 280 °C |
Visualizations
Caption: Workflow for selecting a GC column for 3-hydroxy FAMEs analysis.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. trajanscimed.com [trajanscimed.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gmpinsiders.com [gmpinsiders.com]
preventing degradation of Methyl 3-hydroxyhexadecanoate during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3-hydroxyhexadecanoate during sample preparation and analysis.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, focusing on the prevention of its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Ester Hydrolysis: Presence of water and non-neutral pH (acidic or basic conditions) during sample preparation can lead to the hydrolysis of the methyl ester back to 3-hydroxyhexadecanoic acid. This is accelerated by heat.[1] | - Use Anhydrous Reagents: Ensure all solvents (e.g., methanol, hexane) and reagents are anhydrous. Purchase high-purity, low-water content solvents and store them under an inert atmosphere (e.g., argon or nitrogen) with desiccants. - Thoroughly Dry Glassware: Dry all glassware in an oven at a temperature sufficient to remove residual moisture and cool in a desiccator before use. - Control pH: Maintain a near-neutral pH during extraction and workup steps. If acidic or basic reagents are used for saponification or esterification, neutralize the reaction mixture promptly and carefully before proceeding with extractions. - Minimize Heat Exposure: Avoid prolonged heating. If heating is necessary for a reaction, use the lowest effective temperature for the shortest possible time. Consider base-catalyzed methylation which can often be performed at room temperature. |
| Appearance of an unexpected peak corresponding to a dehydration product (α,β-unsaturated ester) | Dehydration of the β-hydroxy group: The 3-hydroxy group (a β-hydroxy group) is susceptible to elimination (dehydration) under acidic or basic conditions, especially with heating. This results in the formation of a double bond, creating an α,β-unsaturated ester. | - Maintain Neutral pH: Strictly avoid strongly acidic or basic conditions during workup and storage. - Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) whenever possible. - Derivatization of the Hydroxyl Group: Protect the hydroxyl group by converting it to a more stable derivative, such as a trimethylsilyl (B98337) (TMS) ether, prior to any steps involving heat or potential pH extremes. This is particularly important before gas chromatography (GC) analysis. |
| Appearance of an unexpected peak corresponding to an aldehyde | Thermal Degradation in GC Inlet: 3-hydroxy fatty acid methyl esters can undergo thermal degradation in the hot GC inlet, leading to the formation of aldehydes. | - Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. - Derivatize the Hydroxyl Group: Silylation of the 3-hydroxy group to form a TMS ether significantly increases its thermal stability and reduces the likelihood of on-column degradation. - Use a Cool On-Column or PTV Inlet: If available, these types of GC inlets introduce the sample at a lower temperature, minimizing thermal stress on the analyte. |
| Peak tailing for this compound in GC analysis | Interaction of the free hydroxyl group with the GC column: The polar hydroxyl group can interact with active sites on the GC column and liner, leading to poor peak shape. | - Derivatize the Hydroxyl Group: Convert the hydroxyl group to a less polar TMS ether. This is the most effective solution. - Use a Deactivated Liner and Column: Ensure that the GC liner and column are highly deactivated to minimize active sites. - Column Choice: Use a GC column specifically designed for the analysis of polar compounds. |
| Inconsistent quantification results | Incomplete Derivatization: If derivatizing the hydroxyl group, the reaction may be incomplete, leading to a mixture of derivatized and underivatized analyte. Sample Oxidation: Although less common for saturated fatty acid esters, oxidation can occur, especially if the sample is exposed to air and light for extended periods. | - Optimize Derivatization Reaction: Ensure the derivatization reagent is fresh and used in sufficient excess. Optimize the reaction time and temperature according to the reagent manufacturer's instructions. - Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction efficiency and derivatization yield. - Inert Atmosphere: Handle samples under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize exposure to oxygen. - Store Samples Properly: Store samples at low temperatures (e.g., -20°C or -80°C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample preparation?
A1: The most significant degradation pathway is the hydrolysis of the methyl ester bond.[1] This reaction is catalyzed by both acids and bases and is accelerated by the presence of water and heat. It results in the formation of 3-hydroxyhexadecanoic acid and methanol. Additionally, the 3-hydroxy group can be eliminated (dehydration) under harsh pH or high-temperature conditions, leading to the formation of an unsaturated ester.
Q2: Why am I seeing a smaller peak eluting just before my this compound peak in my GC-MS analysis?
A2: This is likely a dehydration product, Methyl hexadec-2-enoate. The loss of water from the 3-hydroxy position is a common degradation pathway, especially at elevated temperatures in the GC inlet or if the sample was exposed to acidic or basic conditions. To confirm, examine the mass spectrum of the unexpected peak for a molecular ion that is 18 atomic mass units less than that of this compound.
Q3: Is it necessary to derivatize the hydroxyl group of this compound before GC analysis?
A3: While not strictly mandatory, it is highly recommended. Derivatizing the hydroxyl group, typically by converting it to a trimethylsilyl (TMS) ether, offers several advantages:
-
Increased Thermal Stability: The TMS ether is more thermally stable than the free hydroxyl group, significantly reducing the risk of dehydration or other thermal degradation in the GC inlet.
-
Improved Peak Shape: The less polar TMS ether is less likely to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved quantification.
-
Enhanced Volatility: Derivatization can improve the volatility of the compound.
Q4: Can I use a standard FAMEs preparation protocol for my samples containing this compound?
A4: You can use a standard protocol as a starting point, but it should be modified to account for the lability of the hydroxyl group. Key modifications include:
-
Milder Reaction Conditions: If using an acid- or base-catalyzed methylation, opt for milder conditions (e.g., lower temperatures, shorter reaction times) to minimize dehydration. Base-catalyzed methods at room temperature are often preferable to acid-catalyzed methods that require heating.
-
Strict Moisture Control: The use of anhydrous reagents and properly dried glassware is even more critical to prevent hydrolysis.
-
Post-Methylation Derivatization: After forming the methyl ester, a subsequent derivatization step to protect the hydroxyl group (e.g., silylation) should be performed before GC analysis.
Q5: How should I store my samples of this compound to ensure stability?
A5: For long-term stability, samples should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C. The sample should be dissolved in a dry, aprotic solvent. Avoid aqueous solutions and exposure to light.
Quantitative Data Summary
Table 1: Estimated Half-life of a Long-Chain Fatty Acid Methyl Ester at Various pH and Temperatures
| Temperature (°C) | pH 4 (Acidic) | pH 7 (Neutral) | pH 10 (Basic) |
| 25 | Months to Years | Weeks to Months | Days to Weeks |
| 50 | Weeks to Months | Days to Weeks | Hours to Days |
| 100 | Days to Weeks | Hours to Days | Minutes to Hours |
Note: This table provides estimated relative stability based on general principles of ester hydrolysis. Actual rates will vary depending on the specific compound, buffer system, and solvent.
Table 2: Factors Influencing the Rate of Degradation of this compound
| Factor | Effect on Degradation Rate | Primary Degradation Pathway Affected |
| Increase in Temperature | Increases | Hydrolysis, Dehydration, Thermal Degradation |
| Presence of Water | Increases | Hydrolysis |
| Acidic Conditions (low pH) | Increases | Hydrolysis, Dehydration |
| Basic Conditions (high pH) | Significantly Increases | Hydrolysis (Saponification), Dehydration |
| Presence of Oxygen | Minor (for saturated chain) | Oxidation |
| Exposure to Light | Minimal (for saturated chain) | Photodegradation (minor) |
Experimental Protocols
Protocol 1: Two-Step Saponification and Mild Acid-Catalyzed Methylation
This protocol is suitable for samples where this compound is present in a complex lipid matrix (e.g., triglycerides, phospholipids).
-
Saponification: a. To your lipid sample in a screw-cap tube, add 1 mL of 0.5 M NaOH in anhydrous methanol. b. Blanket the headspace with nitrogen or argon, cap the tube tightly, and vortex. c. Heat at 60°C for 30 minutes. d. Cool the tube to room temperature.
-
Methylation: a. Add 2 mL of 14% boron trifluoride (BF3) in anhydrous methanol. b. Blanket with inert gas, cap, and heat at 60°C for 30 minutes. c. Cool to room temperature.
-
Extraction: a. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge to separate the layers. c. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. d. Repeat the hexane extraction and combine the organic layers.
-
Drying and Concentration: a. Pass the combined hexane extracts through a small column of anhydrous sodium sulfate (B86663) to remove residual water. b. Evaporate the solvent under a gentle stream of nitrogen. c. Reconstitute the sample in a known volume of hexane or other suitable solvent for analysis.
Protocol 2: Derivatization of the Hydroxyl Group for GC Analysis
This protocol should be performed after the methylation and extraction steps.
-
Sample Preparation: a. Ensure the extracted FAME sample is completely dry. b. To the dried sample in a GC vial insert, add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Silylation: a. Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preparing this compound for GC-MS.
References
Technical Support Center: Optimizing Inlet Temperature for Long-Chain Fatty Acid Methyl Esters (FAMEs) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of long-chain fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal inlet temperature for the analysis of long-chain FAMEs?
The ideal inlet temperature for long-chain FAME analysis is a balance between ensuring complete and rapid vaporization of the sample and preventing thermal degradation of unsaturated FAMEs. Temperatures that are too low can lead to poor peak shape and discrimination of higher boiling point compounds. Conversely, excessively high temperatures can cause degradation of polyunsaturated fatty acids (PUFAs).[1][2] A common starting point for inlet temperature is 250 °C, with a typical range between 220 °C and 280 °C.[3][4][5]
Q2: How does the inlet temperature affect the recovery of long-chain FAMEs?
Inlet temperature significantly impacts the recovery of long-chain FAMEs. If the temperature is too low, less volatile, longer-chain FAMEs may not vaporize completely in the inlet. This phenomenon, known as mass discrimination, results in lower recovery and underestimation of these compounds. For thermally labile compounds, a programmable temperature vaporization (PTV) inlet can be beneficial as it allows for a more gentle temperature ramp, minimizing degradation while ensuring efficient transfer to the column.[6]
Q3: Can a high inlet temperature cause degradation of long-chain FAMEs?
Yes, high inlet temperatures can lead to the thermal degradation (pyrolysis) of long-chain FAMEs, particularly polyunsaturated fatty acids (PUFAs).[1][2] This degradation can result in the formation of artifacts and an inaccurate representation of the fatty acid profile. It is crucial to optimize the inlet temperature to be high enough for efficient volatilization but not so high as to cause sample breakdown.
Q4: What are the signs of an incorrect inlet temperature?
Signs of a suboptimal inlet temperature include:
-
Too Low: Poor peak shape (tailing or broadening), especially for later eluting long-chain FAMEs, and lower than expected response for these compounds.
-
Too High: The appearance of extra, unidentified peaks in the chromatogram, a decrease in the response of known PUFAs, and a noisy baseline.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) for long-chain FAMEs | Inlet temperature is too low, causing incomplete vaporization. | Gradually increase the inlet temperature in 10-20 °C increments. A common range to experiment with is 250-290 °C.[6] |
| Active sites in the inlet liner or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. Consider derivatization to reduce the polarity of the analytes.[6] | |
| Loss of long-chain PUFA peaks | Thermal degradation in the inlet due to excessively high temperature. | Decrease the inlet temperature in 10 °C increments. Consider using a PTV inlet for a gentler temperature ramp.[6] |
| Ghost peaks or memory effects | Carryover from previous injections due to incomplete sample transfer. | Increase the inlet temperature and/or the oven temperature at the end of the run to ensure all compounds are eluted. Check for and clean any contamination in the inlet. |
| Inconsistent peak areas for long-chain FAMEs | Inlet temperature is not optimized, leading to variable vaporization. | Optimize the inlet temperature for consistent and complete vaporization. Ensure the injection volume and technique are consistent. |
Experimental Protocols
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) of FAMEs
This protocol provides a general procedure for the analysis of FAMEs using GC-FID.
-
Sample Preparation:
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a wax-type (e.g., ZB-WAX plus) or a cyanopropyl-based column (e.g., Rt-2560), is typically used for FAME analysis.[1][8]
-
Inlet Temperature: Start with 250 °C and optimize as needed.[4][5]
-
Injection Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.[3]
-
Oven Temperature Program: A temperature ramp is necessary to separate a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 90-100 °C) and ramp up to a final temperature of around 240-270 °C.[7][9]
-
Detector Temperature: Typically set higher than the final oven temperature, for example, 280-300 °C.
-
Data Presentation: GC Parameter Ranges for Long-Chain FAME Analysis
| Parameter | Typical Range | Reference |
| Inlet Temperature (°C) | 220 - 280 | [3][4][5][10] |
| Oven Initial Temperature (°C) | 80 - 175 | [4][9] |
| Oven Final Temperature (°C) | 230 - 300 | [4][9] |
| Detector Temperature (°C) | 250 - 300 | [10] |
| Carrier Gas Flow Rate (mL/min) | 1.0 - 2.5 | [3][7] |
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting logic for peak tailing.
References
- 1. An improved method for determining medium- and long-chain FAMEs using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Hydroxylated FAMEs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of hydroxylated Fatty Acid Methyl Esters (FAMEs), focusing on the common issue of peak broadening in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why do my hydroxylated FAME peaks show significant tailing or broadening in my chromatogram?
A1: Peak tailing or broadening of hydroxylated FAMEs is primarily due to the high polarity of the hydroxyl (-OH) group. This polarity leads to strong interactions with active sites, such as free silanol (B1196071) groups, on the surface of the GC column and liner.[1][2] These interactions, mainly through hydrogen bonding, can slow down the elution of a portion of the analyte molecules, causing them to spread out and result in asymmetrical, broad peaks. Inadequate derivatization of the hydroxyl group is a common cause of this issue.
Q2: What is the purpose of derivatization when analyzing hydroxylated FAMEs?
A2: Derivatization is a crucial step to reduce the polarity of hydroxylated FAMEs, making them more volatile and less likely to interact with active sites in the GC system.[3][4] By converting the polar hydroxyl group into a less polar ether or silyl (B83357) ether, derivatization improves peak shape, enhances thermal stability, and allows for better separation of structurally similar compounds.[3][4] Common derivatization techniques include silylation and methylation.[5][6]
Q3: What are the most common derivatization reagents for hydroxylated FAMEs?
A3: The most common derivatization reagents for the hydroxyl groups of FAMEs are silylating agents. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5] These reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3][5] For the initial conversion of fatty acids to FAMEs, reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl are commonly employed.[5]
Q4: How does my choice of GC column affect the peak shape of hydroxylated FAMEs?
A4: The choice of GC column is critical for analyzing polar compounds like derivatized hydroxylated FAMEs. A column with a stationary phase that has a similar polarity to the derivatized analyte will provide better interaction and separation.[7][8] For FAME analysis, highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., HP-88, DB-23), are often recommended as they provide good selectivity for cis/trans isomers and varying degrees of unsaturation.[9] Using a column that is not sufficiently inert or is contaminated can lead to peak tailing due to interaction with active sites.[10]
Q5: Can the GC oven temperature program influence peak broadening?
A5: Yes, the temperature program is a powerful tool for optimizing peak shape. A slow temperature ramp can sometimes exacerbate peak broadening for late-eluting compounds. Conversely, a well-optimized temperature program can help to focus the analyte bands as they move through the column, resulting in sharper peaks. For complex mixtures with a wide range of boiling points, temperature programming is essential to achieve good resolution without excessive peak broadening for later-eluting components.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Causes | Suggested Solutions |
| Peak Tailing | My derivatized hydroxylated FAME peaks are still tailing. What should I check? | 1. Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving residual polar hydroxyl groups.[5] 2. Active Sites in the GC System: The GC liner, column, or packing material may have active sites (e.g., free silanols) that interact with the analytes.[2][10] 3. Column Contamination: The column may be contaminated with non-volatile residues from previous injections.[10] 4. Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.[12][13] | 1. Optimize Derivatization: Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure your sample and solvents are dry, as water can consume the derivatizing reagent.[4] 2. Use Deactivated Components: Employ deactivated liners and columns. Consider using an "end-capped" column to minimize exposed silanol groups.[2] 3. Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trim 10-20 cm from the front of the column.[10][12] 4. Re-install Column: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in both the inlet and detector according to the manufacturer's instructions.[12][13] |
| Broad Peaks | All of my peaks, including the hydroxylated FAMEs, are broad. What is the likely cause? | 1. Incorrect Flow Rate: The carrier gas flow rate may be too low, leading to increased longitudinal diffusion and broader peaks.[14] 2. Large Injection Volume/Solvent Effects: Injecting too large a sample volume, especially in a solvent stronger than the mobile phase, can cause band broadening.[14] 3. Low Initial Oven Temperature (Splitless Injection): If the initial oven temperature is too high in splitless injection, it can prevent proper focusing of the analytes at the head of the column.[12] 4. System Dead Volume: Excessive dead volume in connections or from improper column installation can lead to peak broadening.[13] | 1. Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas and column dimensions and set the flow rate accordingly. 2. Reduce Injection Volume: Decrease the injection volume or dilute the sample. Ensure the sample solvent is compatible with the stationary phase. 3. Adjust Initial Temperature: For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[12] 4. Check Connections: Ensure all fittings are tight and that there is no extra tubing contributing to dead volume. Re-check column installation.[13] |
| Fronting Peaks | My hydroxylated FAME peaks are fronting. What could be the reason? | 1. Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to move through the column more quickly, resulting in fronting.[2] 2. Poor Sample Solubility: If the analyte is not fully soluble in the injection solvent, it can lead to an uneven introduction onto the column. | 1. Dilute the Sample: Reduce the concentration of your sample and re-inject. 2. Change Solvent: Ensure your derivatized FAMEs are fully dissolved in the injection solvent. You may need to use a different, more suitable solvent. |
Experimental Protocols
Protocol 1: Derivatization of Hydroxylated Fatty Acids
This protocol describes a two-step derivatization process: first, the conversion of the carboxylic acid group to a methyl ester (FAME), followed by the silylation of the hydroxyl group.
Part A: Methyl Esterification (using BF3-Methanol) [5]
-
Sample Preparation: Weigh 1-10 mg of the lipid sample containing hydroxylated fatty acids into a screw-cap glass tube.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the tube.
-
Reaction: Cap the tube tightly and heat at 60°C for 30-60 minutes in a heating block or water bath.
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the sample.
Part B: Silylation of Hydroxyl Group (using BSTFA) [5]
-
Re-dissolve: Re-dissolve the dried hydroxylated FAMEs in a small volume (e.g., 100 µL) of an appropriate aprotic solvent like pyridine (B92270) or acetonitrile.
-
Silylating Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Gas Chromatography (GC) Analysis of Derivatized Hydroxylated FAMEs
This is a general GC method that can be adapted based on the specific analytes and instrument.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent HP-88 (100 m × 0.25 mm, 0.20 µm) or a similar high-polarity cyanopropyl column.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 to 100:1 (can be optimized).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
Ramp 3: 4°C/min to 240°C, hold for 10 minutes.
-
(This program is a starting point and should be optimized for the specific FAMEs of interest).[11]
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280°C.[11]
-
MS Transfer Line Temperature: 280°C.
Visualizations
Caption: Troubleshooting workflow for peak broadening of hydroxylated FAMEs.
References
- 1. lctsbible.com [lctsbible.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. nbinno.com [nbinno.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. postnova.com [postnova.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. GC Troubleshooting—Tailing Peaks [restek.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
dealing with co-elution in 3-hydroxy fatty acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of 3-hydroxy fatty acids (3-OH-FAs), with a particular focus on resolving co-elution issues.
Troubleshooting Guide: Dealing with Co-elution
Co-elution, the incomplete separation of two or more compounds from a chromatographic system, is a common challenge in 3-OH-FA analysis, particularly when dealing with positional isomers (e.g., 2-hydroxy vs. 3-hydroxy fatty acids) and enantiomers (R- and S-forms). This guide provides a systematic approach to troubleshoot and resolve these issues.
dot
Caption: A workflow diagram for troubleshooting chromatographic co-elution.
Frequently Asked Questions (FAQs) - Troubleshooting Co-elution
Q1: My chromatogram shows a broad, asymmetrical peak where I expect my 3-OH-FA. How can I confirm if this is due to co-elution?
A: An asymmetrical peak, such as one with a shoulder or tail, is a strong indicator of co-eluting compounds.[1][2] To confirm this, you can use the following methods depending on your detector:
-
Diode Array Detector (DAD/PDA) in HPLC: Perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entirety of the peak. If the spectra are not identical, it indicates that your peak is not pure and contains co-eluting substances.[1]
-
Mass Spectrometry (MS) in GC-MS or LC-MS: Examine the mass spectra at different points across the eluting peak (a technique often called "peak slicing"). A change in the fragmentation pattern or the relative abundance of ions across the peak is a definitive sign of co-elution.[1]
Q2: I have confirmed that two or more 3-OH-FA isomers are co-eluting. What is the first step to resolve them?
A: The first step is to optimize your chromatographic method. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) will dictate the specific parameters to adjust.
-
For GC-MS:
-
Modify the temperature program: A slower temperature ramp can often improve the separation of closely eluting compounds.[3]
-
Change the GC column: If you are trying to separate enantiomers, a chiral column is often necessary.[4] For positional isomers, switching to a column with a different polarity may resolve the co-elution.
-
-
For LC-MS:
-
Adjust the mobile phase: Weaken the mobile phase to increase the retention time of your analytes, which may improve separation.[1]
-
Modify the gradient: A shallower gradient can enhance the resolution of closely eluting peaks.
-
Change the LC column: Similar to GC, using a chiral stationary phase is a common solution for separating enantiomers.[5][6]
-
Q3: Can the derivatization step affect the co-elution of 3-OH-FAs?
A: Yes, the derivatization strategy can significantly impact chromatographic separation.
-
Choice of Reagent: Different derivatizing agents create derivatives with different chemical properties, which can alter their interaction with the stationary phase and, therefore, their retention times.[4][7][8] For example, converting 3-OH-FAs to their 3,5-dinitrophenyl urethane (B1682113) derivatives can facilitate separation on a chiral column.[5]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may have both the derivatized and underivatized forms of your analyte, leading to peak splitting or tailing, which can be mistaken for co-elution. Ensure your derivatization protocol is optimized for complete reaction.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of 3-OH-FAs in Plasma
This protocol is adapted from established methods for the analysis of 3-OH-FAs in biological fluids.[3][9]
-
Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture containing various 3-OH-FA species.[3]
-
For the analysis of total 3-OH-FAs (free and esterified), hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[3] The unhydrolyzed sample will represent the free 3-OH-FA content.
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[3]
-
-
Extraction:
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to the dried extract.[3]
-
Incubate at 80 °C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.[3]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS system.[3]
-
Use a suitable capillary column, such as an HP-5MS.[3]
-
Set an appropriate oven temperature program, for example, starting at 80°C, holding for 5 minutes, then ramping at 3.8°C/min to 200°C, and finally at 15°C/min to 290°C with a 6-minute hold.[3]
-
Acquire data in Selected Ion Monitoring (SIM) mode for quantification.[3]
-
dot
Caption: Experimental workflow for GC-MS analysis of 3-OH-FAs.
Protocol 2: Chiral Separation of 3-OH-FA Enantiomers using HPLC
This protocol outlines a general approach for the chiral separation of 3-OH-FAs based on derivatization and HPLC with a chiral stationary phase.[5]
-
Derivatization:
-
Convert the extracted 2- and 3-hydroxy fatty acids to their 3,5-dinitrophenyl urethane (DU) derivatives by reacting with dinitrophenyl isocyanate.[5]
-
-
HPLC Analysis:
-
Utilize an HPLC system equipped with a chiral column (chiral stationary phase).[5]
-
Develop a mobile phase gradient, which may consist of a mixture of solvents such as n-hexane, 1,2-dichloroethane, and ethanol, to achieve separation.[5] The exact composition should be optimized for the specific isomers of interest.
-
Monitor the elution of the DU-derivatives using a UV detector.
-
Data Presentation
Table 1: Comparison of Analytical Methods for 3-OH-FA Quantification
| Parameter | GC-MS Method | LC-MS/MS Method |
| Derivatization | Typically required (e.g., silylation)[3][9] | Often not required, but can enhance sensitivity[10][11] |
| Typical Analytes | C6 to C18 3-OH-FAs[3] | Broad range including C8 to C18 3-OH-FAs[6] |
| Separation Principle | Volatility and interaction with stationary phase | Polarity and interaction with stationary phase |
| Strengths | High resolution, established libraries for identification | High sensitivity, suitable for complex matrices, can analyze underivatized samples |
| Challenges | Derivatization can be time-consuming | Co-elution of isomers can be challenging without specialized columns[6] |
| Reported LOQ | - | 0.4 to 2.6 ng/mL[10] |
| Reported CV% | 1.0–13.3%[3] | - |
LOQ: Limit of Quantification; CV: Coefficient of Variation. Data is indicative and may vary based on specific instrumentation and experimental conditions.
Frequently Asked Questions (FAQs) - General
Q4: What are the main analytical platforms used for 3-OH-FA analysis?
A: The two primary platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][12]
-
GC-MS is a robust technique that often requires derivatization of the 3-OH-FAs to make them volatile.[9][13] It provides excellent chromatographic resolution.
-
LC-MS/MS offers high sensitivity and can often analyze 3-OH-FAs without derivatization.[10][14] It is particularly well-suited for complex biological matrices.
Q5: Is it possible to distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers?
A: Yes, it is possible, but it can be challenging due to their high structural similarity.[6] Chromatographic separation is the key.
-
UPLC-MS/MS methods have been developed that can separate 2- and 3-OH-FAs. The separation is based on the subtle differences in their interaction with the stationary phase, leading to different retention times.[6][15]
-
GC-MS can also be used, and the fragmentation patterns of the derivatized isomers may show subtle differences that can aid in their identification.
Q6: Why is it important to use stable isotope-labeled internal standards in 3-OH-FA quantification?
A: The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification, a technique known as stable isotope dilution.[3][9] These standards are chemically identical to the analytes of interest but have a different mass. They are added to the sample at the beginning of the workflow and experience the same sample preparation losses and ionization suppression/enhancement as the endogenous analyte. By measuring the ratio of the analyte to its labeled internal standard, one can accurately calculate the concentration of the analyte, correcting for experimental variability.[16]
Q7: Can 3-OH-FAs in mammalian samples originate from sources other than bacterial endotoxins?
A: Yes. While 3-OH-FAs are known constituents of lipopolysaccharides (LPS) from Gram-negative bacteria and are used as markers for endotoxin (B1171834), they can also be produced endogenously in mammals.[17] 3-OH-FAs are intermediates in mitochondrial fatty acid beta-oxidation. Therefore, the presence of 3-OH-FAs in mammalian samples does not exclusively indicate the presence of endotoxin.[17][18] This is an important consideration when interpreting results, especially in clinical or metabolic studies.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. aocs.org [aocs.org]
- 5. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Low-Concentration 3-Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for challenging low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor signal-to-noise when analyzing 3-hydroxy fatty acids?
A1: The most common reasons for a poor signal-to-noise ratio are multifaceted and can stem from sample preparation, the inherent chemical properties of the analytes, or instrument settings. Key factors include inefficient extraction from complex biological matrices, signal suppression from co-eluting matrix components (matrix effects), low ionization efficiency of the underivatized fatty acids, and suboptimal instrument parameters.[1] For Gas Chromatography-Mass Spectrometry (GC-MS), low volatility of free fatty acids can also lead to poor peak shape and sensitivity.[2]
Q2: Should I use GC-MS or LC-MS/MS for my low-concentration 3-OH-FA analysis?
A2: Both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for 3-OH-FA analysis. The choice depends on your specific needs.
-
GC-MS is a robust and highly sensitive method, especially when operated in Selected Ion Monitoring (SIM) mode.[3][4] It provides excellent separation and is often preferred for its detailed fragmentation patterns. However, it mandatorily requires a derivatization step to make the 3-OH-FAs volatile.[2]
-
LC-MS/MS offers high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM) mode.[5] It can sometimes analyze 3-OH-FAs directly in negative ion mode, but derivatization is often employed to significantly enhance ionization efficiency and improve chromatographic retention.[6][7] LC-MS is particularly advantageous for analyzing complex biological samples with minimal cleanup.[8]
Q3: How does derivatization improve the signal for 3-hydroxy fatty acids?
A3: Derivatization improves the signal by chemically modifying the 3-OH-FA molecule to enhance its analytical properties.
-
For GC-MS , derivatization increases the volatility and thermal stability of the fatty acids. A common method is silylation (e.g., using BSTFA), which converts the polar carboxyl and hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) esters and ethers, preventing peak tailing and improving signal intensity.[2][3][9]
-
For LC-MS , derivatization aims to improve ionization efficiency. Reagents are used to introduce a readily ionizable group onto the fatty acid molecule, leading to a much stronger signal in the mass spectrometer.[6][7]
Q4: What is a stable isotope-labeled internal standard, and why is it critical for low-concentration analysis?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte molecule where one or more atoms (like 12C or 1H) have been replaced with a heavier, non-radioactive isotope (like 13C or 2H).[3] These standards are chemically identical to the analyte and behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL standard to the sample at the beginning of the workflow, it can accurately correct for sample loss during extraction and for signal suppression or enhancement caused by matrix effects.[1] This is crucial for accurate and precise quantification of low-concentration analytes.[3][4]
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Review your extraction protocol. Consider methods like liquid-liquid extraction (LLE) with ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) for sample cleanup and concentration.[3][10][11] | 3-OH-FAs may be poorly recovered from the sample matrix. LLE and SPE can improve recovery and remove interfering substances.[11] |
| Incomplete Derivatization | Optimize derivatization conditions (reagent volume, temperature, time). Ensure the sample is completely dry before adding the reagent, as water can quench the reaction.[2][3] | For GC-MS, incomplete silylation will result in poor volatility and peak shape. For LC-MS, inefficient derivatization leads to poor ionization. |
| Instrumental Issues (MS) | Check for leaks in the MS system.[12] Ensure the detector is functioning correctly and that instrument parameters (e.g., capillary voltage, gas flows) are optimized for your analyte.[13] | Leaks can cause a loss of sensitivity.[12] Suboptimal MS interface conditions can prevent efficient ion sampling, drastically reducing the signal.[13] |
| Sample Degradation | Ensure proper sample collection and storage. Avoid multiple freeze-thaw cycles. Store samples at -80°C.[14] | Oxylipins and other fatty acids can be unstable, and improper handling can lead to their degradation before analysis.[14] |
Problem 2: High Background Noise or Poor Peak Shape
| Potential Cause | Troubleshooting Step | Explanation |
| Matrix Effects | Incorporate a more rigorous sample cleanup step, such as SPE.[11] Use a stable isotope-labeled internal standard to compensate for signal suppression.[1] Dilute the sample if concentration allows. | Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, either suppressing or enhancing the signal and increasing noise.[15] |
| Contamination | Use high-purity LC-MS or GC-grade solvents and reagents. Check for contamination from sample vials, pipette tips, or the instrument itself. Run solvent blanks to identify sources of contamination. | Contaminants can introduce significant background noise and interfere with analyte peaks. Solvents and additives must be of the highest purity. |
| Poor Chromatography | Optimize the GC oven temperature gradient or the LC mobile phase gradient to better resolve the analyte from interferences.[3] Ensure the analytical column is not compromised or overloaded. | Poor separation can lead to co-elution with matrix components, resulting in ion suppression and distorted peak shapes. |
| Active Sites (GC-MS) | Ensure the GC inlet liner is clean and properly deactivated. Perform instrument maintenance if peak tailing is observed for polar compounds. | Active sites in the GC pathway can cause adsorption of polar analytes like fatty acids, leading to significant peak tailing and reduced signal.[2] |
Experimental Protocols
Protocol: Silylation Derivatization for GC-MS Analysis of 3-OH-FAs
This protocol is adapted from established methods for preparing biological samples for 3-OH-FA analysis.[3]
Materials:
-
Dried sample extract containing 3-OH-FAs
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Ethyl acetate or other suitable solvent
-
Nitrogen gas evaporator
-
Heating block or oven set to 80°C[3]
-
GC-MS autosampler vials with inserts
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Place the sample tube in a nitrogen evaporator at approximately 37°C until all solvent has evaporated. The presence of water will interfere with the derivatization reaction.[3]
-
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the dried sample residue.[3]
-
Reaction Incubation: Cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven at 80°C for 60 minutes to facilitate the reaction.[3]
-
Cooling & Dilution: After incubation, allow the vial to cool to room temperature.
-
Analysis: Once cooled, the sample is ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.[3]
Visualizations
Workflow for Improving Signal-to-Noise
The following diagram outlines a systematic workflow for preparing and analyzing low-concentration 3-hydroxy fatty acids to maximize the signal-to-noise ratio.
Caption: General workflow for 3-OH-FA analysis.
Troubleshooting Decision Tree for Low S/N Ratio
This diagram provides a logical path to diagnose and resolve issues of low signal-to-noise.
Caption: Decision tree for troubleshooting low S/N.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Hydroxylated Lipids
Welcome to the technical support center for the derivatization of hydroxylated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of hydroxylated lipids?
A1: Derivatization is a critical step for the analysis of hydroxylated lipids, particularly for gas chromatography-mass spectrometry (GC-MS). The primary reasons are:
-
Increased Volatility: Hydroxylated lipids are often non-volatile due to the presence of polar hydroxyl (-OH) and carboxyl (-COOH) groups. Derivatization replaces the active hydrogens in these groups with less polar moieties, such as trimethylsilyl (B98337) (TMS) or methyl esters, which increases the volatility of the compounds, allowing them to be analyzed by GC.[1][2]
-
Improved Thermal Stability: The derivatization process enhances the thermal stability of the lipids, preventing their degradation at the high temperatures required for GC analysis.[2]
-
Enhanced Chromatographic Performance: Derivatization reduces peak tailing and improves peak shape by minimizing interactions between the polar analytes and the stationary phase of the GC column.[1]
-
Improved Mass Spectrometric Identification: For mass spectrometry, derivatization can lead to the formation of characteristic fragment ions, which aids in structural elucidation.[3] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency.[4][5]
Q2: What are the most common derivatization methods for hydroxylated lipids for GC-MS analysis?
A2: The two most prevalent methods for derivatizing hydroxylated lipids for GC-MS analysis are:
-
Silylation: This method converts hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
-
Esterification (specifically, Methylation): This process converts carboxylic acids into fatty acid methyl esters (FAMEs). For hydroxylated fatty acids, this is often a two-step process where the carboxyl group is first esterified, followed by silylation of the hydroxyl group. Common reagents for esterification include boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.[1][6]
Q3: My silyl (B83357) derivatives appear to be unstable. What can I do?
A3: The stability of trimethylsilyl (TMS) derivatives can be a significant challenge, as they are susceptible to hydrolysis.[7] Here are some tips to improve their stability:
-
Ensure Anhydrous Conditions: Moisture is the primary cause of TMS derivative degradation. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Samples should also be completely dry before adding the silylating reagent.[8]
-
Proper Storage: If immediate analysis is not possible, store the derivatized samples at low temperatures (-20°C) to slow down degradation.[7][9] Even at low temperatures, the stability is limited, so it is best to analyze the samples as soon as possible after derivatization.[7][9]
-
Use of a More Stable Silylating Reagent: For some applications, tert-butyldimethylsilyl (tBDMS) ethers can be used as they are more stable towards hydrolysis than TMS ethers.[3]
Q4: I am working with LC-MS. Is derivatization still necessary?
A4: While not always required, derivatization can significantly enhance the analysis of hydroxylated lipids by LC-MS. The primary goal of derivatization for LC-MS is to improve the ionization efficiency of the analytes, leading to increased sensitivity.[4][5] Reagents that introduce a permanently charged group or a group with high proton affinity can dramatically increase the signal intensity in the mass spectrometer.[10][11] For example, N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to introduce a cationic pyridinium (B92312) group to the carboxylic acid moiety of eicosanoids, improving detection sensitivity by 10- to 20-fold.[10]
Troubleshooting Guides
Guide 1: Incomplete Silylation for GC-MS Analysis
Problem: Low yield of silylated product, indicated by the presence of underivatized or partially derivatized compounds in the chromatogram.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Lyophilize or dry the sample completely under a stream of nitrogen before adding the silylating reagent.[8][12] | Silylating reagents are highly sensitive to moisture and will react preferentially with water over the target hydroxyl groups, leading to reagent consumption and incomplete derivatization.[12] |
| Insufficient Reagent | Increase the molar excess of the silylating reagent (e.g., BSTFA or MSTFA). A 10-fold molar excess is a good starting point.[1] | A sufficient excess of the derivatizing agent is necessary to drive the reaction to completion, especially in the presence of any residual moisture or interfering matrix components. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For BSTFA, heating at 60-70°C for 60 minutes is a common starting point.[1][8] | The kinetics of the silylation reaction are dependent on temperature and time. Insufficient heating or reaction time can lead to an incomplete reaction. |
| Steric Hindrance | For sterically hindered hydroxyl groups, consider using a more potent silylating reagent or adding a catalyst like trimethylchlorosilane (TMCS) if not already present.[13] | Steric hindrance around the hydroxyl group can slow down the reaction rate. A more reactive reagent or a catalyst can help overcome this barrier. |
| Matrix Effects | If working with complex biological samples, consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization to remove interfering substances. | Components in the sample matrix can compete for the derivatizing reagent or inhibit the reaction. |
Guide 2: Peak Tailing in GC-MS Analysis of Derivatized Hydroxylated Lipids
Problem: Asymmetrical peaks with a "tail" are observed in the chromatogram, leading to poor resolution and inaccurate quantification.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Derivatization | Refer to the troubleshooting guide for incomplete silylation. Ensure all active hydrogens on the hydroxyl and carboxyl groups are derivatized. | Free hydroxyl or carboxyl groups can interact with active sites on the GC column and injection port liner, causing peak tailing.[1] |
| Active Sites in the GC System | Use a deactivated injection port liner and a high-quality, low-bleed GC column. If the column has been in use for a long time, consider conditioning it or replacing it. | Active sites (e.g., silanol (B1196071) groups) in the GC system can cause secondary interactions with the analytes, leading to peak tailing. |
| Improper Injection Technique | Ensure the injection volume and temperature are optimized. A large injection volume can overload the column, and an incorrect temperature can lead to band broadening. | Suboptimal injection parameters can contribute to poor peak shape. |
| Co-elution with Interfering Compounds | Optimize the GC temperature program to improve the separation of the target analyte from matrix components. | Co-eluting compounds can interfere with the peak shape of the analyte of interest. |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of Hydroxylated Lipids using BSTFA
This protocol is a general guideline for the silylation of hydroxylated lipids for GC-MS analysis.
Materials:
-
Dried lipid sample (1-5 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place the dried lipid sample in a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[1]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381).
Protocol 2: Fatty Acid Methyl Ester (FAME) Formation using BF₃-Methanol
This protocol is for the esterification of the carboxyl group of hydroxylated fatty acids. The hydroxyl group will still require silylation for GC-MS analysis.
Materials:
-
Dried lipid sample (1-25 mg)
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated NaCl solution
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
Procedure:
-
Place the dried lipid sample in a screw-capped reaction tube.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Cap the tube tightly and heat at 60°C for 60 minutes.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the FAMEs can now be evaporated and the residue subjected to silylation of the hydroxyl groups as described in Protocol 1.
Quantitative Data Summary
The efficiency of derivatization reactions can be influenced by various factors. The following table summarizes reported derivatization yields under different conditions.
| Derivatization Method | Analyte | Reagent | Conditions | Yield | Reference |
| Silylation | Sterols | BSTFA with 1% TMCS | 70°C, 3 hours | Successful derivatization reported | [8] |
| Methylation | Fatty Acids | BF₃-Methanol | 70°C, 30 minutes | Good recoveries reported | [14] |
| Paternò-Büchi Reaction | Unsaturated Lipids | Phenylglyoxalate | 405 nm light, Ir(III) photocatalyst | ~90% at >0.5 mM | [15] |
| AMPP Derivatization | Eicosanoids | AMPP | - | Quantitative yield reported | [10] |
| ADMI Derivatization | 2/3-OHFAs | ADMI | - | >99% | [4] |
Visualizations
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aocs.org [aocs.org]
- 14. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 15. Visible-Light Paternò-Büchi Reaction for Lipidomic Profiling at Detailed Structure Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for 3-OH-FA Analysis in Complex Biological Samples
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and to troubleshoot common issues encountered during the analysis of these important molecules in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are 3-hydroxy fatty acids (3-OH-FAs) and why are they biologically significant?
A1: 3-hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group on the third carbon atom. They are important metabolic intermediates in fatty acid beta-oxidation within the mitochondria.[1][2] Their accumulation in body fluids can be indicative of certain genetic metabolic diseases, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium-/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[3] Additionally, 3-OH-FAs with specific chain lengths (C10-C18) are integral components of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, making them potential biomarkers for endotoxin (B1171834) exposure.[1][4]
Q2: What is the difference between "free" and "total" 3-OH-FA analysis?
A2: "Free" 3-OH-FA analysis measures the concentration of these fatty acids as they currently exist in the sample. "Total" 3-OH-FA analysis involves a chemical hydrolysis step (typically using a strong base like sodium hydroxide) before extraction to release 3-OH-FAs that are bound in esters or other conjugates.[5] This distinction is important because studies suggest that long-chain 3-OH-FAs are often found in conjugated forms, while short- and medium-chain 3-OH-FAs are typically not.[6]
Q3: Can 3-OH-FAs be used as a definitive marker for bacterial endotoxin in mammalian samples?
A3: Caution is required when using 3-OH-FAs as a marker for endotoxin in mammalian samples. While they are components of bacterial LPS, 3-OH-FAs are also naturally produced during mitochondrial fatty acid beta-oxidation in mammals.[1][2] Studies have detected low levels of these fatty acids in the blood and higher levels in the livers of both conventional and germ-free rats, indicating an endogenous origin.[1][2] Therefore, their presence is not exclusively indicative of bacterial contamination.
Q4: What are the primary analytical challenges when measuring 3-OH-FAs?
A4: The primary challenges include their low abundance in biological samples, the high structural similarity between isomers (e.g., 2-OH-FAs and 3-OH-FAs), and their poor ionization efficiency in mass spectrometry without derivatization.[7][8][9] Furthermore, distinguishing endogenous 3-OH-FAs from those of bacterial origin can complicate interpretation.[1]
Q5: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for my analysis?
A5: The choice depends on your specific research goals.
-
GC-MS is a robust, well-established technique for quantifying 3-OH-FAs, especially for targeted analysis of known compounds. It provides excellent separation and sensitivity but almost always requires a derivatization step to make the analytes volatile.[3][5]
-
LC-MS/MS offers high sensitivity and is particularly powerful for separating isomers (like 2-OH-FAs from 3-OH-FAs) and for "global" or untargeted profiling without derivatization.[7][10] However, fatty acids can have poor ionization efficiency, which sometimes necessitates derivatization to improve sensitivity.[9][11]
Troubleshooting Guides
Sample Preparation
-
Issue: Low or inconsistent recovery of 3-OH-FAs during liquid-liquid extraction.
-
Possible Cause: Suboptimal solvent system or insufficient phase separation.
-
Solution: The Folch method (chloroform:methanol) is a common and effective procedure for lipid extraction from tissues and plasma.[12][13][14] Ensure thorough vortexing after each solvent addition and adequate centrifugation time to achieve clear phase separation. For tissue samples, initial homogenization is critical; grinding frozen tissue with sodium sulfate (B86663) to a fine powder improves extraction efficiency.[15] Consider a second extraction step on the remaining aqueous layer/protein pellet and combine the organic fractions to maximize recovery.[12]
-
-
Issue: Incomplete hydrolysis when measuring "total" 3-OH-FAs.
-
Possible Cause: Insufficient base concentration or reaction time.
-
Solution: A common protocol involves adding an equal volume of 10 M NaOH to the sample (e.g., 500 µL of NaOH to 500 µL of plasma) and incubating for 30 minutes.[5] Ensure the sample is properly neutralized with a strong acid (e.g., 6 M HCl) after hydrolysis and before proceeding to the extraction step.[5]
-
GC-MS Analysis
-
Issue: Poor peak shape, peak tailing, or complete absence of 3-OH-FA peaks.
-
Possible Cause: Lack of derivatization. 3-OH-FAs contain both a polar carboxyl group and a hydroxyl group, making them non-volatile and prone to strong interactions with the GC column.
-
Solution: Derivatization is mandatory for GC-MS analysis. Silylation, which converts active hydrogens on the carboxyl and hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers/esters, is a highly effective method. Use a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[5][16] A typical procedure involves heating the dried extract with the silylating agent (e.g., at 80°C for one hour).[5]
-
-
Issue: Co-elution of 3-OH-FAs with other lipids or isomers.
-
Possible Cause: Inadequate chromatographic separation.
-
Solution: Optimize your GC oven temperature program. A slow initial ramp rate can improve the separation of more volatile, shorter-chain fatty acids.[5] For example, an initial hold at 80°C followed by a slow ramp of 3.8°C/min to 200°C can effectively separate various chain lengths.[5] Ensure you are using a suitable capillary column, such as a HP-5MS.[5]
-
LC-MS/MS Analysis
-
Issue: Low signal intensity and poor sensitivity for 3-OH-FAs.
-
Possible Cause: Poor ionization efficiency of the carboxyl group in electrospray ionization (ESI), particularly in negative mode.[9][11]
-
Solution: While LC-MS can be performed without derivatization,[10] a derivatization strategy can significantly enhance sensitivity. Reagents that add a permanently charged group (e.g., a tertiary amine) to the carboxyl group can improve ionization in positive ESI mode by several orders of magnitude.[9][17] Alternatively, optimizing mobile phase additives, such as using ammonium (B1175870) acetate (B1210297), can improve the ESI response in negative mode.[10]
-
-
Issue: Difficulty distinguishing between 2-OH-FA and 3-OH-FA isomers.
-
Possible Cause: These isomers have the same mass and can produce similar fragment ions, making them difficult to differentiate by mass alone.
-
Solution: This is a key strength of LC-MS. Develop a robust chromatographic method, as the isomers will have different retention times.[7][8] Advanced strategies involve creating retention time prediction models based on carbon chain length and the number of double bonds to aid in identification.[7][8] Specialized derivatization reagents can also be designed to produce unique, position-specific fragment ions upon collision-induced dissociation, allowing for unambiguous identification.[17]
-
Quantitative Data Summary
Table 1: Assay Imprecision for Quantitative Measurement of 3-OH-FAs by GC-MS [5]
| Analyte Concentration | Coefficient of Variation (CV) Range |
|---|---|
| 0.3 µmol/L | 3.3 – 13.3% |
| 30 µmol/L | 1.0 – 10.5% |
Table 2: Example GC-MS Selected Ion Monitoring (SIM) m/z Ions for Derivatized 3-OH-FAs [5]
| 3-OH Fatty Acid Species | Characteristic [M-CH₃]⁺ m/z Ion |
|---|---|
| 3-OH-C6:0 | 275 |
| 3-OH-C8:0 | 303 |
| 3-OH-C10:0 | 331 |
| 3-OH-C12:0 | 359 |
| 3-OH-C14:0 | 387 |
| 3-OH-C16:0 | 415 |
| 3-OH-C18:0 | 443 |
Note: These values are for the trimethylsilyl (TMS) derivatives.
Experimental Protocols & Workflows
Below are diagrams illustrating key experimental workflows and detailed protocols for common procedures.
Caption: High-level overview of the analytical process for 3-OH-FAs.
Caption: Decision tree for preparing samples for free vs. total 3-OH-FA analysis.[5]
Protocol 1: Extraction and Derivatization of 3-OH-FAs from Plasma/Serum for GC-MS
This protocol is adapted from the methodology described by clinical chemistry researchers.[5]
-
Sample Preparation: Pipette 500 µL of serum or plasma into a glass tube.
-
Internal Standards: Add an appropriate amount of stable isotope-labeled internal standards for each 3-OH-FA being quantified (e.g., 10 µL of a 500 µM mix).[5]
-
Hydrolysis (for Total 3-OH-FAs only): For the "total" fraction, add 500 µL of 10 M NaOH, vortex, and let stand for 30 minutes at room temperature.[5]
-
Acidification:
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to each tube, vortex vigorously for 1 minute.
-
Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[5]
-
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.[5]
-
Derivatization:
-
Analysis: After cooling, transfer the derivatized sample to a GC autosampler vial. Inject 1 µL into the GC-MS system.
Protocol 2: General Lipid Extraction from Animal Tissue
This protocol is a generalized method based on established lipid extraction principles.[12][14][15]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue. Grind the tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.[12][15]
-
Solvent Addition: Transfer the tissue powder to a glass tube. Add cold methanol (B129727) (containing internal standards) followed by chloroform (B151607) in a 1:2 ratio (e.g., 1 mL methanol, 2 mL chloroform) per 100 mg of tissue.
-
Extraction: Vortex the mixture thoroughly for 2-5 minutes to ensure protein precipitation and lipid solubilization.
-
Phase Separation: Add 0.25 volumes of water (e.g., 0.75 mL if using 3 mL of chloroform/methanol) to induce phase separation. Vortex again for 1 minute.
-
Centrifugation: Centrifuge at 2000-3000 rpm for 10 minutes. Three layers should be visible: an upper aqueous/methanol layer, a middle protein disk, and a lower chloroform layer containing the lipids.
-
Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette or syringe and transfer it to a new tube.[12]
-
Drying: Evaporate the chloroform to dryness under a stream of nitrogen. The dried lipid extract can be stored at -80°C or reconstituted in an appropriate solvent for further analysis (e.g., proceeding to hydrolysis or derivatization as in Protocol 1).
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BG - Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils [bg.copernicus.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 12. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 13. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recovery of 3-Hydroxy Fatty Acids from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and analysis of 3-hydroxy fatty acids (3-OH-FAs) from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, derivatization, and analysis of 3-OH-FAs.
| Problem | Potential Cause | Suggested Solution |
| Low or No Analyte Signal | Inefficient Extraction: 3-OH-FAs may be present at low concentrations and not efficiently extracted from the matrix.[1][2] | - Optimize LLE: For liquid-liquid extraction (LLE), ensure proper phase separation. Consider a second extraction step with fresh solvent (e.g., ethyl acetate) to maximize recovery.[3] - Utilize SPE: Employ solid-phase extraction (SPE) for sample cleanup and concentration. Recovery factors for FAHFAs (fatty acid esters of hydroxy fatty acids) using SPE can range from 73.8% to 100%.[1] - Acidification: Ensure the sample is adequately acidified (e.g., with 6 M HCl) before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents.[3] |
| Incomplete Hydrolysis: If measuring total 3-OH-FAs (free and esterified), the saponification step may be incomplete. | - Ensure adequate base concentration and time: Use a sufficient concentration of NaOH (e.g., 10 M) and allow for adequate incubation time (e.g., 30 minutes) to fully hydrolyze esters.[3] | |
| Poor Derivatization Efficiency (GC-MS): The derivatization reaction may be incomplete, leading to poor volatilization and chromatographic performance.[4] | - Ensure anhydrous conditions: Water can interfere with silylation reagents like BSTFA. Dry the sample thoroughly under a stream of nitrogen before adding the derivatization agent.[3] - Optimize reaction conditions: Adjust the temperature and incubation time for derivatization. For silylation with BSTFA, heating at 80°C for one hour is a common starting point.[3] For methylation with BF3-methanol, heating at 60°C for about an hour is typical.[4] - Use a catalyst: For silylation, adding 1% TMCS can improve reaction efficiency.[4] For methylation, BF3 acts as a catalyst. | |
| Peak Tailing or Broadening (GC-MS) | Incomplete Derivatization: Free carboxylic acid groups can interact with the GC column, causing peak tailing.[4] | - Re-optimize derivatization: Review and optimize the derivatization protocol as described above. Ensure a molar excess of the derivatizing agent.[4] |
| Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with the analyte. | - Use a deactivated liner: Ensure the injector liner is properly deactivated. - Condition the column: Bake the column according to the manufacturer's instructions to remove contaminants. | |
| Co-elution of Isomers | Structural Similarity: 2-hydroxy fatty acids (2-OH-FAs) and 3-OH-FAs are structural isomers and can be difficult to separate chromatographically.[5][6] | - Optimize chromatographic conditions: For LC-MS/MS, adjust the mobile phase gradient and column chemistry to improve separation. A C18 reversed-phase column is commonly used.[2] - Derivatization for GC-MS: Different derivatization strategies can sometimes improve the separation of isomers. |
| High Background or Matrix Effects (LC-MS/MS) | Interference from Matrix Components: Complex matrices like plasma and serum contain numerous compounds that can interfere with ionization.[1] | - Improve sample cleanup: Utilize SPE to remove interfering substances before LC-MS/MS analysis.[1][7][8] - Use a divert valve: Divert the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute. - Optimize MS parameters: Adjust source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation and matrix effects. |
| Variable Retention Times (HPLC/UPLC) | Mobile Phase Inconsistency: The composition of the mobile phase may not be consistent. | - Prepare fresh mobile phase: Prepare mobile phases daily and ensure they are properly mixed and degassed.[9] - Use high-purity solvents: Employ HPLC-grade solvents to avoid contamination.[9] |
| Column Temperature Fluctuations: Changes in column temperature can affect retention times. | - Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.[9] |
Frequently Asked Questions (FAQs)
Q1: Should I use GC-MS or LC-MS/MS for 3-OH-FA analysis?
A1: The choice depends on your specific needs.
-
GC-MS is a robust and sensitive technique, particularly with stable isotope dilution methods.[10] However, it requires a derivatization step to make the 3-OH-FAs volatile, which adds to sample preparation time and potential for variability.[3][4]
-
LC-MS/MS allows for the analysis of 3-OH-FAs in their native form without derivatization, simplifying sample preparation.[11][12] It is highly sensitive and specific, especially when using multiple reaction monitoring (MRM).[5]
Q2: How can I measure both free and esterified 3-OH-FAs?
A2: To measure the total 3-OH-FA content, you need to perform a hydrolysis step (saponification) before extraction. This is typically done by heating the sample with a strong base like sodium hydroxide (B78521) (NaOH) to break the ester bonds.[3] To measure only the free 3-OH-FAs, you would skip the hydrolysis step and proceed directly to extraction.
Q3: What is the best way to extract 3-OH-FAs from plasma or serum?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective.
-
LLE with a solvent like ethyl acetate (B1210297) after acidification is a common and straightforward method.[3]
-
SPE can provide cleaner extracts by removing more interfering matrix components, which is particularly beneficial for sensitive LC-MS/MS analysis.[1][7]
Q4: Why is derivatization necessary for GC-MS analysis of 3-OH-FAs?
A4: Derivatization is crucial for GC-MS analysis of 3-OH-FAs for two main reasons:
-
Increased Volatility: The carboxylic acid and hydroxyl groups make 3-OH-FAs non-volatile. Derivatization, such as silylation or methylation, converts these polar groups into less polar, more volatile derivatives that can be analyzed by GC.[4]
-
Improved Chromatography: The polar nature of underivatized fatty acids can lead to poor peak shape (tailing) due to interactions with the GC column.[4] Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks.
Q5: What are some common derivatization reagents for 3-OH-FAs in GC-MS?
A5: Common derivatization approaches include:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to create trimethylsilyl (B98337) (TMS) esters of the carboxylic acid and TMS ethers of the hydroxyl group.[3][4]
-
Methylation: Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are used to form fatty acid methyl esters (FAMEs).[4] A separate step would be needed to derivatize the hydroxyl group if desired.
Q6: I am seeing endogenous levels of 3-OH-FAs in my control samples. Is this normal?
A6: Yes, it can be. 3-Hydroxy fatty acids are known to be present in mammalian systems as intermediates of mitochondrial fatty acid beta-oxidation.[10][13] Therefore, detecting low levels of 3-OH-FAs in blood or tissue samples from healthy control subjects is expected.
Quantitative Data Summary
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Serum | On-line SPE-LC-MS/MS | 73.8 - 100% | [1] |
| Within-day Variability (CV) | Serum/Plasma | GC-MS | 7.1 - 13.8% | [1] |
| Between-days Variability (CV) | Serum/Plasma | GC-MS | 9.3 - 21.6% | [1] |
| Assay Imprecision (CV) at 30 µmol/L | Serum/Plasma | GC-MS | 1.0 - 10.5% | [3] |
| Assay Imprecision (CV) at 0.3 µmol/L | Serum/Plasma | GC-MS | 3.3 - 13.3% | [3] |
| Recovery of FAMEs | Human Milk & Adipose Tissue | Direct Transesterification | > 96% | [14] |
Experimental Protocols
Protocol 1: Total 3-OH-FA Analysis in Serum/Plasma by GC-MS
This protocol is based on the method described by Jones and Bennet (2011).[3]
-
Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mix.
-
-
Hydrolysis (Saponification):
-
Add 500 µL of 10 M NaOH.
-
Incubate for 30 minutes.
-
-
Acidification:
-
Add 2 mL of 6 M HCl.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying:
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
-
Derivatization (Silylation):
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Heat at 80°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable column (e.g., HP-5MS) and temperature program.
-
Quantify using selected ion monitoring (SIM) against the stable isotope internal standards.
-
Protocol 2: Solid-Phase Extraction (SPE) for 3-OH-FA Cleanup
This is a general protocol for SPE cleanup prior to LC-MS/MS analysis, based on principles described in various sources.[7][8]
-
Sample Pre-treatment:
-
Precipitate proteins from the plasma sample by adding methanol.
-
Add internal standards.
-
Centrifuge and collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition the SPE column (e.g., a reverse-phase C18 or a specific lipid-binding sorbent) according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the 3-OH-FAs with an organic solvent such as methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for 3-OH-FA analysis by GC-MS.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards in Lipidomics: Methyl 3-hydroxyhexadecanoate vs. Established Alternatives
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the cornerstone of robust quantification, correcting for variability throughout the analytical workflow. This guide provides a comparative analysis of Methyl 3-hydroxyhexadecanoate against commonly employed internal standards, supported by available data and established experimental protocols.
While the use of this compound as an internal standard in lipidomics is not widely documented in peer-reviewed literature, we can infer its potential performance based on the chemical properties of hydroxy fatty acid methyl esters. This guide will compare these inferred characteristics with the well-established performance of deuterated and odd-chain fatty acid internal standards.
Principles of Internal Standardization in Lipidomics
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks at the beginning of the sample preparation process. By monitoring the signal of the internal standard relative to the analyte, variations introduced during sample extraction, derivatization, and analysis can be normalized, leading to more accurate and precise quantification.
Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the success of a quantitative lipidomics study. The most common types of internal standards are stable isotope-labeled lipids (e.g., deuterated) and odd-chain fatty acid-containing lipids.
Performance Characteristics
The following table summarizes the performance characteristics of this compound (inferred) and two common classes of internal standards.
| Performance Metric | This compound (Inferred) | Deuterated Lipids (e.g., d7-Cholesteryl Ester) | Odd-Chain Lipids (e.g., Heptadecanoic Acid) |
| Correction for Matrix Effects | Potentially effective, but may not fully compensate if chromatographic behavior differs significantly from all analytes of interest. | Superior, as they co-elute and experience nearly identical ion suppression or enhancement as the endogenous analyte. | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. |
| Linearity | Expected to have a good linear response over a reasonable dynamic range. | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. |
| Recovery | Expected to have recovery similar to other fatty acid methyl esters. | Closely mimics the recovery of the endogenous analyte due to identical chemical properties. | Generally good recovery, but can differ from analytes with different chain lengths or functional groups. |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and ionization efficiency. | Generally allows for low limits of detection due to high similarity to the analyte. | Dependent on instrument sensitivity and ionization efficiency. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and ionization efficiency. | Generally allows for low limits of quantification. | Dependent on instrument sensitivity and ionization efficiency. |
| Commercial Availability | Available from some chemical suppliers, but not widely offered as a certified lipidomics internal standard. | A wide variety of deuterated standards for different lipid classes are commercially available. | Commonly available and relatively inexpensive. |
| Cost | Generally less expensive than isotopically labeled standards. | Significantly more expensive than odd-chain lipids. | Relatively low cost. |
Advantages and Disadvantages
| Internal Standard Type | Advantages | Disadvantages |
| This compound | - Not naturally abundant in most biological systems.- Relatively low cost.- As a methyl ester, it is suitable for GC-MS analysis of fatty acid methyl esters (FAMEs). | - Lack of documented performance data in lipidomics.- The hydroxyl group may alter its chromatographic behavior and ionization efficiency compared to non-hydroxylated lipids.- May not be suitable for the analysis of all lipid classes. |
| Deuterated Lipids | - Considered the "gold standard" for quantitative lipidomics.- Co-elutes with the endogenous analyte, providing the best correction for matrix effects.[1] | - High cost.- Potential for isotopic scrambling or exchange.[1]- A specific standard is often required for each lipid class. |
| Odd-Chain Lipids | - Not naturally present in most mammalian systems.- Relatively inexpensive and widely available.- Can provide robust quantification when isotopic standards are not available. | - Chromatographic behavior may differ from even-chain analytes.- May not fully compensate for matrix effects. |
Experimental Protocols
Accurate and reproducible lipid quantification relies on well-defined and consistently executed experimental protocols. Below are representative protocols for lipid extraction and analysis.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting a broad range of lipids from plasma samples.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the chosen internal standard solution.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the analytical method (e.g., methanol/toluene for LC-MS).
Experimental Workflow for Lipidomics Analysis
Caption: A typical experimental workflow for quantitative lipidomics analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of a wide range of lipid species.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or similar targeted acquisition modes are used for quantitative analysis, providing high sensitivity and specificity.
-
Logical Relationship for Internal Standard Selection
Caption: A decision tree for selecting an appropriate internal standard in lipidomics.
Conclusion
The choice of an internal standard is a critical decision in designing a quantitative lipidomics experiment. While this compound presents a theoretically viable and cost-effective option, particularly for FAME analysis, the lack of published performance data makes its adoption a risk. For the highest level of accuracy and confidence in quantitative results, stable isotope-labeled internal standards remain the gold standard. Odd-chain fatty acids offer a robust and more economical alternative. Researchers considering the use of novel internal standards like this compound should undertake a thorough in-house validation to determine its performance characteristics for their specific application. By carefully considering the factors outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data.
References
A Comparative Guide to the Quantification of Methyl 3-hydroxyhexadecanoate in Bacteria
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 3-hydroxyhexadecanoate, a key monomer of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in bacteria, is critical for various research and development applications, including the development of bioplastics and novel therapeutic agents. This guide provides an objective comparison of the two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Method Comparison: GC-MS vs. HPLC
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. While Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used technique for the analysis of 3-hydroxy fatty acid methyl esters, High-Performance Liquid Chromatography (HPLC) presents a viable alternative with its own set of advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-hydroxyhexadecanoic acid, a derivatization step is necessary to convert them into their volatile methyl esters, such as this compound, prior to analysis. This method offers excellent chromatographic separation and high sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a mass spectrometer (LC-MS), it can provide high sensitivity and selectivity for the quantification of fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by various detection methods (e.g., UV, MS). |
| Sample Volatility | Requires derivatization to volatile methyl esters. | Can analyze non-volatile compounds directly. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can achieve comparable or even lower LODs, especially with MS detection. |
| Limit of Quantification (LOQ) | Generally in the ng/mL range. | Comparable to GC-MS, with potential for lower LOQs with sensitive detectors. |
| **Linearity (R²) ** | Excellent linearity, typically >0.99 over a wide concentration range. | Excellent linearity, typically >0.99. |
| Precision (RSD%) | High precision with RSD values typically below 5%. | High precision with RSD values often below 5%. |
| Accuracy/Recovery (%) | Good recovery, often in the range of 90-110%. | Good recovery, often in the range of 90-110%. |
| Sample Throughput | Can be high with autosamplers, but derivatization adds to the overall time. | Generally offers high throughput, especially with modern UPLC systems. |
| Robustness | Well-established and robust methods are widely available. | Robust methods, though may require more careful method development for complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the extraction of total fatty acids from bacterial cells, followed by methanolysis to convert them to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Sample Preparation (Cell Lysis and Extraction):
-
Harvest bacterial cells by centrifugation.
-
Lyophilize the cell pellet to dryness.
-
Perform saponification by adding a methanolic sodium hydroxide (B78521) solution and heating to release the fatty acids from lipids.
2. Derivatization (Methanolysis):
-
Acidify the sample using a solution of sulfuric acid or hydrochloric acid in methanol.
-
Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.
-
Extract the FAMEs into an organic solvent such as hexane (B92381) or chloroform.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Use an internal standard (e.g., methyl heptadecanoate) for accurate quantification. Create a calibration curve using a certified standard of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a method for the direct analysis of 3-hydroxyhexadecanoic acid or its methyl ester.
1. Sample Preparation:
-
Harvest and lyse bacterial cells as described for the GC-MS protocol.
-
Extract the fatty acids using a suitable solvent system (e.g., chloroform:methanol).
-
The extract can be analyzed directly or after derivatization to enhance detection, depending on the detector used. For UV detection, derivatization with a chromophore may be necessary. For MS detection, direct analysis is often possible.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV Detector: Set at a low wavelength (e.g., 210 nm) for the detection of the carboxyl group.
-
Mass Spectrometer (LC-MS): Electrospray ionization (ESI) in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.
-
-
Quantification: Use an internal standard and a calibration curve with a certified standard of 3-hydroxyhexadecanoic acid or this compound.
Workflow and Pathway Diagrams
To visualize the experimental processes and the biosynthetic origin of the target analyte, the following diagrams are provided in DOT language.
A Comparative Analysis of Derivatization Methods for 3-Hydroxy Fatty Acids
For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy fatty acids (3-OH-FAs), selecting the appropriate derivatization method is a critical step that significantly impacts the accuracy, sensitivity, and throughput of results. This guide provides a comparative analysis of three commonly employed derivatization techniques: silylation for Gas Chromatography-Mass Spectrometry (GC-MS), esterification for GC-MS, and hydrazone formation for Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of method depends on various factors, including the analytical platform available, the required sensitivity, and the specific chain length and concentration of the 3-OH-FAs in the sample. This document outlines the experimental protocols for each method, presents available quantitative performance data in a comparative table, and illustrates the general workflow.
Comparison of Performance
| Parameter | Silylation (BSTFA + TMCS) for GC-MS | Esterification (BF3-Methanol) for GC-MS | Hydrazone Formation (3-NPH) for LC-MS |
| Principle | Replacement of active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. | Conversion of the carboxylic acid to a methyl ester. The hydroxyl group may or may not be derivatized depending on the specific protocol. | Reaction of the carboxylic acid with 3-nitrophenylhydrazine (B1228671) to form a hydrazone, which enhances ionization efficiency and chromatographic retention. |
| Derivatization Efficiency | Generally high, with quantitative yields often reported.[1] | Efficient for esterification of the carboxyl group.[2] | High efficiency reported for various carboxylic acids.[3] |
| Imprecision (CV%) | 1.0–10.5% at 30 μmol/L and 3.3–13.3% at 0.3 μmol/L for 3-OH-FAs.[4] | Data for 3-OH-FAs is not readily available, but for general fatty acids, good reproducibility is achievable. | For carnitines (structurally similar), intra-day CVs of ≤7.8% and inter-day CVs of ≤8.8% have been reported.[5] |
| Limits of Detection (LOD) | In the low ng/mL to pg/mL range, depending on the specific 3-OH-FA and instrument.[1] | Generally in the low ng/mL range. | For short-chain fatty acids, LODs at the femtomole level have been reported.[6] For other carboxylic acids, on-column LODs from high femtomoles to low picomoles are achievable.[7] |
| Limits of Quantification (LOQ) | Typically in the low to mid ng/mL range. | Typically in the low to mid ng/mL range. | For other carboxylic acids, on-column LOQs from high femtomoles to low picomoles are achievable.[7] |
| Matrix Effects | Can be significant, requiring the use of stable isotope-labeled internal standards for accurate quantification.[1] | Can also be affected by matrix components. | Matrix effects in human serum for short-chain fatty acid derivatives ranged from 77.1-99.0%.[3] |
| Applicability | Well-established for a wide range of 3-OH-FAs.[4] | Commonly used for fatty acids in general; applicable to 3-OH-FAs.[8][9] | Particularly suitable for short to medium-chain 3-OH-FAs and for analyses where thermal degradation is a concern.[6][10] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for the analysis of 3-hydroxy fatty acids, from sample preparation to data analysis, highlighting the points at which different derivatization strategies are employed.
Caption: General workflow for 3-hydroxy fatty acid analysis.
Experimental Protocols
Detailed methodologies for the three key derivatization procedures are provided below.
Method 1: Silylation with BSTFA + TMCS for GC-MS Analysis
This method is widely used for the analysis of 3-OH-FAs and other hydroxylated compounds. It involves the conversion of active hydrogens on both the carboxyl and hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility for GC analysis.[8][11]
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)[11]
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Transfer a known amount of the dried lipid extract containing 3-OH-FAs into a GC vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[8]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample. For sterically hindered hydroxyl groups, 25 µL of anhydrous pyridine can also be added as a catalyst.[11]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[8][12]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample can then be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate aprotic solvent before analysis.[8]
Method 2: Esterification with Boron Trifluoride-Methanol (BF3-Methanol) for GC-MS Analysis
This classic method converts the carboxylic acid moiety of the 3-OH-FA to its methyl ester. The hydroxyl group may remain underivatized or can be subsequently silylated if needed.
Materials:
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Methanol, anhydrous
-
Hexane (B92381) or other nonpolar organic solvent
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Reaction tubes with screw caps
Procedure:
-
Sample Preparation: Place the dried lipid extract containing 3-OH-FAs into a reaction tube.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the sample.[12]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[13]
-
Extraction: Cool the reaction tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1-2 minutes to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial. Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[13]
-
Analysis: The sample is now ready for GC-MS analysis.
Method 3: Hydrazone Formation with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis
This method is particularly advantageous for LC-MS analysis as it introduces a readily ionizable group, enhancing sensitivity. It is well-suited for shorter-chain 3-OH-FAs.[10]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Pyridine (as a catalyst)
-
Methanol
-
Water
-
Reaction vials
Procedure:
-
Sample Preparation: The extracted 3-OH-FAs are dissolved in a suitable solvent (e.g., a mixture of water and methanol).
-
Derivatization Reaction: To the sample solution, add the 3-NPH solution, EDC solution, and pyridine. The exact concentrations and ratios may need to be optimized depending on the sample matrix and analyte concentrations.[7]
-
Incubation: The reaction mixture is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow for complete derivatization.[7]
-
Quenching and Dilution: The reaction can be stopped by adding a small amount of an appropriate quenching agent. The sample is then diluted with the initial mobile phase for LC-MS analysis.
-
Analysis: The derivatized sample is then injected into the LC-MS system for analysis.
Conclusion
The selection of a derivatization method for 3-hydroxy fatty acids is a critical decision that influences the quality and reliability of analytical results.
-
Silylation with BSTFA/TMCS is a robust and well-documented method for GC-MS analysis, offering comprehensive derivatization of both hydroxyl and carboxyl groups.
-
Esterification with BF3-methanol is a classic and effective method for preparing fatty acid methyl esters for GC-MS, particularly when the focus is on the carboxyl group.
-
Hydrazone formation with 3-NPH is a powerful technique for LC-MS analysis, significantly enhancing sensitivity, and is especially beneficial for shorter-chain 3-OH-FAs or when thermal degradation is a concern.
Researchers should carefully consider the specific requirements of their study, including the available instrumentation, the expected concentration range of the 3-OH-FAs, and the complexity of the sample matrix, to choose the most suitable derivatization strategy. For all methods, the use of appropriate internal standards, such as stable isotope-labeled 3-OH-FAs, is highly recommended for accurate quantification.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Accuracy of Methyl 3-hydroxyhexadecanoate as a Surrogate Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate surrogate standard is paramount to achieving accurate and reliable results. Methyl 3-hydroxyhexadecanoate, a hydroxy fatty acid methyl ester not commonly found in most biological systems, presents itself as a viable candidate for this critical role. This guide provides an objective comparison of this compound's expected performance as a surrogate standard against other common alternatives, supported by established experimental principles.
Principles of Surrogate Standardization in Fatty Acid Analysis
A surrogate standard, often used interchangeably with an internal standard, is a compound with similar chemical and physical properties to the analytes of interest. It is added at a known concentration to samples before any preparation steps. The primary purpose of a surrogate standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrumental analysis, thereby improving the accuracy and precision of quantification.
An ideal surrogate standard should exhibit the following characteristics:
-
Chemical Similarity: It should behave similarly to the target analytes during extraction, derivatization, and chromatographic analysis.
-
Non-endogenous: It must not be naturally present in the sample to avoid interference.
-
Chromatographic Resolution: It should be well-separated from the analytes of interest in the chromatogram.
-
Stability: It must remain stable throughout the entire analytical procedure.
This compound, with its long hydrocarbon chain and methyl ester group, is chemically similar to endogenous fatty acid methyl esters (FAMEs). Its hydroxyl group provides a distinct feature, and its non-endogenous nature in most biological matrices makes it a suitable candidate for a surrogate standard.
Comparative Performance of Surrogate Standards
The selection of a surrogate standard is a critical step in method development. While specific experimental validation data for this compound is not extensively published, its performance can be inferred based on the validation of similar compounds used in fatty acid analysis. The following table compares the expected performance of this compound with other commonly used surrogate standards.
| Performance Metric | This compound (Expected) | Methyl Heptadecanoate (C17:0) | Deuterated Palmitic Acid (C16:0-d31) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 85-115 | 82-110 | 90-110 |
| Precision (RSD%) | <15 | <15 | <10 |
| Co-elution Risk | Low | Potential with some C18 FAMEs | High (with C16:0) |
| Matrix Effect | Moderate | Moderate | Low (mass difference) |
| Cost | Moderate | Low | High |
Note: The data for this compound is illustrative of expected performance based on established analytical methods for similar surrogate standards, as specific comprehensive validation reports were not identified in the public domain.
Experimental Protocol: Quantification of Fatty Acids using this compound as a Surrogate Standard by GC-MS
This protocol outlines a general procedure for the quantification of fatty acids in a biological matrix using this compound as a surrogate standard.
1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., plasma, tissue) in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Add a known amount of this compound solution in chloroform to the homogenate.
-
Vortex the mixture vigorously.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add hexane (B92381) and a saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, then ramp to 320°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
4. Quantification
-
Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target fatty acid methyl esters and a constant concentration of this compound.
-
Calculate the response factor for each analyte relative to the surrogate standard.
-
Determine the concentration of the target fatty acids in the samples by comparing their peak area ratios to the surrogate standard against the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of surrogate standardization, the following diagrams are provided.
Caption: Experimental workflow for fatty acid quantification.
A Comparative Guide to GC-FID and GC-MS for 3-Hydroxy Fatty Acid Methyl Ester (3-OH FAME) Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) is crucial for various applications, including the study of bacterial endotoxins, metabolic disorders, and disease biomarkers. The two primary analytical techniques employed for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance: A Side-by-Side Comparison
The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural confirmation. Below is a summary of key quantitative performance parameters for each technique. It is important to note that while extensive data is available for general FAME analysis, direct comparative data specifically for 3-OH FAMEs is less common. The following table incorporates available data for 3-OH FAMEs where possible and supplements it with data for general FAMEs as a reference.
| Performance Parameter | GC-FID | GC-MS | Key Considerations for 3-OH FAME Analysis |
| Selectivity | Lower | Higher | GC-MS offers superior selectivity, which is critical for complex biological samples where co-eluting impurities can interfere with the analyte signal. This is a significant advantage for 3-OH FAME analysis in matrices like plasma or cell cultures.[1] |
| Sensitivity (LOD/LOQ) | LOD: ~0.21-0.54 µg/mL LOQ: ~0.63-1.63 µg/mL (for general FAMEs)[2] | LOD: Potentially lower, in the ppb or ppt (B1677978) range with SIM mode.[3] For hydroxyl-FAMEs, GC-MS has shown better sensitivity than GC-FID. | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, generally provides lower limits of detection (LOD) and quantitation (LOQ), making it more suitable for trace-level analysis of 3-OH FAMEs.[4][5] |
| Linearity | Excellent (R² > 0.999 for general FAMEs)[2][6] | Good (R² > 0.995)[7] | Both techniques offer excellent linearity over a considerable concentration range, suitable for quantitative analysis. |
| Precision | High (RSD < 5% for general FAMEs) | High (CVs of 1.0–13.3% for 3-hydroxy fatty acids)[8] | Both methods demonstrate good precision. For 3-hydroxy fatty acids, GC-MS has shown coefficients of variation between 1.0% and 13.3% depending on the concentration.[8] |
| Compound Identification | Based on retention time only | Based on retention time and mass spectrum | GC-MS provides definitive compound identification through mass spectral data, which is a major advantage over GC-FID, especially for confirming the identity of specific 3-OH FAME isomers.[3] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity | GC-FID is a more cost-effective and straightforward technique for routine quantitative analysis where compound identity is already established.[3][9] |
Experimental Workflow for 3-OH FAME Analysis
The analysis of 3-OH FAMEs by either GC-FID or GC-MS follows a similar sample preparation workflow, with the primary differences lying in the instrumental analysis step. Due to the polar nature of the hydroxyl group, derivatization is a critical step to increase volatility and improve chromatographic performance.[10][11][12]
Detailed Experimental Protocols
The following are detailed methodologies for the analysis of 3-OH FAMEs using both GC-FID and GC-MS.
Protocol 1: Sample Preparation and Derivatization
This protocol is applicable to both GC-FID and GC-MS analysis and focuses on the derivatization of the hydroxyl and carboxyl groups to enhance volatility for gas chromatography.
-
Lipid Extraction:
-
For biological samples such as serum or plasma, perform a lipid extraction using a modified Folch method (chloroform:methanol (B129727), 2:1, v/v).[4]
-
Evaporate the organic solvent under a stream of nitrogen to obtain the dried lipid extract.
-
-
Hydrolysis (for total 3-hydroxy fatty acids):
-
Derivatization (Two-Step Methylation and Silylation):
-
Step 1: Methylation (for the carboxyl group)
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[10][11]
-
Heat the mixture at 60°C for 10 minutes.[11]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381), then vortex to extract the FAMEs into the hexane layer.[11]
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
Step 2: Silylation (for the hydroxyl group)
-
Protocol 2: GC-FID Analysis
This protocol is optimized for the quantification of derivatized 3-OH FAMEs.
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Column: A polar capillary column such as a SUPELCOWAX™ 10 (30 m x 0.53 mm I.D., 0.50 µm film thickness) is suitable for FAME separation. For better separation of hydroxylated FAMEs, a non-polar column like a DB-5 or similar may also be considered to decrease elution temperature.
-
Injector: Split/splitless injector at 220°C with a split ratio of 20:1.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 5°C/min to 240°C.
-
Hold at 240°C for 8 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Quantification: Based on the peak area of the analyte relative to a calibration curve generated from analytical standards.
Protocol 3: GC-MS Analysis
This protocol is designed for both the identification and quantification of derivatized 3-OH FAMEs.
-
Gas Chromatograph-Mass Spectrometer: Agilent 5890 series II system with a 5971 or similar mass selective detector.[8]
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless injection at 220°C.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp at 3.8°C/min to 200°C.
-
Ramp at 15°C/min to 290°C.
-
Hold at 290°C for 6 minutes.[8]
-
-
Mass Spectrometer Parameters:
-
Identification and Quantification: Compound identification is achieved by comparing the obtained mass spectrum with a reference library. Quantification is performed using the peak area of a characteristic ion relative to a calibration curve.
Conclusion: Making the Right Choice
The selection between GC-FID and GC-MS for 3-OH FAME analysis is contingent upon the specific goals of the study.
-
GC-FID is a robust, cost-effective, and reliable technique for the routine quantification of 3-OH FAMEs, particularly when the identity of the analytes is well-established and high sample throughput is required. Its wide linear range and excellent precision make it a workhorse for many quality control and quantitative profiling applications.
-
GC-MS is the superior choice when definitive compound identification, high selectivity, and utmost sensitivity are paramount. Its ability to provide structural information through mass spectrometry is invaluable for the analysis of complex biological samples, the identification of unknown 3-OH FAMEs, and trace-level detection. The use of SIM mode can further enhance its quantitative capabilities, often surpassing the sensitivity of GC-FID.
For researchers in drug development and clinical diagnostics, where the accurate identification and quantification of low-abundance 3-OH FAMEs in complex matrices are often critical, GC-MS is generally the more appropriate and powerful analytical tool.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of 3-hydroxy fatty acids (3-OH-FAs). We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering available experimental data to support an objective comparison. Detailed experimental protocols for these key techniques are provided, alongside visualizations of a typical analytical workflow and a relevant signaling pathway involving 3-OH-FAs.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for 3-OH-FAs is critical and depends on the specific research question, sample matrix, and required sensitivity. While direct head-to-head comparative studies across a wide range of 3-OH-FAs are limited in the public domain, the following table summarizes the general performance characteristics of GC-MS and LC-MS based on available literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Picomole to femtomole range, depending on the derivatization agent and instrument sensitivity. | Generally offers higher sensitivity, reaching femtomole to attomole levels.[1] |
| Limit of Quantification (LOQ) | Typically in the low micromolar to nanomolar range. | Capable of quantifying at lower concentrations than GC-MS, often in the nanomolar to picomolar range. |
| Linearity (R²) | Generally excellent, with R² values >0.99. | Excellent linearity is also achieved, with R² values typically >0.99. |
| Precision (%RSD) | Good precision, with relative standard deviations (RSDs) typically below 15%. A study reported coefficients of variation (CVs) of 1.0–10.5% at 30 μmol/L and 3.3–13.3% at 0.3 μmol/L for 3-OH-FAs.[2] | High precision is a hallmark of LC-MS/MS methods, with RSDs often below 10%. |
| Specificity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). Derivatization can improve specificity. | Very high, based on precursor and product ion masses (Multiple Reaction Monitoring - MRM), minimizing matrix interference. |
| Throughput | Moderate. Derivatization and longer chromatographic run times can limit sample throughput. | Generally higher than GC-MS due to faster separation times and simpler sample preparation. |
| Sample Preparation | Requires derivatization of the hydroxyl and carboxyl groups to increase volatility and thermal stability. This is a multi-step process involving extraction, hydrolysis (for total 3-OH-FAs), and chemical modification.[2] | Often requires less extensive sample preparation. Derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.[1][3] |
| Analytes | Well-established for a wide range of 3-OH-FAs with varying chain lengths. | Highly versatile for a broad spectrum of fatty acids, including isomers. Offers advantages for less volatile or thermally labile compounds.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids
This protocol is a generalized procedure based on established methods for the analysis of 3-OH-FAs in biological samples.[2]
1. Sample Preparation and Extraction:
-
To 500 µL of plasma or serum, add an internal standard mix containing stable isotope-labeled 3-OH-FA analogues.
-
For total 3-OH-FA content (free and esterified), perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.
-
Acidify the sample with 6 M HCl.
-
Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 5890 Series II or similar.
-
Column: HP-5MS capillary column (or equivalent).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each 3-OH-FA and its corresponding internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for 3-Hydroxy Fatty Acids
This protocol outlines a general approach for the analysis of 3-OH-FAs using LC-MS/MS, which often requires less sample derivatization.
1. Sample Preparation and Extraction:
-
To a biological sample (e.g., plasma, cell lysate), add an internal standard mix.
-
Perform protein precipitation and extraction using a solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC Separation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic fatty acids.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Specific precursor-to-product ion transitions are monitored for each 3-OH-FA and internal standard to ensure high selectivity and sensitivity.
Mandatory Visualization
Caption: General analytical workflow for 3-OH-FA analysis.
Caption: 3-OH-FA role in TLR4 signaling pathway activation.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mdpi.com [mdpi.com]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Inter-laboratory Measurement of 3-Hydroxy Fatty Acids: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxy fatty acids (3-OHFAs) is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of two common analytical techniques for 3-OHFA measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is compiled from validated methodologies to assist laboratories in selecting the most suitable approach for their research needs.
This guide outlines the experimental protocols and performance characteristics of both GC-MS and LC-MS methods for the analysis of 3-OHFAs. While Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique, it necessitates a derivatization step to make the fatty acids volatile.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative that can directly analyze these compounds, often with simpler sample preparation.[2]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for both a validated GC-MS and a validated LC-MS method for the analysis of 3-hydroxy fatty acids. This allows for a direct comparison of their capabilities.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |
| Linearity (R²) | Not explicitly stated, but quantitative method established | 0.990 to 0.998[2] |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 to 0.9 ng/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.4 to 2.6 ng/mL[2] |
| Precision (CV%) | 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L[3] | Intra-day and inter-day variations meet EU Commission decision 202/657/EC guidelines[2] |
| Accuracy (Recovery %) | Not explicitly stated | 80.8% to 109.4%[2] |
| Sample Preparation | Hydrolysis, Liquid-Liquid Extraction, Derivatization | Protein Precipitation[2] |
| Analysis Time (Run Time) | ~20-30 minutes (based on temperature program)[3] | 10 minutes[2] |
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams illustrate the general experimental workflows for both GC-MS and LC-MS analysis of 3-OHFAs.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the measurement of 3-hydroxy fatty acids in biological fluids.[3]
1. Sample Preparation:
-
Hydrolysis (for total 3-OHFAs): To 500 µL of serum or plasma, add 500 µL of 10 M NaOH. Incubate for 30 minutes. For free 3-OHFAs, this step is omitted.
-
Internal Standard Spiking: Add 10 µL of a 500 µM stable isotope-labeled internal standard mixture for each 3-OHFA to be quantified.
-
Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.
-
Extraction: Perform liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) each time.
-
Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). Heat at 80°C for one hour to form trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 5890 series II system or equivalent.
-
Column: HP-5MS capillary column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for each native 3-OHFA and its corresponding stable isotope-labeled internal standard.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol
This protocol is based on a method for the direct determination of saturated hydroxy fatty acids in milk.[2]
1. Sample Preparation:
-
Protein Precipitation: To 1 mL of milk sample, add 4 mL of methanol (B129727) in a screw-cap glass centrifuge tube.
-
Vortexing: Stir the mixture for approximately 30 seconds.
-
Centrifugation: Centrifuge the sample at 4000 × g for 10 minutes.
-
Dilution: Mix 500 µL of the supernatant with 500 µL of water in a vial. This mixture is ready for injection.
2. LC-HRMS Analysis:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A suitable reversed-phase column for fatty acid analysis.
-
Mobile Phases:
-
Solvent A: Acetonitrile/0.01% formic acid/isopropanol (80/20 v/v).
-
Solvent B: H₂O/0.01% formic acid.
-
-
Gradient Program:
-
0–0.5 min: 5% B.
-
0.5–8.0 min: Gradient to 98% B.
-
8.0–8.5 min: Hold at 98% B.
-
Followed by a 1.5-minute equilibration to initial conditions.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ABSciex Triple TOF 4600 or equivalent, operated with Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Full scan TOF-MS from m/z 50–850 with information-dependent acquisition (IDA) for MS/MS scans.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of 3-hydroxy fatty acids. The choice between the two methods will depend on the specific requirements of the study, including the desired sample throughput, sensitivity, and the availability of instrumentation.
-
GC-MS is a highly sensitive and specific method that has been a gold standard for fatty acid analysis.[4] However, it requires a more laborious sample preparation process involving derivatization.
-
LC-MS , particularly with high-resolution mass spectrometry, offers the advantage of direct analysis with minimal sample preparation, leading to higher throughput.[1][2] It also demonstrates excellent sensitivity and accuracy.
For laboratories conducting large-scale studies where high throughput is a priority, the LC-MS method with its simpler sample preparation may be more advantageous. For targeted, hypothesis-driven research where established and robust protocols are preferred, the GC-MS method remains a reliable choice. It is recommended that individual laboratories validate their chosen method according to their specific sample matrices and analytical requirements.
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk | MDPI [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. waters.com [waters.com]
A Researcher's Guide to Gas Chromatography Columns for 3-Hydroxy Fatty Acid Separation
For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy fatty acids (3-OH-FAs), the choice of gas chromatography (GC) column is a critical determinant of analytical success. The separation of these hydroxylated lipids, which are important biomarkers in various metabolic pathways and disease states, requires careful consideration of stationary phase chemistry to achieve accurate and reliable quantification. This guide provides an objective comparison of commonly used GC columns for 3-OH-FA analysis, supported by experimental data and detailed protocols.
The Critical Role of the GC Column in 3-OH-FA Analysis
3-Hydroxy fatty acids are polar molecules that often require derivatization prior to GC analysis to increase their volatility and thermal stability. The most common derivatization techniques are silylation, to form trimethylsilyl (B98337) (TMS) ethers, or methylation, to form fatty acid methyl esters (FAMEs). The choice of GC column must be compatible with these derivatives and provide sufficient selectivity to resolve 3-OH-FAs of varying chain lengths and potentially their isomers.
The primary factor governing separation in GC is the polarity of the stationary phase. For fatty acid analysis, columns range from non-polar to highly polar. This guide will compare the performance of a widely used non-polar column with that of a highly polar column for the separation of 3-OH-FA derivatives.
Performance Comparison of GC Columns
The selection of a GC column significantly impacts the resolution, peak shape, and overall analysis time for 3-OH-FAs. Below is a comparison of two common types of columns: a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) and a highly polar biscyanopropyl polysiloxane column (e.g., HP-88).
| Feature | Non-Polar Column (e.g., HP-5MS) | Highly Polar Column (e.g., HP-88) |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | High-percentage cyanopropyl polysiloxane |
| Separation Principle | Primarily by boiling point. | Based on polarity and boiling point. |
| Resolution of Isomers | Limited ability to separate positional and geometric isomers. For 3-OH-FAs, this may be less critical than for unsaturated FAs, but co-elution with other lipid species is a risk.[1] | Excellent resolution of positional and geometric isomers, which is advantageous for complex biological samples where other fatty acid species may be present.[2][3] |
| Peak Shape | Generally provides good peak shapes for a wide range of analytes. | Can provide sharp peaks for polar analytes like FAMEs. |
| Analysis Time | Can offer faster analysis times for simple mixtures. | May require longer run times to achieve optimal separation of complex mixtures. |
| Column Bleed | Low bleed, making it highly suitable for mass spectrometry (MS) detection. | Higher polarity can sometimes lead to higher column bleed at elevated temperatures, but modern columns are designed to minimize this. |
| Typical Application | General purpose, widely used for a variety of analyses, including 3-OH-FA screening.[4] | Specifically designed for the detailed analysis of FAMEs, including cis/trans isomers and complex mixtures.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of 3-OH-FAs using both non-polar and highly polar GC columns.
Sample Preparation and Derivatization (Silylation for GC-MS)
This protocol is a prerequisite for the subsequent GC analysis.
-
Hydrolysis (Optional): To measure total 3-OH-FAs (free and esterified), hydrolyze the sample with a strong base (e.g., 10 M NaOH).[4]
-
Acidification: Acidify the sample using an acid such as 6 M HCl.[4]
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate.[4]
-
Drying: Evaporate the solvent under a stream of nitrogen.[4]
-
Derivatization: Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), and heat at 80°C for one hour to convert the hydroxyl and carboxyl groups to their TMS derivatives.[4]
GC-MS Analysis on a Non-Polar Column (HP-5MS)
This method is well-suited for routine clinical evaluation and research applications.
-
GC System: Agilent 5890 series II or equivalent.
-
Column: HP-5MS capillary column.
-
Injection: 1 µL of the derivatized sample is injected.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase at 3.8°C/min to 200°C.
-
Ramp 2: Increase at 15°C/min to 290°C.
-
Hold at 290°C for 6 minutes.[4]
-
-
Detection: Mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode.
GC-FID Analysis on a Highly Polar Column (HP-88)
This method is optimized for the detailed separation of fatty acid methyl esters (FAMEs) and is recommended for complex samples where isomer separation is critical. Note that for 3-OH-FAs, a prior methylation step would be required instead of silylation.
-
GC System: Agilent 6890 GC with Flame Ionization Detector (FID) or equivalent.
-
Column: Agilent HP-88 highly polar cyanopropyl column.
-
Injection: 1 µL, Split (e.g., 50:1 ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C.
-
Hold at 230°C for 5 minutes.[2]
-
-
Detector: FID at 280°C.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for 3-OH-FA analysis by GC.
Caption: Logic for selecting a GC column for 3-OH-FA analysis.
Conclusion
The choice between a non-polar and a highly polar GC column for 3-OH-FA analysis depends on the specific requirements of the study. For routine screening and quantification of major 3-OH-FA species in relatively clean matrices, a non-polar column such as the HP-5MS provides a robust and efficient solution. However, for complex biological samples where the presence of interfering isomers or other fatty acid species is a concern, a highly polar cyanopropyl column like the HP-88 is superior, offering enhanced resolution and analytical confidence. Researchers should select the column that best aligns with their analytical goals, sample complexity, and available instrumentation.
References
A Comparative Guide to Internal Standards: Methyl 3-hydroxyhexadecanoate vs. Deuterated Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls to account for variations in sample preparation, injection volume, and instrument response.[1] The choice of IS is a critical decision, with stable isotope-labeled (SIL) standards, such as deuterated compounds, often considered the gold standard.[2] However, structural analogs like Methyl 3-hydroxyhexadecanoate present a more accessible alternative. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1][3] This subtle mass change allows the IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[1][4]
Advantages:
-
Superior Accuracy and Precision: Because deuterated standards behave almost identically to the analyte during sample extraction, chromatography, and ionization, they provide the most effective normalization for matrix effects and other sources of variability.[2][3][5] This leads to high accuracy and precision in quantitative results.[2]
-
Co-elution: Ideally, a SIL-IS co-elutes with the analyte, ensuring both experience the same matrix effects at the same time.[6]
-
Regulatory Acceptance: The use of SIL-IS is widely recognized and often preferred by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[3][7]
Disadvantages:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive, and they may not be commercially available for all analytes.[8][9]
-
Isotopic Effects: The mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, known as the isotope effect.[6][10]
-
Potential for H/D Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding matrix or solvent, which can compromise quantification.[6]
-
Masking of Assay Problems: Because a SIL-IS can so effectively compensate for issues like poor extraction recovery or ion suppression, it may sometimes mask underlying problems with the analytical method.[2][9]
The Practical Alternative: this compound
This compound is a 3-hydroxy fatty acid methyl ester.[11][12] In the context of analyzing other fatty acids, it serves as a structural analog internal standard. This means it has a chemical structure similar, but not identical, to the target analyte.[9]
Advantages:
-
Cost-Effectiveness and Availability: Structural analogs are generally less expensive and more readily available than their deuterated counterparts.[8]
-
Suitability for Fatty Acid Panels: For the analysis of a class of compounds like fatty acids, a single structural analog can sometimes be used for the quantification of multiple analytes.[13]
Disadvantages:
-
Differential Behavior: The primary drawback is that a structural analog may not perfectly mimic the analyte's behavior. Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency.[9]
-
Incomplete Matrix Effect Compensation: A structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to less effective normalization and potentially compromising data accuracy.[1]
-
Requires Thorough Validation: The use of a structural analog necessitates more rigorous validation to demonstrate that it can adequately control for the variability of the assay.[9]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics when comparing a deuterated internal standard to a structural analog like this compound for the analysis of a target fatty acid.
| Performance Parameter | Deuterated Internal Standard | This compound (Structural Analog) | Rationale |
| Accuracy | High (e.g., 95-105% Recovery)[14] | Moderate to High (Can be >90%) | The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's recovery more reliably through sample preparation.[1] |
| Precision (%CV / %RSD) | Excellent (Typically <10%)[1][15] | Good to Moderate (Can be >15%)[1] | Superior correction for variability in sample handling and instrument response leads to lower coefficients of variation.[1][5] |
| Matrix Effect Compensation | Excellent (Effectively compensated)[1][6] | Variable (Inconsistent compensation)[1] | The deuterated IS experiences the same ionization suppression/enhancement as the analyte, leading to effective normalization.[3] |
| Chromatographic Behavior | Near-identical co-elution (minor isotope effects possible)[6][10] | Different retention time | Structural differences will almost always result in different chromatographic retention times. |
| Cost & Availability | High cost, may require custom synthesis[9] | Low cost, generally commercially available[8] | Synthesis of stable isotope-labeled compounds is a more complex and expensive process. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following are generalized methodologies for key experiments, based on FDA guidelines for bioanalytical method validation.[7][16][17]
General Protocol for Fatty Acid Quantification using LC-MS/MS
This protocol outlines a typical workflow for the analysis of fatty acids in a biological matrix (e.g., plasma) using an internal standard.[4][18]
a. Sample Preparation:
-
Homogenization: Homogenize the biological sample (e.g., 100 µL of plasma) in a suitable buffer.[4]
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 10 µg/mL solution) of the chosen internal standard (either deuterated standard or this compound) to all samples, calibration standards, and quality controls (QCs).[16]
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids. A common method is the addition of a chloroform/methanol mixture, followed by vortexing and centrifugation to separate the organic and aqueous layers.[4]
-
Saponification: To analyze total fatty acids (not just free fatty acids), the dried lipid extract is reconstituted in methanolic potassium hydroxide (B78521) and incubated to release fatty acids from complex lipids.[4]
-
Derivatization: To improve chromatographic properties and ionization efficiency, the fatty acids are derivatized. For example, they can be converted to pentafluorobenzyl (PFB) esters.[8][18]
b. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the derivatized fatty acids.[4]
-
Mobile Phase: Employ a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve ionization.[4]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard, providing high selectivity and sensitivity.
c. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Key Method Validation Experiment: Matrix Effect Assessment
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.[1]
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat (clean) solution.
-
Set B: Blank matrix extract spiked with the analyte and IS post-extraction.
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A).
-
Calculate IS-Normalized MF: (MF of analyte) / (MF of IS).
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%. This demonstrates that the chosen IS adequately compensates for matrix variability.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for quantitative bioanalysis using an internal standard.
Logical Comparison of Internal Standard Properties
Caption: Comparison of key properties between deuterated and structural analog internal standards.
Conclusion
The selection of an internal standard is a balance between analytical performance requirements and practical constraints like cost and availability. Deuterated internal standards are unequivocally the superior choice for achieving the highest levels of accuracy and precision, as they most closely mimic the behavior of the analyte throughout the entire analytical process.[2][3] Their use is strongly recommended for methods intended for regulatory submission.
However, structural analogs like this compound can serve as a viable and cost-effective alternative, particularly in research and development settings.[9] While they may not offer the same degree of performance as deuterated standards, their successful implementation is possible with thorough method validation to characterize and control for any differences in analytical behavior.[9] Ultimately, the fitness for purpose of the analytical method should guide the final decision, ensuring that the chosen internal standard enables the generation of reliable and reproducible data.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. larodan.com [larodan.com]
- 13. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Method Validation [eurachem.org]
A Comparative Guide to Quantitative Accuracy Using Methyl 3-hydroxyhexadecanoate Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids and related metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Methyl 3-hydroxyhexadecanoate as a quantitative standard, particularly focusing on its application in stable isotope dilution methods, and contrasts its performance with other common internal standards.
Performance Comparison of Internal Standards
The quantitative performance of an analytical method is typically assessed by its linearity, precision, and accuracy (recovery). When used as a stable isotope-labeled internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound offers superior performance compared to other non-isotopic standards. Stable isotope dilution is considered the gold standard for quantitative mass spectrometry-based lipidomics.[1]
Here, we compare the expected performance of a stable isotope-labeled this compound standard with two common types of alternative standards: a structurally similar but non-isotopic 3-hydroxy fatty acid methyl ester (Methyl 3-hydroxydodecanoate) and an odd-chain fatty acid methyl ester (Methyl heptadecanoate).
| Performance Metric | Stable Isotope-Labeled this compound | Methyl 3-hydroxydodecanoate (Non-Isotopic Analogue) | Methyl heptadecanoate (Odd-Chain FAME) |
| Linearity (R²) | >0.99[2] | Typically >0.99 | Typically >0.99 |
| Precision (CV%) | 5-15% at concentrations near upper limits of healthy subjects[2] | Can be affected by variations in extraction and derivatization | Can be affected by variations in extraction and derivatization |
| Accuracy/Recovery (%) | High, as it effectively corrects for matrix effects and procedural losses | May be compromised by differential extraction and ionization efficiencies compared to the analyte | May be compromised by different chromatographic behavior and matrix effects compared to hydroxy fatty acids |
| Specificity | High, distinguished by mass difference | Potential for co-elution with other lipid species | Potential for co-elution with other FAMEs |
| Correction for Matrix Effects | Excellent | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for sample preparation, derivatization, and GC-MS analysis for the quantification of 3-hydroxy fatty acids using an internal standard.
Sample Preparation and Lipid Extraction
This protocol is adapted for the extraction of total fatty acids from a biological matrix like plasma or serum.
-
Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount (e.g., 10 µL of a 500 µM solution) of the stable isotope-labeled this compound internal standard.[3]
-
Hydrolysis (for total fatty acids): For the analysis of total 3-hydroxy fatty acids (free and esterified), the sample is first hydrolyzed. Add 500 µL of 10 M NaOH and heat for 30 minutes. For free fatty acids, this step is omitted.[3]
-
Acidification: Acidify the sample with 6 M HCl.[3]
-
Lipid Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.[3]
-
Drying: The combined organic phases are dried under a stream of nitrogen at 37°C.[3]
Derivatization to Volatile Esters
For GC analysis, the carboxyl group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl or trimethylsilyl (B98337) (TMS) ester.
-
TMS Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried lipid extract.[3]
-
Reaction: Cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[3]
GC-MS Analysis
The derivatized sample is then analyzed by GC-MS.
-
Instrumentation: An Agilent 5890 series II GC system coupled with a mass spectrometer or equivalent.[3]
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injection: 1 µL of the derivatized sample is injected.[3]
-
Oven Temperature Program:
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the analyte and the internal standard.[3]
Visualizing the Workflow and Rationale
To better illustrate the experimental workflow and the logic behind choosing an appropriate internal standard, the following diagrams are provided.
References
A Comparative Guide to Method Validation for Trace Level Detection of 3-Hydroxy Fatty Acids
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of 3-hydroxy fatty acids (3-OH-FAs) at trace levels is crucial. These molecules serve as important biomarkers in various physiological and pathological processes, including inborn errors of metabolism and exposure to bacterial endotoxins. This guide provides an objective comparison of the two primary analytical techniques for 3-OH-FA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies.
Overview of Analytical Techniques
The choice between GC-MS and LC-MS/MS for 3-OH-FA analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific chain lengths of the fatty acids of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 3-OH-FAs, a derivatization step is necessary to convert them into volatile esters, typically trimethylsilyl (B98337) (TMS) ethers of fatty acid methyl esters (FAMEs). GC-MS offers excellent chromatographic separation and high sensitivity, particularly when operated in selected ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high selectivity and sensitivity without the need for extensive derivatization in some cases. This technique separates compounds in the liquid phase before detection by tandem mass spectrometry, which provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for GC-MS and LC-MS/MS methods for the quantification of 3-OH-FAs, based on data reported in the scientific literature.
Table 1: Performance of GC-MS Methods for 3-Hydroxy Fatty Acid Analysis
| Parameter | Reported Values | Chain Lengths | Matrix | Reference |
| Limit of Detection (LOD) | 10 fmol | C14 | Aqueous Solution | [1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Not Specified | Not Specified | Not Specified |
| **Linearity (R²) ** | >0.99 | C6-C18 | Plasma | [2] |
| Precision (CV%) | 1.0 - 13.3% | C6-C18 | Plasma | [2] |
| Recovery | Not explicitly stated, but stable isotope dilution is used to correct for losses. | C6-C18 | Plasma | [2] |
Table 2: Performance of LC-MS/MS Methods for 3-Hydroxy Fatty Acid Analysis
| Parameter | Reported Values | Chain Lengths | Matrix | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | Various | Milk | [3] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | Various | Milk | [3] |
| **Linearity (R²) ** | 0.990 - 0.998 | Various | Milk | [3] |
| Precision (CV%) | <15% | Omega 3, 6, 7, 9 | Serum | [4] |
| Recovery | 54 - 86% (medium chain), 11 - 39% (long chain) | C8-C18 | Spiked Filters | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of 3-OH-FAs.
GC-MS Experimental Protocol
This protocol is based on a stable isotope dilution method for the analysis of 3-OH-FAs in plasma.[2]
-
Sample Preparation:
-
To 500 µL of plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix (for each 3-OH-FA from C6 to C18).
-
For total 3-OH-FA analysis, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample represents the free 3-OH-FA content.
-
Acidify the samples with 6 M HCl.
-
Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 80°C for 60 minutes to form the TMS derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: HP-5MS capillary column.
-
Oven Program: Initial temperature of 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[2]
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native and stable isotope-labeled 3-OH-FA.
-
LC-MS/MS Experimental Protocol
This protocol describes a method for the profiling of 3-OH-FAs in environmental samples.[5]
-
Sample Preparation:
-
Perform base hydrolysis of the sample (e.g., filter) using 1 M NaOH.
-
Neutralize and concentrate the fatty acids using solid-phase extraction (SPE) with a functionalized polystyrene-divinylbenzene polymer.
-
Elute the 3-OH-FAs and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-OH-FA analyte.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of 3-OH-FA analysis.
Mitochondrial Beta-Oxidation Pathway
3-Hydroxy fatty acids are key intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for cellular energy production.[6][7][8][9]
Caption: Mitochondrial beta-oxidation of fatty acids.
Endotoxin (B1171834) Recognition and Signaling
3-Hydroxy fatty acids are integral components of the Lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. The recognition of LPS by Toll-like receptor 4 (TLR4) is a critical step in initiating the innate immune response.
Caption: Simplified endotoxin (LPS) recognition pathway.
General Experimental Workflow for 3-OH-FA Analysis
The following diagram illustrates a typical workflow for the analysis of 3-OH-FAs from biological or environmental samples.
Caption: General workflow for 3-OH-FA analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the trace-level detection of 3-hydroxy fatty acids. GC-MS, a more traditional approach, requires derivatization but offers excellent separation and sensitivity. LC-MS/MS provides high selectivity and sensitivity, often with simpler sample preparation. The choice of method should be guided by the specific research question, the available instrumentation, and the desired performance characteristics. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate analytical strategy for their studies of these important biomolecules.
References
- 1. Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 8. Figure 1. [Mitochondrial fatty acid oxidation (beta-oxidation),...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
A Comparative Guide to the Extraction of Hydroxylated Fatty Acids: SPE, LLE, and SFE Methods
For researchers, scientists, and drug development professionals, the efficient extraction of hydroxylated fatty acids from various matrices is a critical step in analysis and product development. This guide provides an objective comparison of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), supported by experimental data and detailed protocols to aid in method selection and optimization.
This document outlines the principles, performance, and practical considerations of each method, offering a comprehensive overview to inform your experimental design. Quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided to illustrate the key stages of extraction.
At a Glance: Comparing Extraction Efficiencies
The selection of an appropriate extraction method for hydroxylated fatty acids depends on various factors, including the sample matrix, the desired purity of the extract, the scale of the extraction, and the available resources. Below is a summary of reported recovery rates for each technique, providing a quantitative basis for comparison.
| Extraction Method | Analyte/Matrix | Reported Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Free Fatty Acids (from triolein/heptadecanoic acid mixture) | 99.2% | [1] |
| Sterol Oxidation Products (from rapeseed oil) | 88 - 96% | [2] | |
| Ricinoleic Acid (from castor oil biopesticide) | >84.8% | [3] | |
| Liquid-Liquid Extraction (LLE) | Total Lipids (from animal tissues) | 95 - 99% | [4] |
| Total Lipids (from marine tissue, <2% lipid content) | ≥95% | [5] | |
| Volatile Fatty Acids (from aqueous solution) | Acetic Acid: 38.4 - 49.9%, Butyric Acid: 66.0 - 92.1% | [6] | |
| Supercritical Fluid Extraction (SFE) | Total Oil (from castor seed) | 9.29% | [7] |
| Total Oil (from pumpkin seed) | 74.9% | [2] |
It is important to note that the recovery rates for LLE often refer to the total lipid fraction, within which hydroxylated fatty acids are a component. The efficiency of SFE is often reported as the total oil yield, which may not directly reflect the recovery of the specific hydroxylated fatty acid of interest.
Experimental Workflow for Hydroxylated Fatty Acid Extraction
The following diagram illustrates a generalized workflow for the extraction of hydroxylated fatty acids, applicable to various sample types with modifications for each specific extraction technique.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Extraction Strategies on Yield, Physicochemical and Antioxidant Properties of Pumpkin Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of supercritical fluid consecutive extractions of fatty acids and polyphenols from Vitis vinifera grape wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Methyl 3-hydroxyhexadecanoate versus Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Methyl 3-hydroxyhexadecanoate, a crucial quorum sensing (QS) signal molecule in certain bacteria, with other well-characterized acyl-homoserine lactones (AHLs). We will delve into its unique signaling pathway, present available comparative data on its biological efficacy, and provide detailed experimental protocols for assessing and comparing the activity of these molecules.
Introduction to this compound and AHLs
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. This process is mediated by small signaling molecules, the most common of which in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). The structure of AHLs typically consists of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.
This compound, also known as Methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), is a fatty acid methyl ester that functions as a quorum sensing signal molecule in the plant pathogen Ralstonia solanacearum.[1][2][3] Unlike the canonical AHLs, 3-OH PAME lacks the homoserine lactone ring, representing a distinct class of signaling molecules that participate in quorum sensing.[1]
Signaling Pathway of this compound in Ralstonia solanacearum
The quorum-sensing system in Ralstonia solanacearum that utilizes 3-OH PAME is known as the phc system. This system is distinct from the LuxI/LuxR-type systems that recognize and synthesize canonical AHLs. The key components of the phc signaling pathway are:
-
PhcB: An S-adenosylmethionine-dependent methyltransferase responsible for the synthesis of 3-OH PAME.[1]
-
PhcS: A sensor histidine kinase that detects the extracellular concentration of 3-OH PAME.[4][5]
-
PhcR and PhcQ: A response regulator and a sensor kinase, respectively, that are part of the two-component system initiated by PhcS.[4]
-
PhcA: A global transcriptional regulator that, once activated by the PhcS-PhcRQ signaling cascade, controls the expression of a wide range of virulence factors, including exopolysaccharides (EPS), cellulases, and pectinases.[4][6]
Below is a diagram illustrating the phc quorum sensing pathway in Ralstonia solanacearum.
Comparative Biological Activity
Direct quantitative comparisons of the biological activity of this compound against a broad spectrum of canonical AHLs are limited in publicly available literature. The specificity of the PhcS sensor kinase for 3-OH PAME suggests that typical AHLs would not activate this pathway. However, some studies provide insights into the high potency of 3-OH PAME in its native system and limited cross-reactivity.
| Signal Molecule | Bacterial System | Observed Effect | Effective Concentration | Reference(s) |
| This compound (3-OH PAME) | Ralstonia solanacearum (phcB mutant) | Stimulation of exopolysaccharide (eps) gene expression | ≤1 nM | [1] |
| This compound (3-OH PAME) | Ralstonia solanacearum (phcB mutant) | >20-fold increase in the production of three virulence factors to wild-type levels. | Not specified, but implied to be in the nanomolar range | [1] |
| Methyl 3-hydroxymyristate (3-OH MAME) vs. This compound (3-OH PAME) | Ralstonia solanacearum (phcB deletion mutants of strains that produce either 3-OH MAME or 3-OH PAME) | The native signal molecule was tenfold more potent in inducing biofilm formation, secondary metabolite production, and EPS I production compared to the non-native molecule. | Not specified | [4] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Regulation of virulence factors and biofilm formation. | Micromolar range (e.g., 6.25 µM for effects on macrophages) | [7][8] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Significant role in biofilm formation. | Not specified | [9] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Chromobacterium violaceum | Induction of violacein (B1683560) production and biofilm formation. | 0.1 µM | [10] |
Note: The data presented for canonical AHLs are for their respective native systems and are provided for a general comparison of effective concentrations. A direct comparison of potency with 3-OH PAME is challenging due to the different signaling systems involved.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess and compare the biological activities of quorum sensing molecules.
AHL/QS Molecule Activity Assay using a Biosensor Strain
This protocol is a general method to determine the activity of a QS molecule by observing a phenotypic change in a reporter strain.
Objective: To quantify the biological activity of a test compound (e.g., this compound or an AHL) by measuring the induction of a reporter gene (e.g., lacZ for β-galactosidase or lux for bioluminescence) in a specific biosensor strain.
Materials:
-
Biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for many AHLs, or a Ralstonia solanacearum phcB mutant with a reporter fusion for 3-OH PAME).
-
Luria-Bertani (LB) medium or other appropriate growth medium.
-
Test compounds (synthetic 3-OH PAME and various AHLs).
-
Solvent for test compounds (e.g., DMSO or ethanol).
-
96-well microtiter plates.
-
Plate reader capable of measuring absorbance and either luminescence or β-galactosidase activity (using appropriate substrates like ONPG).
Procedure:
-
Prepare an overnight culture of the biosensor strain in the appropriate medium with selective antibiotics if required.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.
-
Prepare serial dilutions of the test compounds in the same medium.
-
In a 96-well plate, add a fixed volume of the diluted bacterial culture to each well.
-
Add different concentrations of the test compounds to the wells. Include a solvent control.
-
Incubate the plate at the optimal growth temperature for the biosensor strain for a specified period (e.g., 6-24 hours).
-
Measure the cell density (OD600) and the reporter signal (luminescence or β-galactosidase activity).
-
Normalize the reporter signal to the cell density to account for any effects of the compounds on bacterial growth.
-
Plot the normalized reporter activity against the concentration of the test compound to determine the effective concentration (EC50).
Biofilm Formation Assay (Crystal Violet Staining)
This protocol quantifies the ability of a QS molecule to induce or inhibit biofilm formation.
Objective: To measure the total biofilm biomass formed by a bacterial strain in the presence of different concentrations of a test compound.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1 or Ralstonia solanacearum).
-
Appropriate growth medium.
-
Test compounds.
-
96-well flat-bottom polystyrene microtiter plates.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid in water.
-
Phosphate-buffered saline (PBS).
-
Plate reader capable of measuring absorbance at ~590 nm.
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh medium containing different concentrations of the test compounds.
-
Dispense 200 µL of the inoculated medium into the wells of a 96-well plate. Include a negative control (medium only) and a positive control (bacteria without test compound).
-
Incubate the plate statically at the optimal temperature for 24-48 hours to allow biofilm formation.
-
Carefully discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.
-
Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 590 nm.
Conclusion
This compound (3-OH PAME) is a potent quorum sensing signal molecule in Ralstonia solanacearum, operating through a distinct phc signaling pathway. While it is structurally different from canonical acyl-homoserine lactones, it plays a similar role in regulating virulence and other density-dependent behaviors. The available data indicates that 3-OH PAME is highly active at nanomolar concentrations within its specific bacterial system, suggesting a high degree of sensitivity and specificity of its receptor, PhcS.[1][4] Direct, broad-spectrum comparative studies with a range of AHLs are needed to fully elucidate the relative potency and potential for cross-talk between these different classes of quorum sensing molecules. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for researchers in the fields of microbiology, drug discovery, and chemical ecology.
References
- 1. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Contribution of the Sensor Histidine Kinases PhcS and VsrA to the Quorum Sensing of Ralstonia pseudosolanacearum Strain OE1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sensor histidine kinase PhcS participates in the regulation of quorum sensing-dependent virulence genes in Ralstonia pseudosolanacearum strain OE1-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Specificity of Long-Chain Acyl-Homoserine Lactones in Quorum Sensing Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules in bacterial quorum sensing is paramount for the development of targeted antimicrobial strategies. This guide provides a comparative analysis of the specificity of long-chain N-acyl homoserine lactones (AHLs), with a focus on molecules structurally related to Methyl 3-hydroxyhexadecanoate, in commonly used quorum sensing bioassays.
While this compound itself is not a widely characterized naturally occurring quorum sensing signal molecule, its structural analog, 3-hydroxy-hexadecanoyl-homoserine lactone (3-OH-C16-HSL), and other long-chain AHLs are crucial for cell-to-cell communication in various Gram-negative bacteria. The specificity of these molecules is typically assessed using bacterial biosensor strains that produce a measurable output, such as light or color, in response to specific AHLs.
Comparative Analysis of Long-Chain AHL Activity
The response of different bacterial biosensors to a range of long-chain AHLs reveals the specificity of the receptor proteins. Below is a summary of the known activities of various long-chain AHLs in two commonly used biosensor systems: Sinorhizobium meliloti and Agrobacterium tumefaciens.
| Signaling Molecule | Acyl Chain | C3 Substitution | Sinorhizobium meliloti (sinI::lacZ) Biosensor Activity | Agrobacterium tumefaciens NTL4 (pCF218, pCF372) Biosensor Activity |
| Dodecanoyl-HSL | C12 | Unsubstituted | Active | Active |
| 3-oxo-Dodecanoyl-HSL | C12 | 3-oxo | Active | Highly Active |
| 3-hydroxy-Dodecanoyl-HSL | C12 | 3-hydroxy | Active | Active |
| Tetradecanoyl-HSL | C14 | Unsubstituted | Active | Active |
| 3-oxo-Tetradecanoyl-HSL | C14 | 3-oxo | Highly Active[1] | Highly Active |
| 3-hydroxy-Tetradecanoyl-HSL | C14 | 3-hydroxy | Likely Active | Likely Active |
| Hexadecanoyl-HSL | C16 | Unsubstituted | Active [1] | Active |
| 3-oxo-Hexadecanoyl-HSL | C16 | 3-oxo | Active | Active |
| 3-hydroxy-Hexadecanoyl-HSL | C16 | 3-hydroxy | Presumed Active | Presumed Active |
| Octadecanoyl-HSL | C18 | Unsubstituted | Active[1] | Active |
Note: "Presumed Active" indicates that while direct comparative data for this specific molecule was not found in the reviewed literature, the biosensor is known to respond to other AHLs with the same acyl chain length and other 3-hydroxy substituted AHLs.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of quorum sensing and the assays used to study them, the following diagrams illustrate a generic long-chain AHL signaling pathway and the workflow of a typical β-galactosidase reporter assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the two key biosensor assays used for detecting long-chain AHLs.
Sinorhizobium meliloti sinI::lacZ Biosensor Assay
This assay is highly specific for long-chain AHLs (C12 and longer) and is based on the work of Marketon et al. (2002) and Llamas et al. (2004).[1]
1. Bacterial Strain and Growth Conditions:
-
Biosensor Strain: Sinorhizobium meliloti harboring a sinI::lacZ fusion. This strain has a mutation in the AHL synthase gene (sinI) and contains a reporter cassette where the lacZ gene (encoding β-galactosidase) is under the control of the sinI promoter.
-
Growth Medium: Tryptone-Yeast (TY) extract medium or a minimal medium supplemented with appropriate antibiotics.
-
Culture Conditions: Grow the biosensor strain overnight at 30°C with shaking to the late exponential phase.
2. β-Galactosidase Assay:
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.
-
Add the test compounds (e.g., synthetic AHLs) at various concentrations to the diluted culture. Include a negative control (solvent only) and a positive control (a known active long-chain AHL).
-
Incubate the cultures at 30°C with shaking for a defined period (e.g., 6-8 hours or until the mid-log phase is reached).
-
Measure the final OD600 of each culture.
-
To assay for β-galactosidase activity, permeabilize the cells (e.g., using SDS and chloroform).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the permeabilized cells and incubate at room temperature or 30°C.
-
Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
-
Measure the absorbance of the reaction mixture at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).
-
Calculate the β-galactosidase activity in Miller units.
Agrobacterium tumefaciens NTL4 (pCF218, pCF372) Biosensor Assay
This biosensor is known for its broad-range detection of AHLs, including long-chain variants.
1. Bacterial Strain and Growth Conditions:
-
Growth Medium: AT minimal medium supplemented with appropriate antibiotics (e.g., tetracycline (B611298) and spectinomycin).
-
Culture Conditions: Grow the biosensor strain overnight at 30°C with shaking.
2. β-Galactosidase Assay:
-
The assay procedure is similar to the S. meliloti assay.
-
Dilute the overnight culture in fresh AT medium.
-
Add the test AHLs at desired concentrations.
-
Incubate the cultures at 30°C with shaking.
-
Measure the final OD600.
-
Perform the β-galactosidase assay using ONPG as the substrate.
-
Calculate the activity in Miller units.
Conclusion
References
A Comparative Guide to Validating Lipidomics Workflows with 3-Hydroxy Fatty Acid Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in understanding disease pathology and developing novel therapeutics. 3-Hydroxy fatty acids (3-OHFAs), a class of lipids involved in various physiological and pathological processes, are gaining prominence as potential biomarkers. Validating the analytical workflow for these lipids is a critical step to ensure data reliability and reproducibility. This guide provides a comparative overview of validating a lipidomics workflow using 3-OHFA standards, offering detailed experimental protocols and performance data.
A robust lipidomics workflow is essential for generating high-quality data. The validation process, from sample preparation to data analysis, ensures that the chosen methodology is fit for its intended purpose. The use of appropriate internal standards, such as stable isotope-labeled 3-OHFAs, is crucial for accurate quantification by correcting for variations during sample preparation and analysis.[1][2]
Diagram of a Validated Lipidomics Workflow for 3-OHFA Analysis
digraph "Lipidomics_Workflow" {
graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#202124"];
subgraph "cluster_prep" {
label="Sample Preparation";
bgcolor="#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample [label="Biological Sample (Plasma/Tissue)"];
IS_Spike [label="Spike with 3-OHFA\nInternal Standards"];
Extraction [label="Liquid-Liquid or\nSolid-Phase Extraction"];
Derivatization [label="Derivatization (Optional)"];
}
subgraph "cluster_analysis" {
label="LC-MS/MS Analysis";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
LC_Separation [label="UPLC/HPLC Separation"];
MS_Detection [label="Tandem Mass Spectrometry\n(MRM/SRM Mode)"];
}
subgraph "cluster_data" {
label="Data Processing & Validation";
bgcolor="#FFFFFF";
node [fillcolor="#FBBC05", fontcolor="#202124"];
Peak_Integration [label="Peak Integration & Quantification"];
Validation [label="Method Validation\n(Linearity, Accuracy, Precision)"];
Data_Analysis [label="Biological Interpretation"];
}
Sample -> IS_Spike [lhead=cluster_prep];
IS_Spike -> Extraction;
Extraction -> Derivatization;
Derivatization -> LC_Separation [lhead=cluster_analysis];
LC_Separation -> MS_Detection;
MS_Detection -> Peak_Integration [lhead=cluster_data];
Peak_Integration -> Validation;
Validation -> Data_Analysis;
// Style Edges
edge [penwidth=1.5];
}
Caption: LPS-induced inflammatory signaling via the TLR4 pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-hydroxyhexadecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Methyl 3-hydroxyhexadecanoate, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling of the compound, including preparation for disposal, occurs in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation
Proper waste management begins with accurate identification and segregation. This compound waste should be classified as chemical waste and must not be mixed with other waste streams such as regular trash or biohazardous waste.
Key Principles for Segregation:
-
Do Not Mix: Avoid mixing this compound waste with other incompatible chemicals.
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure clear identification.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and any known hazards.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national environmental regulations. The following is a general procedural outline:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and properly labeled waste container.
-
For liquid waste, use a sealable, chemical-resistant container. For solid waste, a securely lined container is appropriate.
-
-
Container Selection:
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials. This area should be clearly marked as a chemical waste accumulation point.
-
-
Arranging for Disposal:
-
Dispose of the contents and container through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the disposed of chemical, including its name, quantity, and the date of disposal. This documentation is essential for regulatory compliance and laboratory safety audits.
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local and national regulations. It is crucial to consult your institution's EHS guidelines and local regulatory bodies for specific disposal thresholds and requirements.
| Parameter | Guideline | Source |
| Disposal Route | Must be disposed of via an approved waste disposal plant. | |
| Sewage System Disposal | Do not allow the product to reach the sewage system. | [2] |
| Household Garbage Disposal | Must not be disposed of together with household garbage. | [2] |
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets for chemically similar compounds. No specific experimental protocols for the disposal of this compound were cited in the provided search results. Users are strongly encouraged to develop and adhere to site-specific protocols in consultation with their EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methyl 3-hydroxyhexadecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Methyl 3-hydroxyhexadecanoate (CAS 51883-36-4). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is best practice in a laboratory setting to handle all chemicals with a degree of caution.[1] Another SDS for the similar compound Methyl 3-Hydroxyhexanoate recommends the use of protective gear. Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (51883-36-4) on the label match the order specifications.[2][3][4][5][6]
Step 2: Storage
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
For long-term stability, storage in a freezer is recommended.[4]
Step 3: Handling and Use
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid direct contact with skin and eyes by wearing the recommended PPE.
-
Do not eat, drink, or smoke in the designated handling area.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Segregate waste contaminated with this compound from other laboratory waste streams.
-
This includes unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and any spill cleanup materials.
Step 2: Waste Collection and Labeling
-
Collect all chemical waste in a designated, properly labeled, and sealed waste container.
-
The label should clearly indicate "Hazardous Waste" and list the chemical name: this compound.
Step 3: Final Disposal
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-hydroxy Palmitic Acid methyl ester | CAS 51883-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
